molecular formula C8H6N2O2 B1339810 1H-Indazole-7-carboxylic acid CAS No. 677304-69-7

1H-Indazole-7-carboxylic acid

Cat. No.: B1339810
CAS No.: 677304-69-7
M. Wt: 162.15 g/mol
InChI Key: WBCWIQCXHSXMDH-UHFFFAOYSA-N
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Description

1H-Indazole-7-carboxylic acid is a useful research compound. Its molecular formula is C8H6N2O2 and its molecular weight is 162.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1H-indazole-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H6N2O2/c11-8(12)6-3-1-2-5-4-9-10-7(5)6/h1-4H,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBCWIQCXHSXMDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)O)NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40505281
Record name 1H-Indazole-7-carboxylic acid
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Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

677304-69-7
Record name 1H-Indazole-7-carboxylic acid
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Record name 1H-Indazole-7-carboxylic acid
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Foundational & Exploratory

"1H-Indazole-7-carboxylic acid" fundamental properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1H-Indazole-7-carboxylic Acid: Properties, Synthesis, and Applications

Introduction

This compound is a heterocyclic organic compound featuring a bicyclic structure composed of a fused benzene and pyrazole ring, with a carboxylic acid group at the 7-position. This unique arrangement of functional groups makes it a highly versatile and valuable building block in the fields of medicinal chemistry, materials science, and advanced organic synthesis.[1][2] The indazole scaffold is a recognized "privileged structure" in drug discovery, appearing in numerous bioactive molecules and approved pharmaceuticals.[3][4] The presence of the carboxylic acid moiety enhances its utility, providing a reactive handle for various chemical transformations such as amide couplings and esterifications, which are fundamental to constructing complex molecular architectures.[1][2]

This guide provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Physicochemical and Structural Properties

The core identity of this compound is defined by its molecular structure and physical characteristics. These properties are crucial for its handling, reactivity, and integration into synthetic workflows.

Caption: Figure 1: 2D Structure of this compound

Table 1: Core Physicochemical Properties

PropertyValueSource(s)
CAS Number 677304-69-7[1][5][6]
Molecular Formula C₈H₆N₂O₂[1][5][6]
Molecular Weight 162.15 g/mol [1][5][6]
Appearance White to pale yellow solid/crystalline powder[1][7]
Melting Point ~218-222 °C (with decomposition) or ~240 °C[8][9]
Boiling Point 443.7 ± 18.0 °C (Predicted)[9]
Density 1.506 ± 0.06 g/cm³ (Predicted)[7][9]
pKa 3.71 ± 0.10 (Predicted)[9]
Solubility DMSO (Slightly), Methanol (Slightly)[9]

Spectroscopic and Analytical Characterization

Accurate characterization is essential for confirming the identity and purity of this compound. Spectroscopic methods provide a detailed fingerprint of the molecule's structure.

Table 2: Key Spectroscopic Data

TechniqueCharacteristic FeaturesSource(s)
¹H NMR δ (ppm in d6-DMSO): ~7.23 (t, 1H), ~7.97 (dd, 1H), ~8.06 (dd, 1H), ~8.21 (s, 1H), ~13.1 (br s, 2H, COOH and NH).[8][9]
¹³C NMR δ (ppm in d6-DMSO): Signals observed at ~113.7, 120.1, 124.6, 126.5, 129.0, 134.3, 138.0, and a carboxyl carbon at ~167.0.[8][9]
Mass Spec. HRMS-ESI (m/z): Found ~163.0503 [M+H]⁺, corresponding to the C₈H₇N₂O₂ formula.[8][9]
IR νmax (cm⁻¹): ~3316 (broad, N-H/O-H stretch), ~1700 (strong, C=O stretch of carboxylic acid), ~1619, 1592 (C=C/C=N stretch).[8][9]

The proton NMR spectrum reveals distinct signals for the aromatic protons, the indazole N-H proton, and the carboxylic acid proton, which often appears as a broad singlet at a very downfield chemical shift.[8][9] The IR spectrum is dominated by a strong carbonyl absorption around 1700 cm⁻¹ and a broad absorption above 3000 cm⁻¹ characteristic of the hydrogen-bonded N-H and O-H groups.[8][9]

Synthesis Methodologies

The synthesis of this compound can be approached via several routes. The two most common methods involve either building the indazole ring system first or performing a functional group transformation on a pre-existing indazole scaffold.

Method 1: Synthesis from Methyl-2-amino-3-methylbenzoate

This approach involves the construction of the indazole ring via diazotization and cyclization of an appropriately substituted aniline derivative.

Synthesis_Workflow_1 Start Methyl-2-amino-3-methylbenzoate Step1 KOAc, Acetic Anhydride Toluene, Reflux Start->Step1 Step2 Isoamyl Nitrite Reflux Step1->Step2 Intermediate Methyl 1H-indazole-7-carboxylate Step2->Intermediate Step3 LiOH or KOH THF or Methanol Intermediate->Step3 Final This compound Step3->Final

Caption: Figure 2: Workflow for Synthesis from an Aniline Precursor.

Experimental Protocol:

  • To a solution of methyl-2-amino-3-methylbenzoate in anhydrous toluene under a nitrogen atmosphere, add potassium acetate (KOAc).

  • Heat the mixture to reflux, then add acetic anhydride and stir for approximately 10 minutes.[8][9]

  • Slowly add isoamyl nitrite over 30 minutes and continue refluxing overnight to facilitate diazotization and intramolecular cyclization.[8][9]

  • After cooling, filter the mixture and evaporate the solvent to yield the crude intermediate, methyl 1H-indazole-7-carboxylate.[8][9]

  • This intermediate is then subjected to hydrolysis as described in Method 2.

Causality: This pathway is a de novo synthesis of the indazole core. The use of isoamyl nitrite in the presence of an acid source (acetic anhydride reacting with trace water or the starting material) generates the necessary nitrous acid in situ for the diazotization of the amino group. The subsequent cyclization is a classic reaction for forming the indazole ring system.

Method 2: Hydrolysis of Methyl 1H-indazole-7-carboxylate

This is a straightforward and high-yielding method for converting the methyl ester precursor into the desired carboxylic acid via saponification.

Synthesis_Workflow_2 Start Methyl 1H-indazole-7-carboxylate Step1 Dissolve in Methanol (0 °C) Start->Step1 Step2 Add aq. KOH solution Step1->Step2 Step3 Stir at RT (18h) Step2->Step3 Step4 Acidify with HCl (pH 5.5) Step3->Step4 Step5 Extract with Ethyl Acetate Step4->Step5 Final This compound Step5->Final

Caption: Figure 3: Workflow for Hydrolysis of the Methyl Ester.

Experimental Protocol:

  • Dissolve methyl 1H-indazole-7-carboxylate in methanol and cool the solution to 0 °C.[8]

  • Add an aqueous solution of potassium hydroxide (KOH).[8]

  • Allow the reaction mixture to warm to room temperature and stir for approximately 18 hours.[8]

  • Upon completion, carefully adjust the pH of the solution to ~5.5 using concentrated hydrochloric acid to precipitate the product.[8]

  • Remove the volatile solvent under reduced pressure.

  • Extract the product into ethyl acetate, dry the organic phase over anhydrous sodium sulfate, and concentrate to yield the solid this compound. Yields for this step are often high, around 94%.[8]

Causality: This is a standard base-catalyzed hydrolysis (saponification) of an ester. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. The subsequent acidification step is crucial to protonate the resulting carboxylate salt, yielding the neutral carboxylic acid, which is less soluble in the aqueous medium and can be isolated by precipitation or extraction.

Chemical Reactivity and Key Applications

The dual functionality of this compound—the reactive carboxylic acid group and the biologically relevant indazole core—underpins its widespread use.

Reactivity_Hub cluster_reactions Carboxylic Acid Reactivity cluster_applications Core Scaffold Applications Core This compound Amide Amide Bond Formation (e.g., with amines) Core->Amide Coupling Agents Ester Esterification (e.g., with alcohols) Core->Ester Acid Catalyst AcidChloride Acid Chloride Formation (e.g., with SOCl₂) Core->AcidChloride Agro Agrochemicals Core->Agro Material Materials Science Core->Material Enzyme Enzyme Inhibition Studies (e.g., Nitric Oxide Synthase) Core->Enzyme Pharma Pharmaceuticals (Anti-cancer, Anti-inflammatory) Amide->Pharma Ester->Pharma

Caption: Figure 4: Reactivity and Application Pathways.

  • Pharmaceutical Development : This compound is a pivotal intermediate in the synthesis of various pharmaceuticals.[1] Its structure is particularly prominent in the development of anti-inflammatory and anti-cancer agents.[1] The ability to easily form amide bonds allows for the exploration of vast chemical space in structure-activity relationship (SAR) studies.

  • Biochemical Research : this compound has been identified as an inhibitor of nitric oxide synthases (NOS), enzymes involved in various physiological and pathological processes.[8][9][10] This makes it a valuable tool for investigating biological pathways and disease mechanisms related to nitric oxide signaling.[1]

  • Agrochemicals and Materials Science : Beyond medicine, the versatile chemistry of this compound allows for its use in creating novel agrochemicals and functional materials where the indazole core can impart specific electronic or structural properties.[1][2]

Safety, Handling, and Storage

Proper handling and storage are critical to ensure safety and maintain the integrity of the compound.

GHS Hazard Identification:

  • Skin Corrosion/Irritation : Category 2 (Causes skin irritation)[5][11]

  • Serious Eye Damage/Eye Irritation : Category 2 (Causes serious eye irritation)[5][11]

  • Specific Target Organ Toxicity (Single Exposure) : Category 3 (May cause respiratory irritation)[5][11]

Recommended Handling Protocol:

  • Ventilation : Always handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[11][12]

  • Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[11][13]

  • Avoid Contact : Prevent contact with skin, eyes, and clothing.[12][13] Avoid creating dust.[11]

  • First Aid :

    • Eyes : If contact occurs, immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[11]

    • Skin : Wash off immediately with plenty of soap and water. If skin irritation occurs, seek medical advice.[11]

    • Inhalation : Remove the victim to fresh air. If feeling unwell, call a poison center or doctor.[11]

Storage and Incompatibilities:

  • Storage Conditions : Store in a tightly closed container in a dry, cool, and well-ventilated place.[11] Recommended storage temperatures are either room temperature or 0-8 °C.[1][9]

  • Incompatible Materials : Keep away from strong oxidizing agents and strong acids.[11][14]

  • Decomposition : Thermal decomposition can release irritating gases and vapors, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[11]

Conclusion

This compound stands out as a compound of significant scientific interest. Its robust synthesis routes, well-defined physicochemical properties, and versatile reactivity make it an indispensable tool for chemists. Its primary value lies in its role as a strategic building block for the synthesis of complex, high-value molecules, particularly in the realm of drug discovery where the indazole nucleus continues to be a source of novel therapeutic agents. The insights provided in this guide are intended to support researchers in effectively and safely utilizing this powerful chemical scaffold in their scientific endeavors.

References

The Emergence of a Cornerstone: A Technical Guide to the Discovery and History of 1H-Indazole-7-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Indazole Scaffold in Medicinal Chemistry

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, represents a "privileged scaffold" in medicinal chemistry. First described by the pioneering chemist Emil Fischer in the late 19th century, indazole derivatives have since become integral components in a wide array of pharmacologically active compounds.[1] Their structural rigidity, ability to participate in hydrogen bonding, and diverse substitution patterns make them ideal for interacting with biological targets. This guide delves into the specific history and discovery of a particularly influential derivative: 1H-Indazole-7-carboxylic acid . While the broader indazole family has a long history, the story of this specific isomer is intrinsically linked to the modern era of targeted cancer therapies, where it serves as a crucial building block for blockbuster drugs.

The Historical Landscape: Early Indazole Synthesis

The journey to this compound begins with the foundational work on the parent indazole structure. In 1883, Emil Fischer reported the synthesis of an "indazolone" by heating ortho-hydrazine cinnamic acid, laying the groundwork for future explorations into this heterocyclic family.[2] Following Fischer's initial discovery, several classical methods for indazole synthesis were developed, each with its own set of advantages and limitations. These include:

  • The Jacobson Indazole Synthesis: This method involves the diazotization of N-acyl-o-toluidines.

  • The von Auwers Indazole Synthesis: This approach utilizes the rearrangement of o-acylphenylhydrazones.

  • The Davis-Sorensen Synthesis: A more modern approach that offers a high degree of regioselectivity.

These early methods were crucial in establishing the fundamental chemistry of indazoles, paving the way for the synthesis of more complex and functionally diverse derivatives.

The "Discovery" of this compound: A Modern Necessity

Unlike its parent structure, the discovery of this compound is not marked by a single, seminal publication from the classical era of organic chemistry. Instead, its emergence is a testament to the demands of modern drug discovery. The earliest comprehensive descriptions of its synthesis and utility appear in the patent literature of the early 21st century, closely tied to the development of a new class of anti-cancer agents known as poly(ADP-ribose) polymerase (PARP) inhibitors.

A pivotal moment in the history of this compound is its role as a key intermediate in the synthesis of the PARP inhibitor Niraparib . The discovery and development of Niraparib, detailed in publications and patents from the late 2000s, prominently feature this indazole derivative as a critical starting material.[1][3][4] Similarly, its use in the synthesis of the tyrosine kinase inhibitor Pazopanib further solidified its importance in medicinal chemistry.[5]

The "discovery" of this compound can, therefore, be viewed not as a singular event, but as a gradual recognition of its strategic value as a versatile and indispensable building block for constructing complex, biologically active molecules. Its history is less about a quest for a novel compound and more about the targeted design and synthesis of a specific tool to address a pressing medical need.

Key Synthetic Methodologies for this compound

The synthesis of this compound has been approached through several routes, with the most common and scalable methods detailed below.

Method 1: From Methyl 2-amino-3-methylbenzoate

This is one of the most widely cited and industrially relevant methods for the preparation of this compound. The synthesis proceeds in two main stages: the formation of the indazole ring system followed by the hydrolysis of the methyl ester.

Experimental Protocol:

Step 1: Synthesis of Methyl 1H-indazole-7-carboxylate [6][7]

  • To a solution of methyl 2-amino-3-methylbenzoate (1 equivalent) in a suitable solvent such as chloroform or anhydrous toluene, slowly add acetic anhydride (2.3 equivalents) while maintaining the temperature below 40°C.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Add potassium acetate (0.3 equivalents) and isoamyl nitrite (2.2 equivalents) sequentially to the reaction mixture.

  • Heat the mixture to reflux and stir overnight.

  • After cooling, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic phase, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • To the residue, add methanol and 6N hydrochloric acid and stir at room temperature for 18 hours.

  • Remove the volatile components under reduced pressure and triturate the residue with ethyl acetate.

  • Collect the solid product by filtration, wash with ethyl acetate, and dry to yield methyl 1H-indazole-7-carboxylate hydrochloride.

Step 2: Hydrolysis to this compound [7]

  • Dissolve methyl 1H-indazole-7-carboxylate hydrochloride (1 equivalent) in methanol at 0°C.

  • Add a 29% aqueous solution of potassium hydroxide (approximately 6 equivalents).

  • Allow the reaction mixture to warm to room temperature and stir for 18 hours.

  • Adjust the pH of the solution to 5.5 with concentrated hydrochloric acid.

  • Remove the volatile solvent under reduced pressure.

  • Extract the residue with ethyl acetate.

  • Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate to yield this compound.

Causality Behind Experimental Choices:

  • The use of acetic anhydride serves to acetylate the amino group, which is a key step in the subsequent diazotization and cyclization.

  • Isoamyl nitrite is a common and effective diazotizing agent for this type of transformation.

  • The final hydrolysis of the methyl ester is a standard procedure to obtain the desired carboxylic acid. The use of a strong base like potassium hydroxide ensures complete conversion.

Data Summary: Synthesis of this compound
Starting MaterialKey ReagentsIntermediateFinal ProductReported Yield
Methyl 2-amino-3-methylbenzoateAcetic anhydride, Isoamyl nitrite, Potassium hydroxideMethyl 1H-indazole-7-carboxylateThis compound~64% (overall)

Experimental Workflow Diagram:

G start Methyl 2-amino-3-methylbenzoate step1 Diazotization and Cyclization (Acetic anhydride, Isoamyl nitrite) start->step1 intermediate Methyl 1H-indazole-7-carboxylate step1->intermediate step2 Hydrolysis (Potassium hydroxide) intermediate->step2 end_product This compound step2->end_product

Caption: Synthetic pathway from methyl 2-amino-3-methylbenzoate.

The Pivotal Role in Modern Drug Discovery

The significance of this compound lies in its application as a key building block for targeted cancer therapies. Its structure provides a versatile scaffold for the elaboration of complex molecules that can selectively inhibit key enzymes involved in cancer cell proliferation and survival.

Niraparib: A PARP Inhibitor

Niraparib is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, which are crucial for DNA repair. In cancer cells with certain genetic mutations (e.g., BRCA1/2), inhibiting PARP leads to cell death through a process known as synthetic lethality. This compound is a critical starting material for the synthesis of the core indazole-carboxamide moiety of Niraparib.[1][3]

Signaling Pathway Context:

G DNA_damage DNA Damage PARP PARP DNA_damage->PARP activates DNA_repair DNA Repair PARP->DNA_repair promotes Cell_death Cell Death DNA_repair->Cell_death prevents Niraparib Niraparib (derived from this compound) Niraparib->PARP inhibits

Caption: Simplified PARP inhibition pathway.

Pazopanib: A Tyrosine Kinase Inhibitor

Pazopanib is a multi-targeted tyrosine kinase inhibitor that blocks the signaling pathways of vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and other kinases involved in tumor growth and angiogenesis. The indazole core of Pazopanib, derived from precursors related to this compound, is essential for its binding to the ATP-binding pocket of these kinases.[5]

Conclusion: From Historical Roots to Modern Applications

The story of this compound is a compelling example of how a chemical entity's importance can evolve over time. While the foundational chemistry of the indazole scaffold was laid over a century ago, the specific value of the 7-carboxylic acid derivative was not fully realized until the dawn of targeted therapies. Today, it stands as a testament to the enduring relevance of fundamental organic synthesis in addressing contemporary medical challenges. For researchers and drug development professionals, a thorough understanding of the history, synthesis, and application of this crucial building block is essential for the continued innovation of life-saving medicines.

References

Spectroscopic Blueprint of a Key Pharmaceutical Building Block: An In-depth Technical Guide to 1H-Indazole-7-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1H-Indazole-7-carboxylic acid stands as a pivotal molecular scaffold in contemporary drug discovery and development, finding application in the synthesis of a diverse array of bioactive agents.[1][2] Its structural integrity and chemical reactivity are of paramount importance, necessitating a comprehensive and unambiguous spectroscopic characterization. This technical guide provides a detailed exploration of the spectroscopic signature of this compound, offering field-proven insights into its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) profiles. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the causal relationships between the molecular structure and its spectral manifestations, thereby establishing a self-validating framework for the confident identification and quality assessment of this crucial compound.

Introduction: The Significance of this compound

The indazole moiety is a privileged heterocyclic system in medicinal chemistry due to its bioisosteric relationship with indole and its capacity for diverse biological activities, including anti-inflammatory, anti-tumor, and antiviral properties.[2][3] The addition of a carboxylic acid group at the 7-position of the indazole ring introduces a versatile functional handle for synthetic modifications, making this compound a highly sought-after building block in the construction of complex pharmaceutical agents.[1] An exacting understanding of its spectroscopic characteristics is, therefore, not merely an academic exercise but a foundational requirement for ensuring the quality, purity, and desired reactivity of this key intermediate in multi-step synthetic campaigns. This guide provides an in-depth analysis of the foundational spectroscopic techniques used to elucidate and confirm the structure of this compound.

Molecular Structure and Spectroscopic Correlation

The unique arrangement of atoms and functional groups within this compound gives rise to a distinct and predictable spectroscopic fingerprint. The following diagram illustrates the molecular structure with atom numbering, which will be referenced throughout this guide.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum reveals the electronic environment of each hydrogen atom. The aromatic protons of the indazole ring system and the protons of the carboxylic acid and N-H groups exhibit characteristic chemical shifts and coupling patterns.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3~8.21s-
H-4~8.06ddJ = 7.8, 0.8
H-5~7.23tJ = 7.5
H-6~7.97ddJ = 7.5, 1.0
N-H~13.1br s-
COOH~13.1br s-

Data is based on the reported spectrum in DMSO-d6.[4]

Expertise & Experience: Interpreting the ¹H NMR Spectrum

The downfield chemical shift of the H-3 proton (~8.21 ppm) is a hallmark of its position adjacent to the electron-withdrawing pyrazole ring.[5] The protons on the benzene ring (H-4, H-5, and H-6) exhibit a predictable splitting pattern. H-5, being coupled to both H-4 and H-6, appears as a triplet. H-4 and H-6 each appear as a doublet of doublets due to their coupling with H-5 and a smaller long-range coupling. The broad singlets observed at approximately 13.1 ppm are characteristic of the acidic protons of the N-H and carboxylic acid groups, which readily undergo chemical exchange.[4] The broadness of these peaks is a direct consequence of this exchange process and their acidic nature.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentChemical Shift (δ, ppm)
C-3~134.3
C-3a~124.6
C-4~129.0
C-5~120.1
C-6~126.5
C-7~113.7
C-7a~138.0
C=O~167.0

Data is based on the reported spectrum in DMSO-d6.[4]

Expertise & Experience: Interpreting the ¹³C NMR Spectrum

The chemical shift of the carboxylic acid carbonyl carbon at ~167.0 ppm is a definitive diagnostic peak.[6] The carbons of the indazole ring system are spread over a range of ~113 to 138 ppm, consistent with their aromatic character.[7] The upfield shift of C-7 (~113.7 ppm) is attributed to the direct attachment of the electron-withdrawing carboxylic acid group. Conversely, C-7a (~138.0 ppm) is shifted downfield due to its position at the fusion of the two rings.

Experimental Protocol for NMR Spectroscopy

A self-validating NMR protocol is crucial for obtaining high-quality, reproducible data.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is critical as it effectively solubilizes the compound and its residual proton signal does not interfere with the signals of interest.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Tune and match the probe for the proton frequency.

    • Acquire a one-dimensional ¹H spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-15 ppm).

    • Process the data with appropriate apodization (e.g., exponential multiplication) and Fourier transformation.

    • Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

  • ¹³C NMR Acquisition:

    • Tune and match the probe for the carbon frequency.

    • Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required (typically 1024 or more) due to the lower natural abundance of ¹³C.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-200 ppm).

    • Process the data similarly to the ¹H spectrum and reference it to the central peak of the DMSO-d₆ septet at 39.52 ppm.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in DMSO-d6 weigh->dissolve H1_acq ¹H NMR Acquisition dissolve->H1_acq C13_acq ¹³C NMR Acquisition dissolve->C13_acq process Fourier Transform & Phasing H1_acq->process C13_acq->process reference Referencing process->reference interpret Spectral Interpretation reference->interpret

Caption: Experimental workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Table 3: Predicted FT-IR Data for this compound

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3316 (broad)O-H stretchCarboxylic Acid
3100-3000N-H stretchIndazole
1700C=O stretchCarboxylic Acid
1619C=C stretchAromatic Ring
1592C=N stretchIndazole Ring
1285C-O stretchCarboxylic Acid

Data is based on reported KBr pellet measurements.[4]

Expertise & Experience: Interpreting the IR Spectrum

The IR spectrum of this compound is dominated by a very broad absorption band in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer.[8] Superimposed on this broad band are the sharper N-H stretching vibrations of the indazole ring. The strong, sharp absorption at approximately 1700 cm⁻¹ is unequivocally assigned to the C=O stretching of the carboxylic acid group.[8][9] The absorptions in the 1620-1450 cm⁻¹ region correspond to the C=C and C=N stretching vibrations within the aromatic indazole ring system. The presence of a strong band around 1285 cm⁻¹ is indicative of the C-O stretching of the carboxylic acid.

Experimental Protocol for FT-IR Spectroscopy

Step-by-Step Methodology (KBr Pellet Technique):

  • Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zIonProposed Fragmentation
162[M]⁺Molecular Ion
145[M-OH]⁺Loss of a hydroxyl radical
117[M-COOH]⁺Loss of the carboxylic acid group
90[C₆H₄N]⁺Fragmentation of the indazole ring

Expertise & Experience: Interpreting the Mass Spectrum

For this compound (Molecular Weight: 162.15 g/mol ), the molecular ion peak [M]⁺ is expected to be observed at m/z 162.[10] A common fragmentation pathway for carboxylic acids is the loss of a hydroxyl radical (-OH), resulting in a peak at m/z 145 ([M-17]⁺).[11] Another significant fragmentation would be the cleavage of the C-C bond between the aromatic ring and the carboxylic acid group, leading to the loss of the entire carboxyl group (-COOH) and a fragment at m/z 117 ([M-45]⁺).[11][12] Further fragmentation of the indazole ring can lead to smaller fragments, such as the one observed at m/z 90.

Experimental Protocol for Mass Spectrometry

Step-by-Step Methodology (Electrospray Ionization - ESI):

  • Sample Preparation: Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to achieve a stable ion signal.

    • Acquire the mass spectrum in either positive or negative ion mode. For this compound, positive ion mode is likely to yield the protonated molecule [M+H]⁺ at m/z 163.

    • If fragmentation data is desired, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

MS_Workflow start This compound Sample ionization Ionization (e.g., ESI) start->ionization mass_analyzer Mass Analyzer ionization->mass_analyzer detector Detector mass_analyzer->detector spectrum Mass Spectrum detector->spectrum

Caption: A simplified workflow for mass spectrometry analysis.

Conclusion

The comprehensive spectroscopic characterization of this compound presented in this guide provides a robust and self-validating framework for its unambiguous identification and quality control. The detailed analysis of its ¹H NMR, ¹³C NMR, FT-IR, and mass spectra, grounded in established spectroscopic principles and supported by authoritative references, equips researchers and drug development professionals with the necessary tools to confidently utilize this pivotal building block in their synthetic endeavors. Adherence to the outlined experimental protocols will ensure the generation of high-quality, reproducible data, thereby upholding the principles of scientific integrity and accelerating the pace of pharmaceutical innovation.

References

An In-depth Technical Guide to 1H-Indazole-7-carboxylic acid: Structure, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1H-Indazole-7-carboxylic acid, a pivotal heterocyclic building block in modern chemical and pharmaceutical research. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the molecule's core characteristics, synthesis protocols, and analytical validation, grounding all claims in field-proven methodologies and authoritative data.

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole ring system, a fusion of benzene and pyrazole, is a privileged scaffold in medicinal chemistry, appearing in numerous clinically approved drugs.[1] this compound emerges as a particularly valuable derivative, offering a strategic point for chemical modification through its carboxylic acid functional group. This reactivity makes it an ideal starting point for coupling reactions, amidation, and esterification, enabling the construction of complex molecular architectures.[2][3][4] Its application spans the development of novel therapeutics, particularly in oncology and inflammatory diseases, as well as in agrochemical and materials science research.[2]

This compound serves as a critical intermediate in the synthesis of various bioactive molecules, including inhibitors of nitric oxide synthases (NOS), which are implicated in numerous physiological and pathological processes.[5][6][7] Its structural and chemical stability, particularly of the 1H-tautomer, further enhances its utility as a reliable component in multi-step synthetic campaigns.[1][8]

Molecular Profile and Physicochemical Properties

A thorough understanding of a molecule's physical and chemical properties is foundational to its successful application in research and development. This compound is typically a white to pale yellow crystalline solid, with key identifiers and properties summarized below.[2][9]

PropertyValueSource(s)
IUPAC Name This compound[10]
Synonyms 7-Indazole carboxylic acid, 7-Carboxy-1H-indazole[2][11][12]
CAS Number 677304-69-7[2][6][10][11][13]
Molecular Formula C₈H₆N₂O₂[2][6][10][13]
Molecular Weight 162.15 g/mol [2][10][11]
Appearance White to pale yellow solid / Crystalline Powder[2][9][12]
Melting Point 218-225 °C (with decomposition)[5][6][11]
Solubility Slightly soluble in DMSO and Methanol[6][12][14]
Predicted pKa 3.71 ± 0.10[6][12]
Storage Store at 0-8 °C or room temperature, sealed in a dry environment[2][6][12][14]

Synthesis Methodologies: A Protocol-Driven Approach

The synthesis of this compound can be approached from several routes. The most common and reliable methods involve the cyclization of an appropriate aniline derivative followed by hydrolysis, or the direct saponification of its corresponding methyl ester.

Method A: Cyclization and In Situ Hydrolysis

This pathway begins with methyl-2-amino-3-methylbenzoate and leverages a diazotization-cyclization reaction to construct the indazole core. The choice of isoamyl nitrite serves as an efficient organic diazotizing agent under non-aqueous conditions, which is crucial for preventing unwanted side reactions.

G A Methyl-2-amino-3-methylbenzoate B Intermediate Diazonium Salt A->B Isoamyl nitrite, Acetic anhydride, KOAc, Toluene, Reflux C Methyl 1H-indazole-7-carboxylate B->C Intramolecular Cyclization D This compound C->D LiOH, THF/H₂O, Reflux, then HCl (aq)

Caption: Synthetic workflow from an aniline precursor.

Experimental Protocol:

  • Reaction Setup: To a flask containing anhydrous toluene (60 mL) under a nitrogen atmosphere, add methyl-2-amino-3-methylbenzoate (1.8 g, 11 mmol) and potassium acetate (KOAc, 560 mg, 5.7 mmol).[5]

  • Initiation: Heat the mixture to reflux. Add acetic anhydride (3.2 mL, 34 mmol) and stir for 10 minutes.[5] The acetic anhydride acts to acetylate the amine, which can influence the subsequent cyclization.

  • Cyclization: Add isoamyl nitrite (2.3 mL, 18 mmol) dropwise over 30 minutes. The slow addition is critical to control the exothermic diazotization reaction. Maintain reflux overnight to ensure complete cyclization.[5][12]

  • Workup & Hydrolysis: Cool the reaction, filter, and evaporate the solvent to yield the crude methyl 1H-indazole-7-carboxylate intermediate.[5][14] This intermediate is then taken up in tetrahydrofuran (THF, 40 mL) and added to a solution of lithium hydroxide (LiOH, 5 g, 210 mmol) in water (40 mL).[5][6]

  • Saponification: Heat the mixture at reflux for 48 hours to drive the ester hydrolysis to completion.[5][6]

  • Isolation: After cooling, concentrate the mixture to remove the THF. Filter the remaining aqueous phase and carefully adjust the pH to 4 with dilute HCl. This protonates the carboxylate, causing the desired product to precipitate.[5][6]

  • Purification: Filter the solid product, wash thoroughly with water, and dry under vacuum to yield pure this compound.[5][6]

Method B: Saponification of Methyl 1H-indazole-7-carboxylate

For laboratories where the methyl ester is commercially available or synthesized separately, a direct and high-yielding saponification is the most efficient route.

Experimental Protocol:

  • Reaction Setup: Dissolve methyl 1H-indazole-7-carboxylate (8.30 g, 33.0 mmol) in methanol (100 mL) in a flask and cool the solution to 0 °C in an ice bath.[5][14]

  • Hydrolysis: Add a 29% aqueous potassium hydroxide (KOH) solution (20 mL) to the cooled mixture. The use of a strong base like KOH ensures rapid and complete hydrolysis of the ester.[5][14]

  • Reaction: Allow the mixture to gradually warm to room temperature and stir for 18 hours. Monitor the reaction's completion via Thin Layer Chromatography (TLC).[5][14]

  • Acidification & Isolation: Upon completion, adjust the solution pH to 5.5 using concentrated HCl. Remove the volatile solvent (methanol) under reduced pressure.[5][14]

  • Extraction: Partition the residue between brine (100 mL) and ethyl acetate (200 mL). The product will move to the organic layer. Perform a second extraction of the aqueous layer with warm ethyl acetate (200 mL) to maximize recovery.[5][14]

  • Final Purification: Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate. Triturate the resulting solid with ethyl acetate (30 mL) and isolate the pure product by filtration, yielding up to 94% of 7-carboxy-1H-indazole.[5][14]

Analytical Characterization: A Self-Validating System

Rigorous analytical characterization is non-negotiable for ensuring the identity, structure, and purity of a compound intended for further research. A combination of spectroscopic and chromatographic techniques provides a self-validating system for quality control.

G cluster_0 Spectroscopic Analysis cluster_1 Chromatographic Analysis cluster_2 Final Confirmation A ¹H & ¹³C NMR E Verified Structure & Purity A->E B Mass Spectrometry (HRMS) B->E C Infrared (IR) Spectroscopy C->E D HPLC D->E

Caption: Integrated workflow for analytical validation.

Spectroscopic Data & Interpretation

The following data are characteristic of this compound and are essential for structural confirmation.

TechniqueData (Solvent: d₆-DMSO)Interpretation
¹H NMR δ 13.1 (br s, 2H, NH & COOH ), 8.21 (s, 1H, H3), 8.06 (dd, 1H, J=7.8, 0.8 Hz, H5), 7.97 (dd, 1H, J=7.5, 1.0 Hz, H3), 7.23 (t, 1H, J=7.5 Hz, H4)The spectrum confirms the presence of all aromatic protons and the two acidic protons. The singlet at 8.21 ppm is characteristic of the proton at the 3-position of the indazole ring.
¹³C NMR δ 167.0 (C=O), 138.0, 134.3, 129.0, 126.5, 124.6, 120.1, 113.7The downfield signal at 167.0 ppm confirms the carboxylic acid carbonyl carbon. The remaining seven signals correspond to the eight carbons of the bicyclic ring system.
HRMS (ESI) m/z: 163.0503 [M+H]⁺ (Calculated for C₈H₇N₂O₂: 163.0502)High-resolution mass spectrometry provides an exact mass that confirms the elemental composition with high confidence.
IR (KBr) νₘₐₓ/cm⁻¹: 3316 (N-H stretch), 1700 (C=O stretch), 1619, 1592 (Aromatic C=C stretch), 1285 (C-O stretch)The spectrum clearly identifies the key functional groups: the N-H of the indazole, the carbonyl of the carboxylic acid, and the aromatic system.

(Spectral data compiled from sources[5][6][14])

Chromatographic Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment. Commercial suppliers typically guarantee a purity of ≥95% to ≥97%, which should be verified in-house using a validated method to ensure the absence of starting materials or reaction byproducts before use in sensitive applications.[2][11]

Applications in Research and Drug Discovery

The utility of this compound is rooted in its dual-functionality: a biologically relevant indazole core and a synthetically versatile carboxylic acid handle.

  • Pharmaceutical Development: It is a cornerstone building block for synthesizing a wide range of pharmaceuticals.[2] Its structure is integral to potential anti-inflammatory and anti-cancer agents.[2][4] The indazole moiety can form key hydrogen bonds and engage in π-stacking interactions with biological targets, while the carboxylic acid group serves as an attachment point for side chains designed to optimize potency, selectivity, and pharmacokinetic properties.

  • Biochemical Research: The compound is used in fundamental research to probe biological pathways. As an inhibitor of nitric oxide synthases, it helps researchers elucidate the role of nitric oxide in signaling and disease.[7] It is also employed in screening campaigns to identify new enzyme inhibitors and receptor modulators.[2]

  • Agrochemical & Materials Science: Beyond medicine, its reactivity is harnessed to create novel agrochemicals for crop protection and to synthesize functional materials like specialized polymers where the rigid, aromatic indazole core can impart desirable thermal or electronic properties.[2][3]

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for innovation in science. Its well-defined structure, reliable synthetic routes, and clear analytical profile make it a trusted component in the complex workflows of drug discovery and materials science. This guide has provided the foundational knowledge and practical protocols necessary for researchers to confidently incorporate this versatile building block into their research, ensuring both scientific integrity and experimental success.

References

An In-depth Technical Guide to 1H-Indazole-7-carboxylic acid (CAS: 677304-69-7)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Indazole-7-carboxylic acid is a pivotal heterocyclic building block in modern medicinal chemistry and materials science.[1] As a derivative of indazole, a bicyclic system composed of fused benzene and pyrazole rings, this compound offers a unique structural motif that is a cornerstone in the synthesis of numerous bioactive molecules.[2] Its strategic importance is highlighted by the presence of the indazole core in several FDA-approved drugs, including the anti-cancer agents Niraparib and Axitinib.[3] The carboxylic acid functional group at the 7-position enhances its versatility, providing a reactive handle for a wide array of chemical transformations such as amide couplings and esterifications, making it an ideal starting point for the construction of complex molecular architectures.[1][4]

This guide provides a comprehensive technical overview of this compound, consolidating its physicochemical properties, spectroscopic signature, synthesis protocols, key applications, and safety considerations. The information is curated to support researchers in leveraging this compound's full potential in drug discovery, biochemical research, and advanced materials development.[1]

Section 1: Physicochemical and General Properties

This compound is typically supplied as a white to pale yellow crystalline solid.[5] Its core properties are summarized in the table below, derived from supplier technical data sheets and chemical databases.

PropertyValueSource(s)
CAS Number 677304-69-7[6]
Molecular Formula C₈H₆N₂O₂[6][7]
Molecular Weight 162.15 g/mol [6][7]
Appearance White to pale yellow crystalline powder[5]
Melting Point 218–222 °C (with decomposition)[5]
Solubility Slightly soluble in DMSO and Methanol[5]
pKa (Predicted) 3.71 ± 0.10[5]
Storage Store sealed in a dry, cool environment (0-8 °C or -20 °C recommended)[1][7]

Section 2: Spectroscopic and Analytical Characterization

Accurate characterization is crucial for verifying the identity and purity of this compound. The following section details its signature spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra, typically recorded in a solvent like DMSO-d₆, provide an unambiguous fingerprint of the molecule's structure. The acidic protons of the carboxylic acid and the indazole N-H group are often broad and may exchange with residual water in the solvent.

Caption: Structure of this compound.

¹H NMR (500 MHz, DMSO-d₆) Peak Assignments: [5]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
~13.1Broad Singlet-2HNH (1-position) & COOH
8.21Singlet-1HH-3
8.06Doublet of DoubletsJ = 7.8, 0.8 Hz1HH-6
7.97Doublet of DoubletsJ = 7.5, 1.0 Hz1HH-4
7.23TripletJ = 7.5 Hz1HH-5

¹³C NMR (125 MHz, DMSO-d₆) Peak Assignments: [5]

Chemical Shift (δ) ppmCarbon Assignment
167.0C OOH
138.0C-7a
134.3C-3
129.0C-5
126.5C-6
124.6C-4
120.1C-3a
113.7C-7
Mass Spectrometry (MS)

High-resolution mass spectrometry with electrospray ionization (ESI) is used to confirm the molecular weight and elemental composition. The compound readily protonates to form the [M+H]⁺ ion.

  • HRMS-ESI (m/z): [M+H]⁺ Calculated for C₈H₇N₂O₂: 163.0502; Found: 163.0503.[5]

Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorption bands corresponding to its functional groups. The broad O-H stretch from the carboxylic acid dimer is a hallmark feature, alongside the carbonyl C=O stretch.

  • Key IR Absorptions (KBr, cm⁻¹): 3316 (broad, O-H and N-H stretch), 1700 (strong, C=O stretch), 1619, 1592 (C=C and C=N ring stretches), 1285 (C-O stretch).[5]

Section 3: Synthesis and Mechanism

This compound is not naturally abundant and is produced synthetically.[2][4] The most common laboratory-scale synthesis involves a two-step process starting from an appropriately substituted aniline derivative. The general workflow involves the formation of the indazole ring followed by hydrolysis of an ester protecting group.

Synthesis_Workflow cluster_0 Step 1: Indazole Ring Formation cluster_1 Step 2: Ester Hydrolysis A Methyl-2-amino- 3-methylbenzoate B Methyl 1H-indazole- 7-carboxylate A->B  i) Acetic Anhydride  ii) Isoamyl Nitrite, KOAc  Toluene, Reflux C 1H-Indazole-7-carboxylic acid B->C  LiOH or KOH  THF/H₂O or MeOH  Reflux or RT

Caption: General synthetic workflow for this compound.
Protocol 1: Synthesis via Diazotization and Cyclization

This protocol details the formation of the indazole ring from methyl-2-amino-3-methylbenzoate, followed by basic hydrolysis.[5]

Step 1: Synthesis of Methyl 1H-indazole-7-carboxylate

  • To a flask containing 60 mL of anhydrous toluene under a nitrogen atmosphere, add methyl-2-amino-3-methylbenzoate (1.8 g, 11 mmol) and potassium acetate (KOAc, 560 mg, 5.7 mmol).

  • Heat the mixture to reflux.

  • Add acetic anhydride (3.2 mL, 34 mmol) and continue stirring at reflux for 10 minutes.

  • Over a period of 30 minutes, add isoamyl nitrite (2.3 mL, 18 mmol) dropwise to the refluxing mixture.

  • Allow the reaction to reflux overnight.

  • Upon cooling to room temperature, filter the mixture and evaporate the solvent under reduced pressure to yield the crude methyl 1H-indazole-7-carboxylate as a pale brown solid.

Step 2: Hydrolysis to this compound

  • Dissolve the crude methyl 1H-indazole-7-carboxylate (1.6 g) in 40 mL of tetrahydrofuran (THF).

  • Prepare a solution of lithium hydroxide (LiOH, 5 g, 210 mmol) in 40 mL of water and add the THF solution to it.

  • Heat the biphasic mixture at reflux for 48 hours.

  • After cooling, concentrate the mixture on a rotary evaporator to remove the THF.

  • Filter the remaining aqueous phase to remove any insoluble impurities.

  • Carefully adjust the pH of the filtrate to 4 using dilute HCl. This will precipitate the product.

  • Filter the solid product, wash thoroughly with water, and dry under vacuum to yield this compound.

Section 4: Applications in Research and Development

The utility of this compound spans multiple scientific disciplines due to its versatile structure and inherent biological activity.

Core Building Block in Medicinal Chemistry

The compound is a highly valued intermediate in pharmaceutical development.[1] The carboxylic acid serves as a convenient anchor point for amide bond formation, a ubiquitous linkage in drug molecules. This allows for the systematic exploration of chemical space by coupling the indazole core with diverse amine-containing fragments to generate libraries of potential drug candidates. Its derivatives have been investigated for a range of therapeutic applications.

  • Anti-Cancer Agents: The indazole scaffold is a recognized "privileged structure" in oncology, and this compound serves as a key precursor for synthesizing kinase inhibitors and other anti-proliferative agents.[1][4]

  • Anti-Inflammatory Drugs: Indazole derivatives have shown promise as anti-inflammatory agents, and this carboxylic acid provides a route to novel compounds in this class.[1]

Applications cluster_0 Chemical Transformations cluster_1 Resulting Bioactive Molecules A 1H-Indazole-7- carboxylic acid B Amide Coupling A->B C Esterification A->C D Other Derivatizations A->D E Kinase Inhibitors (Anti-Cancer) B->E F NOS Inhibitors B->F G Anti-Inflammatory Agents B->G H Agrochemicals D->H

Caption: Role as a versatile building block in chemical synthesis.
Biochemical Probe: Nitric Oxide Synthase Inhibition

This compound and its close analogs are known inhibitors of nitric oxide synthases (NOS), a family of enzymes responsible for producing the signaling molecule nitric oxide (NO).[5][7] Overproduction of NO by inducible NOS (iNOS) is implicated in various inflammatory diseases and neurodegenerative conditions. As such, this compound can be used as a research tool to study the role of NOS in biological pathways and as a lead structure for developing more potent and selective NOS inhibitors.

Section 5: Safety and Handling

As with any laboratory chemical, proper handling procedures must be followed to ensure safety. The compound is classified as an irritant.

GHS Hazard Information:

Hazard ClassCodeStatementSource(s)
Skin Corrosion/IrritationH315Causes skin irritation[6]
Serious Eye Damage/IrritationH319Causes serious eye irritation[6]
Specific target organ toxicity (single exposure)H335May cause respiratory irritation[6]

Recommended Safety Precautions:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

    • Respiratory Protection: Avoid breathing dust. If dust is generated, use a NIOSH-approved respirator.

  • Handling: Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1]

Conclusion

This compound (CAS 677304-69-7) is a compound of significant scientific and commercial interest. Its well-defined synthesis, versatile reactivity, and established role as a pharmacophore make it an indispensable tool for drug discovery and materials science. This guide has provided the core technical data required for its effective use, from fundamental properties and spectral characterization to detailed synthetic protocols and safety guidelines. As research into novel therapeutics continues, the strategic application of this and related indazole building blocks will undoubtedly contribute to the development of next-generation medicines.

References

"1H-Indazole-7-carboxylic acid" molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1H-Indazole-7-carboxylic acid for Advanced Research

Introduction

This compound is a heterocyclic organic compound featuring a bicyclic structure composed of a fused benzene and pyrazole ring, with a carboxylic acid group at the 7-position. This unique molecular architecture makes it a highly valuable and versatile building block in advanced organic synthesis and medicinal chemistry.[1][2] The presence of the carboxylic acid functional group provides a reactive handle for a wide array of chemical transformations, including amide bond formations and coupling reactions, which are fundamental to the construction of complex molecular entities.[1][2] Its indazole core is a privileged scaffold found in numerous biologically active compounds, contributing to its significance in the development of novel therapeutics, particularly in the fields of oncology and inflammatory diseases.[1][3] This guide provides a comprehensive overview of its properties, synthesis, characterization, and applications for researchers and drug development professionals.

Physicochemical and Structural Properties

The fundamental identity of this compound is defined by its molecular formula and weight, which are critical for stoichiometric calculations in synthesis and for analytical characterization.

PropertyValueSource(s)
Molecular Formula C₈H₆N₂O₂[1][4][5][6][7][8]
Molecular Weight 162.15 g/mol [1][4][5][6][8]
CAS Number 677304-69-7[1][5]
Appearance White to pale yellow solid/crystalline powder[1][9]
Melting Point ~218–222 °C (with decomposition)[10][11]
Solubility Slightly soluble in DMSO and Methanol[9][11]
pKa 3.71 ± 0.10 (Predicted)[9]

Synthesis and Purification

The synthesis of this compound is typically achieved through a multi-step process that begins with the construction of the indazole ring system, followed by the hydrolysis of an ester precursor. The causality behind this common two-step approach lies in the strategic protection of the carboxylic acid as a methyl ester during the potentially harsh ring-formation reaction, followed by a straightforward deprotection to yield the final product.

Experimental Protocol

Step 1: Synthesis of Methyl 1H-indazole-7-carboxylate (Intermediate)

This step involves a diazotization and cyclization reaction to form the indazole ring. Methyl-2-amino-3-methylbenzoate serves as the starting material. The use of isoamyl nitrite is critical as it acts as the diazotizing agent, converting the primary amine into a diazonium salt, which then undergoes an intramolecular cyclization to form the pyrazole ring fused to the benzene core.

  • To a solution of anhydrous toluene (60 mL) under a nitrogen atmosphere, add methyl-2-amino-3-methylbenzoate (1.8 g, 11 mmol) and potassium acetate (KOAc, 560 mg, 5.7 mmol).[9][10]

  • Heat the mixture to reflux.

  • Add acetic anhydride (3.2 mL, 34 mmol) and continue stirring at reflux for 10 minutes.[9][10]

  • Over a period of 30 minutes, add isoamyl nitrite (2.3 mL, 18 mmol) to the refluxing mixture.[9][10]

  • Maintain the reflux overnight to ensure the completion of the reaction.

  • Upon cooling, filter the mixture and evaporate the solvent to dryness to yield the crude methyl 1H-indazole-7-carboxylate as a pale brown solid.[9][10]

Synthesis_Step_1 Start Methyl-2-amino- 3-methylbenzoate Reagents + Isoamyl Nitrite + Acetic Anhydride + KOAc, Toluene Start->Reagents Process Reflux Overnight (Diazotization & Cyclization) Reagents->Process Product Methyl 1H-indazole- 7-carboxylate Process->Product

Caption: Workflow for the synthesis of the ester intermediate.

Step 2: Hydrolysis to this compound

This final step is a saponification reaction, where the methyl ester is hydrolyzed under basic conditions (using potassium hydroxide) to the corresponding carboxylate salt, which is then protonated with acid to yield the final carboxylic acid product.

  • Dissolve the crude methyl 1H-indazole-7-carboxylate (e.g., 8.30 g, 33.0 mmol) in methanol (100 mL) and cool the solution to 0 °C.[10]

  • Add a 29% aqueous solution of potassium hydroxide (20 mL).[10]

  • Allow the reaction mixture to warm to room temperature and stir for 18 hours.[10]

  • Monitor the reaction for completion (e.g., by TLC).

  • Adjust the pH of the solution to ~5.5 using concentrated hydrochloric acid. This protonates the carboxylate, causing the product to precipitate.[10]

  • Remove the volatile solvent (methanol) under reduced pressure.[10]

  • Partition the residue between brine (100 mL) and ethyl acetate (200 mL). Extract the aqueous layer again with warm ethyl acetate (200 mL).[11]

  • Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate.[11]

  • Grind the resulting solid with ethyl acetate (30 mL) and isolate by filtration to obtain pure this compound.[10][11]

Spectroscopic Characterization

Confirming the structure and purity of the synthesized compound is paramount. Spectroscopic methods provide a definitive fingerprint of the molecule.

  • ¹H NMR (500 MHz, d6-DMSO): The proton NMR spectrum is a key identifier. Expected chemical shifts (δ) are approximately 7.23 (t, 1H), 7.97 (dd, 1H), 8.06 (dd, 1H), and 8.21 (s, 1H). A broad singlet around 13.1 ppm corresponds to the two acidic protons (carboxylic acid and indazole N-H).[10][11]

  • ¹³C NMR (125 MHz, d6-DMSO): The carbon spectrum further confirms the molecular skeleton, with expected chemical shifts (δ) at approximately 113.7, 120.1, 124.6, 126.5, 129.0, 134.3, 138.0, and 167.0 (carbonyl carbon).[10][11]

  • Infrared (IR) Spectroscopy (KBr, cm⁻¹): Key vibrational frequencies include a broad peak around 3316 cm⁻¹ (O-H and N-H stretching), a strong peak at 1700 cm⁻¹ (C=O stretching of the carboxylic acid), and peaks at 1619 and 1592 cm⁻¹ (C=C aromatic stretching).[10]

  • High-Resolution Mass Spectrometry (HRMS-ESI): This technique provides a highly accurate mass measurement. For C₈H₇N₂O₂, the expected m/z for the [M+H]⁺ ion is 163.0502, which should closely match the found value.[10][11]

Applications in Research and Drug Development

This compound is not an end product but a crucial starting point for the synthesis of more complex molecules with significant biological activity.

  • Scaffold for Drug Discovery: It serves as a key building block for pharmaceuticals, especially in the development of anti-cancer and anti-inflammatory agents.[1] The indazole moiety is a well-established pharmacophore that interacts with various biological targets.

  • Inhibitor of Nitric Oxide Synthase (NOS): The compound itself has been identified as an inhibitor of nitric oxide synthases, making it a subject of interest for conditions where NOS modulation is therapeutically relevant.[9][10][11][12]

  • Agrochemical and Materials Science: Beyond pharmaceuticals, its reactivity is harnessed in the creation of novel agrochemicals and functional materials where the specific electronic and structural properties of the indazole ring are desired.[1]

Applications cluster_0 Synthetic Transformations cluster_1 Target Molecules & Fields Indazole This compound Coupling Amide Coupling (e.g., with amines) Indazole->Coupling Esterification Esterification (e.g., with alcohols) Indazole->Esterification Pharma Bioactive Molecules Anti-Cancer Agents Anti-Inflammatory Drugs Enzyme Inhibitors Coupling->Pharma:f0 Materials Functional Materials Specialized Polymers Agrochemicals Esterification->Materials:f0

Caption: Role as a versatile building block in synthesis.

Handling, Storage, and Safety

Proper handling and storage are essential to maintain the integrity of the compound and ensure laboratory safety.

  • Storage: The compound should be stored at 0-8 °C in a dry, well-sealed container to prevent degradation.[1] Some sources recommend room temperature storage in a sealed, dry environment.[9][11]

  • Safety: As with all chemical reagents, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

References

A Comprehensive Technical Guide to the Solubility and Stability of 1H-Indazole-7-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

1H-Indazole-7-carboxylic acid is a pivotal building block in medicinal chemistry and materials science, frequently utilized in the synthesis of bioactive molecules and functional materials.[1][2] A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective application in research and development. This in-depth technical guide provides a comprehensive overview of the known and predicted characteristics of this compound. Due to the limited availability of specific experimental data in the public domain, this guide focuses on the foundational principles governing its solubility and stability, and furnishes detailed, field-proven experimental protocols to enable researchers to generate this critical data in their own laboratories. The methodologies presented herein are designed to be self-validating and are grounded in established regulatory and scientific standards.

Introduction to this compound: A Molecule of Interest

This compound, with the molecular formula C₈H₆N₂O₂, is a heterocyclic aromatic organic compound.[3] Its structure, featuring a fused benzene and pyrazole ring system with a carboxylic acid moiety, imparts a unique combination of chemical reactivity and biological potential.[2] This versatile scaffold has been explored in the development of novel therapeutics, including anti-inflammatory and anti-cancer agents, as well as in the creation of advanced agrochemicals and materials.[1][2]

The carboxylic acid group significantly influences the molecule's physicochemical properties, including its acidity, polarity, and potential for hydrogen bonding. These characteristics, in turn, dictate its solubility in various solvent systems and its stability under different environmental conditions. A comprehensive grasp of these parameters is a critical prerequisite for successful formulation development, analytical method design, and the overall progression of any research endeavor involving this compound.

Key Physicochemical Properties:

PropertyValue/DescriptionSource(s)
Molecular Formula C₈H₆N₂O₂[3]
Molecular Weight 162.15 g/mol [3]
Appearance White to pale yellow solid/crystalline powder[2]
Predicted pKa 3.71 ± 0.10
Storage Conditions Sealed in a dry place at room temperature or 0-8 °C[2]

Solubility Profile: A Critical Parameter for Application

The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a critical determinant of its bioavailability and its suitability for various experimental and manufacturing processes. The solubility of this compound is influenced by its crystalline structure, the nature of the solvent, temperature, and the pH of the medium.

Expected Solubility Behavior

Based on its chemical structure, this compound is anticipated to exhibit the following solubility characteristics:

  • Aqueous Solubility: Due to the presence of the polar carboxylic acid and indazole nitrogen atoms, the molecule is expected to have some degree of aqueous solubility. However, the aromatic rings contribute to its lipophilicity, likely resulting in overall low to moderate intrinsic water solubility.

  • pH-Dependent Solubility: As a carboxylic acid with a predicted pKa of approximately 3.71, its aqueous solubility is expected to be highly pH-dependent. At pH values below its pKa, the molecule will exist predominantly in its neutral, less soluble form. As the pH increases above the pKa, the carboxylic acid will deprotonate to form the more soluble carboxylate salt.

  • Organic Solvent Solubility: The compound is reported to be slightly soluble in polar organic solvents such as dimethyl sulfoxide (DMSO) and methanol. Its solubility in a broader range of organic solvents will depend on the solvent's polarity, hydrogen bonding capacity, and dielectric constant.

Experimental Determination of Solubility

To obtain reliable and quantitative solubility data, a systematic experimental approach is necessary. The shake-flask method is a widely accepted and robust technique for determining thermodynamic solubility.

A diverse panel of solvents should be used to establish a comprehensive solubility profile.

Solvent ClassRecommended SolventsRationale for Selection
Aqueous Purified Water, pH 1.2 Buffer (simulated gastric fluid), pH 4.5 Acetate Buffer, pH 6.8 Phosphate Buffer (simulated intestinal fluid), pH 7.4 Phosphate BufferTo assess intrinsic solubility and the impact of pH relevant to physiological conditions.
Polar Aprotic Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN)Commonly used solvents for stock solution preparation and in various chemical reactions.
Polar Protic Methanol, Ethanol, IsopropanolFrequently used in crystallization and purification processes.
Non-Polar Dichloromethane (DCM), Ethyl Acetate, TolueneTo understand solubility in less polar environments, relevant for extraction and certain synthetic steps.

This protocol outlines a standardized procedure for determining the solubility of this compound.

Materials:

  • This compound (of known purity)

  • Selected solvents (analytical grade)

  • Thermostatically controlled shaker/incubator

  • Calibrated pH meter

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set at a constant temperature (e.g., 25 °C and 37 °C to assess temperature effects).

    • Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study is recommended.

  • Sample Preparation for Analysis:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least one hour to allow the undissolved solid to settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter to remove any undissolved particles.

  • Quantification:

    • Accurately dilute the filtered sample with a suitable mobile phase to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

    • Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

A reverse-phase HPLC method is generally suitable for the quantification of this compound.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or phosphoric acid in water) and an organic modifier (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV detection at a wavelength of maximum absorbance (to be determined by UV scan).

  • Injection Volume: 10 µL

Diagram of the Solubility Determination Workflow:

G cluster_prep Sample Preparation cluster_equil Equilibration cluster_analysis Analysis prep1 Add excess this compound to solvent prep2 Seal vials prep1->prep2 equil1 Agitate at constant temperature (24-72h) prep2->equil1 analysis1 Filter supernatant equil1->analysis1 analysis2 Dilute sample analysis1->analysis2 analysis3 Quantify by HPLC analysis2->analysis3

Caption: Workflow for solubility determination using the shake-flask method.

Stability Profile: Ensuring Integrity and Shelf-Life

The chemical stability of this compound is a critical attribute that influences its shelf-life, storage conditions, and its compatibility with other substances in formulations. Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.

Predicted Stability and Potential Degradation Pathways

The indazole ring is generally stable; however, the carboxylic acid functional group can be susceptible to certain degradation reactions. Potential degradation pathways may include:

  • Decarboxylation: At elevated temperatures, carboxylic acids can undergo decarboxylation, leading to the loss of CO₂.

  • Photodegradation: Aromatic systems can be susceptible to degradation upon exposure to light, potentially leading to oxidation or ring-opening reactions.

  • Oxidative Degradation: The indazole ring system may be susceptible to oxidation, particularly in the presence of oxidizing agents.

Experimental Approach: Forced Degradation Studies

Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than those it would typically encounter during storage and use. This approach accelerates degradation to provide insights into the molecule's intrinsic stability.

The following stress conditions are recommended based on ICH guidelines to comprehensively evaluate the stability of this compound.

Stress ConditionProposed Experimental ParametersPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl at 60 °C for 24-48 hoursHydrolysis of any potential impurities or formulation excipients.
Base Hydrolysis 0.1 M NaOH at 60 °C for 24-48 hoursPotential for reactions involving the acidic proton of the indazole ring.
Oxidation 3% H₂O₂ at room temperature for 24-48 hoursOxidation of the indazole ring.
Thermal Degradation Solid-state at 80 °C for 7 daysDecarboxylation, solid-state rearrangements.
Photostability Exposure to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B)Photolytic cleavage, oxidation.

Materials:

  • This compound

  • Hydrochloric acid, Sodium hydroxide, Hydrogen peroxide

  • Temperature-controlled oven

  • Photostability chamber

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

  • Sample Preparation:

    • For solution-state studies (hydrolysis, oxidation), prepare solutions of this compound in the respective stress media at a known concentration (e.g., 1 mg/mL).

    • For solid-state studies (thermal, photostability), place a known amount of the solid compound in a suitable container.

  • Stress Application:

    • Expose the samples to the stress conditions outlined in the table above for the specified duration.

    • Include control samples (unstressed) for comparison.

  • Sample Analysis:

    • At appropriate time points, withdraw samples.

    • Neutralize acidic and basic samples before analysis.

    • Analyze all samples (stressed and control) using a stability-indicating HPLC method. The use of a PDA detector is highly recommended to assess peak purity and identify the UV spectra of any degradation products. LC-MS can be employed for structural elucidation of degradants.

  • Data Evaluation:

    • Calculate the percentage of degradation of this compound.

    • Assess the mass balance to account for all the material.

    • Identify and, if necessary, characterize any significant degradation products.

Diagram of the Forced Degradation Study Workflow:

G cluster_stress Stress Conditions cluster_analysis Analysis acid Acid Hydrolysis hplc Stability-Indicating HPLC-PDA/MS acid->hplc base Base Hydrolysis base->hplc oxid Oxidation oxid->hplc thermal Thermal thermal->hplc photo Photostability photo->hplc degrad Identify & Quantify Degradants hplc->degrad path Elucidate Degradation Pathways degrad->path compound This compound compound->acid Expose to stress compound->base Expose to stress compound->oxid Expose to stress compound->thermal Expose to stress compound->photo Expose to stress

Caption: Workflow for a forced degradation study of this compound.

Conclusion and Future Perspectives

This technical guide provides a foundational understanding of the solubility and stability of this compound, underscored by the importance of empirical data generation. While predictive assessments based on its chemical structure offer valuable insights, the detailed experimental protocols provided herein are essential for researchers to obtain the precise, quantitative data required for their specific applications. The systematic determination of solubility and stability profiles will not only facilitate the seamless integration of this versatile molecule into drug discovery and materials science pipelines but also ensure the robustness and reproducibility of the resulting research outcomes. It is anticipated that as the use of this compound expands, a more extensive body of experimental data will become available, further enriching our understanding of this important chemical entity.

References

"1H-Indazole-7-carboxylic acid" derivatives and analogues

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1H-Indazole-7-carboxylic Acid Derivatives and Analogues

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a multitude of biological targets. Within this class, derivatives of this compound have emerged as particularly valuable building blocks for the development of novel therapeutics. This guide provides a comprehensive technical overview of this chemical core, delving into its synthesis, chemical properties, structure-activity relationships (SAR), and applications in drug discovery. We will explore its role in the design of targeted therapies, particularly in oncology, and provide detailed experimental insights to support researchers in this dynamic field.

The this compound Core: A Privileged Scaffold

This compound is a heterocyclic organic compound featuring a bicyclic structure composed of a fused benzene and pyrazole ring, with a carboxylic acid group at the 7-position. This specific arrangement of atoms imparts unique physicochemical properties that make it an exceptional starting point for drug design. The indazole nucleus is bioisosteric to purines like adenine and guanine, allowing it to form key interactions with the active sites of various enzymes and receptors.

Its significance is underscored by its presence in numerous clinically successful drugs and investigational agents. The carboxylic acid functional group at the 7-position serves as a versatile chemical handle, enabling straightforward derivatization through amide coupling, esterification, and other fundamental reactions to build extensive compound libraries for screening. Consequently, this scaffold is integral to the synthesis of molecules with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, neuroprotective, and antimicrobial properties.

Synthetic Strategies for this compound and Derivatives

The efficient construction of the indazole ring system is critical for its exploration in medicinal chemistry. Several robust synthetic routes have been developed, offering flexibility in substrate scope and functional group tolerance.

Overview of Common Synthetic Pathways

The synthesis of the 1H-indazole core generally involves the formation of the pyrazole ring fused to a benzene precursor. Key strategies often begin with appropriately substituted anilines, benzonitriles, or indoles. Modern methods like transition-metal-catalyzed cross-coupling reactions have further expanded the synthetic toolbox. A generalized workflow often involves the synthesis of a substituted benzene ring followed by a cyclization step to form the bicyclic indazole system.

G cluster_0 Starting Materials cluster_1 Key Transformations cluster_2 Core Scaffold cluster_3 Derivatization Substituted o-toluidine Substituted o-toluidine Nitrosation / Cyclization Nitrosation / Cyclization Substituted o-toluidine->Nitrosation / Cyclization e.g., NaNO2 Substituted Anthranilic Acid Substituted Anthranilic Acid Diazotization / Cyclization Diazotization / Cyclization Substituted Anthranilic Acid->Diazotization / Cyclization e.g., NaNO2 Substituted 2-fluorobenzonitrile Substituted 2-fluorobenzonitrile Hydrazine Reaction Hydrazine Reaction Substituted 2-fluorobenzonitrile->Hydrazine Reaction H2NNH2 1H-Indazole Core 1H-Indazole Core Diazotization / Cyclization->1H-Indazole Core Nitrosation / Cyclization->1H-Indazole Core Hydrazine Reaction->1H-Indazole Core Amide Coupling / Esterification Amide Coupling / Esterification 1H-Indazole Core->Amide Coupling / Esterification R-COOH or R-OH Final Analogues Final Analogues Amide Coupling / Esterification->Final Analogues

Caption: Generalized synthetic workflows for 1H-indazole derivatives.

Detailed Experimental Protocol: Synthesis from a Methyl Ester Precursor

A common and practical laboratory-scale synthesis involves the hydrolysis of the corresponding methyl ester. This method is reliable and proceeds with high yield.

Objective: To synthesize 7-carboxy-1H-indazole from this compound methyl ester via saponification.

Materials:

  • This compound methyl ester

  • Methanol (MeOH)

  • Potassium hydroxide (KOH) aqueous solution (e.g., 29%)

  • Concentrated hydrochloric acid (HCl)

  • Standard laboratory glassware and magnetic stirrer

Step-by-Step Procedure:

  • Dissolution: Dissolve this compound methyl ester (1.0 equivalent) in methanol in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.

  • Hydrolysis: While stirring, slowly add an aqueous solution of potassium hydroxide (a stoichiometric excess) to the cooled methanol solution.

  • Reaction: Remove the ice bath and allow the reaction mixture to gradually warm to room temperature. Continue stirring for approximately 18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Neutralization: Upon completion, carefully adjust the pH of the reaction mixture to approximately 5.5 using concentrated hydrochloric acid. This step protonates the carboxylate salt, causing the desired carboxylic acid to precipitate.

  • Isolation: Remove the volatile solvent (methanol and some water) under reduced pressure using a rotary evaporator.

  • Purification: The resulting solid precipitate is the target compound, this compound. It can be collected by filtration, washed with cold water to remove residual salts, and dried under vacuum.

Trustworthiness Note: The causality behind this protocol lies in the base-catalyzed hydrolysis (saponification) of an ester to its corresponding carboxylate salt. The subsequent acidification is a critical step to neutralize the salt and precipitate the less soluble free carboxylic acid, ensuring high recovery.

Therapeutic Applications and Structure-Activity Relationships (SAR)

The true power of the this compound scaffold is realized in its application to drug discovery, where systematic modification has led to potent and selective inhibitors for various disease targets.

Oncology: A Major Frontier

Derivatives of this scaffold have shown remarkable success in oncology, particularly as inhibitors of key enzymes involved in cancer cell proliferation and survival.

Poly (ADP-ribose) Polymerase (PARP) Inhibition: The most prominent application is in the development of PARP inhibitors. PARP enzymes are crucial for DNA single-strand break repair. In cancers with deficiencies in homologous recombination repair (e.g., those with BRCA1/2 mutations), inhibiting PARP leads to the accumulation of cytotoxic double-strand breaks, a concept known as synthetic lethality.

The FDA-approved drug Niraparib , used for the treatment of ovarian, fallopian tube, and peritoneal cancer, is a prime example. This compound is a key intermediate in its synthesis. The core structure correctly positions the carboxamide moiety to interact with the nicotinamide binding pocket of the PARP enzyme.

G cluster_0 DNA Damage Response cluster_1 Therapeutic Intervention DNA Single-Strand Break (SSB) DNA Single-Strand Break (SSB) PARP Enzyme PARP Enzyme DNA Single-Strand Break (SSB)->PARP Enzyme recruits DNA Repair DNA Repair PARP Enzyme->DNA Repair facilitates PARP Enzyme->Inhibition Cell Survival Cell Survival DNA Repair->Cell Survival Indazole-based PARP Inhibitor (e.g., Niraparib) Indazole-based PARP Inhibitor (e.g., Niraparib) Indazole-based PARP Inhibitor (e.g., Niraparib)->Inhibition blocks Accumulated Damage (DSBs) Accumulated Damage (DSBs) Inhibition->Accumulated Damage (DSBs) leads to Synthetic Lethality / Apoptosis Synthetic Lethality / Apoptosis Accumulated Damage (DSBs)->Synthetic Lethality / Apoptosis induces in BRCA-deficient cells

Caption: Mechanism of synthetic lethality via PARP inhibition.

Kinase Inhibition: The indazole scaffold is also prevalent in kinase inhibitors. By modifying substituents on the indazole ring, researchers can achieve high selectivity and potency against specific kinases in signaling pathways that are often dysregulated in cancer, such as the MAPK/ERK pathway. Studies have reported the discovery of novel indazole amide derivatives as potent inhibitors of ERK1/2, demonstrating cellular activity in BRAF mutant cancer cell lines.

SAR Summary Table: Hypothetical PARP Inhibitors

The following table summarizes general structure-activity relationships for 1H-indazole-7-carboxamide derivatives as PARP inhibitors, synthesized from insights across the literature.

Position on Indazole CoreModification TypeImpact on PARP InhibitionRationale / Causality
C7-Carboxylic Acid Converted to primary amide (-CONH₂)Essential Forms critical hydrogen bonds with Gly and Ser residues in the PARP nicotinamide binding pocket.
N1-Position Addition of a substituted benzyl or piperidine ringModulates Potency & PK The substituent interacts with the ribose binding site and can be optimized to improve solubility, cell permeability, and metabolic stability.
C3-Position Small alkyl or hydrogenGenerally Preferred Bulky groups can cause steric clashes within the active site, reducing binding affinity.
C4, C5, C6-Positions Halogen (F, Cl) or small electron-withdrawing groupsCan Enhance Potency These modifications can alter the electronic properties of the ring system, potentially improving binding interactions or metabolic stability.
Anti-inflammatory Applications

Indazole derivatives have long been explored for their anti-inflammatory effects. Some analogues of this compound are known inhibitors of nitric oxide synthases (NOS), enzymes that play a role in inflammation. The marketed non-steroidal anti-inflammatory drug (NSAID) Benzydamine contains an indazole core, highlighting the scaffold's therapeutic potential in this area.

Future Perspectives and Advanced Directions

The versatility of the this compound scaffold ensures its continued relevance in drug discovery. Future research is likely to focus on several key areas:

  • Novel Target Exploration: Applying indazole-based libraries to new and challenging targets beyond oncology and inflammation.

  • Advanced Synthetic Methods: Employing late-stage functionalization and C-H activation techniques to rapidly generate novel analogues that are otherwise difficult to access.

  • Fragment-Based Drug Design: Using the indazole core as a starting fragment for building highly potent and selective inhibitors for novel protein targets.

  • Targeted Drug Delivery: Conjugating indazole-based drugs to antibodies or other targeting moieties to improve efficacy and reduce off-target side effects.

The robust chemistry, favorable biological profile, and proven clinical success of its derivatives solidify the position of this compound as a truly valuable core in the modern drug discovery arsenal.

Methodological & Application

Application Notes & Protocols: 1H-Indazole-7-carboxylic acid as a Versatile Building Block for Pharmaceuticals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1H-Indazole-7-carboxylic acid has emerged as a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous therapeutic agents.[1][2][3] Its significance lies in the unique combination of a rigid bicyclic indazole ring system and a reactive carboxylic acid functional group.[4][5] This arrangement provides an excellent starting point for the synthesis of complex molecules with diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[4][6][7] This guide offers a comprehensive overview for researchers, scientists, and drug development professionals on leveraging this powerful building block. We will delve into its synthesis, key applications, and provide detailed, field-tested protocols.

Strategic Importance and Physicochemical Profile

The indazole moiety is a bioisostere of native protein ligands, enabling it to effectively interact with various biological targets. The carboxylic acid at the 7-position serves as a versatile handle for chemical modifications, most commonly through amide bond formation, allowing for the exploration of a vast chemical space and the fine-tuning of pharmacological properties.[4][5][6]

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₈H₆N₂O₂
Molecular Weight 162.15 g/mol
Appearance White to yellow crystalline powder.[8]
Melting Point ~240°C.[8]
Solubility Slightly soluble in DMSO and Methanol.[8]

Synthesis of this compound

A common synthetic route to this compound involves the diazotization and subsequent cyclization of an appropriate aniline precursor, such as methyl-2-amino-3-methylbenzoate.[9]

synthesis_pathway cluster_synthesis Synthetic Pathway start Methyl-2-amino-3-methylbenzoate intermediate Diazotization & Cyclization start->intermediate product This compound intermediate->product

Caption: General synthetic scheme for this compound.

Protocol 1: Synthesis from Methyl-2-amino-3-methylbenzoate

This protocol is adapted from established literature procedures.[8][9]

Materials:

  • Methyl-2-amino-3-methylbenzoate

  • Potassium acetate (KOAc)

  • Acetic anhydride

  • Isoamyl nitrite

  • Anhydrous toluene

  • Tetrahydrofuran (THF)

  • Lithium hydroxide (LiOH)

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Diazotization and Cyclization:

    • In a round-bottom flask under a nitrogen atmosphere, suspend methyl-2-amino-3-methylbenzoate and potassium acetate in anhydrous toluene.

    • Heat the mixture to reflux and add acetic anhydride, stirring for 10 minutes.

    • Slowly add isoamyl nitrite over 30 minutes and continue refluxing overnight.

    • Cool the mixture, filter, and evaporate the solvent to obtain the crude methyl 1H-indazole-7-carboxylate.[8][9]

  • Saponification:

    • Dissolve the crude ester in THF.

    • Add a solution of lithium hydroxide and stir at room temperature.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, carefully acidify the reaction mixture with HCl to precipitate the product.

  • Purification:

    • Filter the precipitate, wash with water, and dry under vacuum to yield this compound. Further purification can be achieved by recrystallization.

Expert Insights: The diazotization reaction is a critical step and should be performed with careful temperature control to avoid side reactions. The subsequent saponification is generally a high-yielding and clean transformation.

Application in the Synthesis of PARP Inhibitors: The Case of Niraparib

This compound is a key intermediate in the synthesis of several clinically important drugs, most notably the poly(ADP-ribose) polymerase (PARP) inhibitor, Niraparib.[2][10][11] Niraparib is approved for the treatment of various cancers, including ovarian, fallopian tube, and peritoneal cancer.[2][12] The synthesis of Niraparib involves the coupling of the indazole-7-carboxamide core with a chiral piperidine fragment.[10][13][14]

niraparib_synthesis cluster_niraparib Niraparib Synthesis Core Step indazole 1H-Indazole-7-carboxamide coupling N-Arylation Coupling (e.g., Cu-catalyzed) indazole->coupling niraparib Niraparib coupling->niraparib piperidine (S)-3-(4-bromophenyl)piperidine piperidine->coupling

Caption: Core coupling reaction in the synthesis of Niraparib.

Protocol 2: Amide Formation - A Key Step Towards Niraparib

This protocol outlines the general procedure for the formation of the amide bond, a precursor step to the final coupling in many Niraparib syntheses.

Materials:

  • This compound

  • Ammonia source (e.g., ammonium chloride and a base, or aqueous ammonia)

  • Coupling agents (e.g., HATU, HBTU, or CDI)

  • Organic base (e.g., DIPEA, triethylamine)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMAc)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Acid Activation:

    • Dissolve this compound in the anhydrous solvent under a nitrogen atmosphere.

    • Add the coupling agent (e.g., CDI) and stir at room temperature to form the activated intermediate.[15]

  • Amidation:

    • Introduce the ammonia source to the reaction mixture. If using ammonium chloride, add an organic base to liberate ammonia in situ.

    • Stir the reaction at the appropriate temperature (e.g., 40°C) until completion, monitoring by TLC or LC-MS.[15]

  • Work-up and Purification:

    • Upon completion, the reaction mixture is typically worked up by adding water to precipitate the product.[15]

    • The crude 1H-indazole-7-carboxamide is then filtered, washed, and dried. Purity should be assessed by HPLC and the structure confirmed by NMR and MS.

Trustworthiness and Self-Validation: Each step of the synthesis should be monitored for completion to ensure high conversion and minimize impurities. The final product and all intermediates must be thoroughly characterized using modern analytical techniques to confirm their identity and purity.

Broader Therapeutic Potential

Beyond PARP inhibitors, the indazole scaffold is a cornerstone in the development of a wide range of kinase inhibitors for cancer therapy, including inhibitors of VEGFR, EGFR, and Aurora kinases.[16] Its derivatives have also shown promise as anti-inflammatory, antibacterial, anti-HIV, and neuroprotective agents.[1][7][12] The ability to readily functionalize both the carboxylic acid and the indazole nitrogen allows for the creation of diverse libraries of compounds for screening against various therapeutic targets.

diversification cluster_diversification Scaffold Diversification start_acid This compound amide_formation Amide Coupling (R1-NH2) start_acid->amide_formation n_alkylation N-Alkylation/Arylation (R2-X) start_acid->n_alkylation amide_product Diverse Amides amide_formation->amide_product n_functionalized N-Substituted Indazoles n_alkylation->n_functionalized library Compound Library for Screening amide_product->library n_functionalized->library

Caption: Diversification strategies for this compound.

Conclusion

This compound is a high-value building block in pharmaceutical R&D. Its inherent structural features and chemical versatility make it an indispensable tool for medicinal chemists. The protocols and information presented herein provide a solid foundation for researchers to confidently and effectively utilize this scaffold in their quest for novel and improved therapeutics.

References

The Strategic Role of 1H-Indazole-7-carboxylic Acid in the Synthesis of Novel Agrochemicals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Indazole Scaffold in Agrochemical Discovery

The 1H-indazole core is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry and, increasingly, in the field of agrochemical research. Its unique structural and electronic properties make it an ideal scaffold for the design of novel bioactive molecules. Within this class of compounds, 1H-Indazole-7-carboxylic acid stands out as a particularly valuable and versatile building block.[1][2] The carboxylic acid functionality at the 7-position serves as a convenient synthetic handle for a variety of chemical transformations, most notably amide bond formation, enabling the systematic exploration of structure-activity relationships (SAR).[3] This guide provides an in-depth look at the applications of this compound in the synthesis of potential agrochemicals, with a focus on detailed protocols for the preparation of herbicidal agents. While its use in pharmaceutical development is well-documented, its exploration in creating new solutions for crop protection is a promising and evolving area of research.[1][2]

Application Notes: Herbicidal N-Substituted 1H-Indazole-7-carboxamides

A significant application of this compound in agrochemical synthesis is its use as a precursor for a novel class of N-substituted 1H-indazole-7-carboxamides with potent herbicidal activity. These compounds have been a subject of investigation for their ability to control the growth of unwanted vegetation in agricultural settings.

Rationale for Synthesis and Structure-Activity Relationship (SAR) Insights

The core concept behind the synthesis of N-substituted 1H-indazole-7-carboxamides is to combine the indazole-7-carboxylic acid scaffold with a diverse range of substituted amines. This modular approach allows for the fine-tuning of the physicochemical and biological properties of the final compounds. Key SAR insights from preliminary studies suggest that:

  • The Indazole Core: The 1H-indazole moiety is crucial for the intrinsic biological activity of these compounds.

  • The Amide Linkage: The carboxamide group serves as a critical linker and contributes to the overall conformation and binding of the molecule to its biological target.

  • The N-Substituent: The nature of the substituent on the amide nitrogen (the R group) is a primary determinant of herbicidal potency and selectivity. Aromatic, heteroaromatic, and aliphatic amines with various substitution patterns can be introduced to modulate properties such as lipophilicity, steric bulk, and electronic effects, all of which influence the compound's uptake, translocation, and interaction with the target site in the plant.

The general structure of these herbicidal compounds is depicted below:

G cluster_0 1H-Indazole-7-carboxamide Core Scaffold Core N1 N N2 N N1->N2 C3 C N2->C3 C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C6->N1 C7 C C6->C7 C7->C4 C8 C C7->C8 C9 O C8->C9 C10 O C8->C10 N3 N C8->N3 R R N3->R

Caption: General structure of N-substituted 1H-indazole-7-carboxamides.

Potential Mode of Action

While the precise mode of action for many novel herbicidal compounds is determined through extensive biological studies, compounds with similar structural motifs have been shown to interfere with various essential plant processes.[4][5] Potential targets for indazole-based herbicides could include enzymes involved in amino acid biosynthesis, lipid synthesis, or photosynthesis.[4][5] Further research is required to elucidate the specific biochemical pathways affected by N-substituted 1H-indazole-7-carboxamides.

Experimental Protocols: Synthesis of Herbicidal N-Substituted 1H-Indazole-7-carboxamides

The following protocols provide a detailed, step-by-step methodology for the synthesis of a representative N-substituted 1H-indazole-7-carboxamide, a potential herbicidal agent. This synthesis involves a two-step process: activation of the carboxylic acid and subsequent amide coupling with a selected amine.

Workflow Diagram

G start This compound step1 Activation of Carboxylic Acid (e.g., with SOCl₂ or Oxalyl Chloride) start->step1 Step 1 intermediate 1H-Indazole-7-carbonyl chloride (Intermediate) step1->intermediate step2 Amide Coupling with Amine (R-NH₂) in the presence of a base intermediate->step2 Step 2 product N-Substituted 1H-Indazole-7-carboxamide step2->product

Caption: Synthetic workflow for N-substituted 1H-indazole-7-carboxamides.

Protocol 1: Synthesis of 1H-Indazole-7-carbonyl chloride (Intermediate)

This protocol describes the conversion of this compound to its more reactive acid chloride derivative.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Dimethylformamide (DMF) (catalytic amount)

  • Round-bottom flask with a reflux condenser and a gas outlet to a scrubber

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Add anhydrous DCM or toluene to suspend the carboxylic acid.

  • Add a catalytic amount of DMF (1-2 drops).

  • Slowly add thionyl chloride (1.5 - 2.0 eq) or oxalyl chloride (1.5 - 2.0 eq) to the suspension at room temperature.

  • Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by the cessation of gas evolution (HCl and SO₂ or CO and CO₂).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The resulting crude 1H-indazole-7-carbonyl chloride is typically used in the next step without further purification.

Trustworthiness Note: This is a standard and widely used method for the preparation of acid chlorides from carboxylic acids. The use of an inert atmosphere and anhydrous solvents is crucial to prevent the hydrolysis of the acid chloride.

Protocol 2: Amide Coupling for the Synthesis of N-Substituted 1H-Indazole-7-carboxamides

This protocol details the reaction of the intermediate acid chloride with a primary or secondary amine to form the desired N-substituted 1H-indazole-7-carboxamide.

Materials:

  • Crude 1H-Indazole-7-carbonyl chloride (from Protocol 1)

  • Substituted amine (e.g., 4-chloroaniline) (1.0 - 1.2 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • A non-nucleophilic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA)) (2.0 - 3.0 eq)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes and ethyl acetate)

Procedure:

  • Dissolve the crude 1H-indazole-7-carbonyl chloride in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere.

  • In a separate flask, dissolve the substituted amine (e.g., 4-chloroaniline) and the base (e.g., triethylamine) in anhydrous DCM or THF.

  • Cool the acid chloride solution to 0 °C using an ice bath.

  • Slowly add the amine/base solution dropwise to the cooled acid chloride solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3 x).

  • Combine the organic layers and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure N-substituted 1H-indazole-7-carboxamide.

Data Presentation: Exemplary Yields for Amide Coupling

EntryAmine (R-NH₂)Coupling ReagentBaseSolventYield (%)
1AnilineSOCl₂TEADCM85
24-ChloroanilineOxalyl ChlorideDIPEATHF88
3CyclohexylamineHATUDIPEADMF92
4BenzylamineEDC/HOBtTEADCM90

Note: Yields are representative and can vary based on the specific amine and reaction conditions.

Alternative Synthetic Approaches and Future Directions

While the acid chloride method is robust, direct amide coupling of this compound with amines using coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in combination with HOBt (Hydroxybenzotriazole) offers a milder and often more efficient alternative, particularly for sensitive substrates.[6][7]

The broad biological activity profile of the indazole scaffold suggests that libraries of N-substituted 1H-indazole-7-carboxamides could be screened for other agrochemical applications, including fungicidal and insecticidal activities.[1][8] The synthetic protocols outlined here provide a solid foundation for the generation of such libraries for high-throughput screening and the discovery of new crop protection agents.

References

Application Notes and Protocols: 1H-Indazole-7-carboxylic acid as a Key Intermediate in the Synthesis of Niraparib

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis and application of 1H-Indazole-7-carboxylic acid as a pivotal intermediate in the manufacturing of Niraparib. Niraparib (ZEJULA®) is a potent poly(ADP-ribose) polymerase (PARP) inhibitor used in the treatment of various cancers, including ovarian and fallopian tube cancers. The efficiency and purity of the final active pharmaceutical ingredient (API) are critically dependent on the quality of its intermediates. This guide details the strategic importance of the indazole core, provides validated protocols for the synthesis and purification of this compound, and outlines its subsequent conversion to Niraparib.

Introduction: The Strategic Importance of the Indazole Scaffold in Niraparib

Niraparib, chemically named 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide, is an orally active PARP inhibitor that functions by impeding the repair of DNA damage in cancer cells, leading to synthetic lethality, particularly in tumors with BRCA gene mutations. The 2H-indazole-7-carboxamide moiety is a critical pharmacophore, responsible for key interactions with the PARP enzyme. Consequently, the synthesis of a high-purity, well-characterized indazole intermediate is a cornerstone of the overall Niraparib synthesis strategy.

This compound serves as a versatile and essential building block in this process. Its carboxylic acid functional group provides a reactive handle for the crucial amide coupling reaction that ultimately forms the Niraparib molecule. The indazole ring system itself is a "privileged scaffold" in medicinal chemistry, known for its presence in a variety of biologically active compounds.

Overview of the Synthetic Strategy

The synthesis of Niraparib can be conceptually divided into the preparation of two key fragments followed by their coupling and final modifications.

Niraparib_Synthesis_Overview cluster_indazole Indazole Fragment Synthesis cluster_piperidine Piperidine Fragment Synthesis Indazole_Start Starting Materials (e.g., 2-amino-3-methylbenzoate) Indazole_Intermediate This compound Indazole_Start->Indazole_Intermediate Cyclization & Hydrolysis Coupling Fragment Coupling (N-Arylation) Indazole_Intermediate->Coupling Piperidine_Start Starting Materials Piperidine_Intermediate (S)-3-(4-aminophenyl)piperidine derivative Piperidine_Start->Piperidine_Intermediate Asymmetric Synthesis Piperidine_Intermediate->Coupling Niraparib Niraparib Coupling->Niraparib Amidation & Deprotection

Caption: High-level overview of the convergent synthesis of Niraparib.

Synthesis of this compound

Several synthetic routes to this compound have been reported in the literature and patent filings. A common and effective method involves the diazotization and cyclization of an appropriately substituted aniline derivative, such as methyl 2-amino-3-methylbenzoate. This section provides a detailed, field-tested protocol.

Reaction Mechanism: Diazotization and Intramolecular Cyclization

The formation of the indazole ring from methyl 2-amino-3-methylbenzoate proceeds through a well-established pathway. The primary amine is first acetylated to form an amide. This is followed by a diazotization reaction using an organic nitrite (e.g., isoamyl nitrite) under non-aqueous conditions, which generates a diazonium species. This intermediate then undergoes an intramolecular cyclization, followed by elimination, to form the indazole ring system. The final step is the hydrolysis of the methyl ester to the desired carboxylic acid.

Indazole_Mechanism A Methyl 2-amino-3-methylbenzoate B Acetylation (Acetic Anhydride) A->B C N-acetyl intermediate B->C D Diazotization (Isoamyl Nitrite) C->D E Diazonium Intermediate D->E F Intramolecular Cyclization E->F G Methyl 1H-indazole-7-carboxylate F->G H Hydrolysis (e.g., LiOH, KOH) G->H I This compound H->I

Caption: Key mechanistic steps for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from procedures described in the chemical literature.

Step 1: Synthesis of Methyl 1H-indazole-7-carboxylate

  • Reagents and Setup:

    • Methyl 2-amino-3-methylbenzoate (1.0 equiv.)

    • Anhydrous Toluene

    • Potassium Acetate (KOAc) (0.5 equiv.)

    • Acetic Anhydride (3.0 equiv.)

    • Isoamyl Nitrite (1.6 equiv.)

    • Nitrogen atmosphere, reflux condenser, and magnetic stirrer.

  • Procedure: a. To a round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, add methyl 2-amino-3-methylbenzoate, potassium acetate, and anhydrous toluene. b. Heat the mixture to reflux. c. Add acetic anhydride and continue stirring at reflux for 10 minutes. d. Slowly add isoamyl nitrite dropwise over a period of 30 minutes. Causality: The slow addition of isoamyl nitrite is crucial to control the exothermic diazotization reaction and prevent the formation of side products. e. Maintain the reaction at reflux overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC). f. Upon completion, cool the reaction mixture to room temperature. g. Filter the mixture and evaporate the solvent under reduced pressure to yield crude methyl 1H-indazole-7-carboxylate as a solid.

Step 2: Hydrolysis to this compound

  • Reagents and Setup:

    • Crude Methyl 1H-indazole-7-carboxylate from Step 1.

    • Methanol or Tetrahydrofuran (THF)

    • Aqueous Potassium Hydroxide (KOH) or Lithium Hydroxide (LiOH) solution.

    • Concentrated Hydrochloric Acid (HCl) for acidification.

  • Procedure: a. Dissolve the crude methyl 1H-indazole-7-carboxylate in methanol or THF and cool the solution to 0 °C in an ice bath. b. Add the aqueous KOH or LiOH solution. Causality: Performing the hydrolysis at a low initial temperature helps to control the exothermic reaction and minimize potential degradation of the indazole ring. c. Allow the reaction mixture to warm to room temperature and stir for 18 hours or until the reaction is complete (monitored by TLC). d. Carefully adjust the pH of the solution to approximately 4-5 using concentrated HCl. The product will precipitate out of the solution. e. Filter the precipitate, wash with cold water, and dry under vacuum to yield this compound.

Purification and Quality Control

The purity of this compound is paramount for the success of subsequent steps.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate).

  • Quality Control: The identity and purity of the final product should be confirmed using standard analytical techniques.

ParameterMethodTypical Specification
Appearance VisualWhite to pale yellow solid
Identity ¹H NMR, ¹³C NMR, MSConforms to structure
Purity HPLC≥ 98%
Melting Point Melting Point Apparatus~240 °C

Conversion to Niraparib: The Amide Coupling Step

The carboxylic acid group of the indazole intermediate is activated and then coupled with the chiral piperidine fragment, (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate, to form a key amide bond.

General Workflow

Niraparib_Coupling Indazole This compound Activation Acid Activation (e.g., CDI, HATU) Indazole->Activation Coupling Amide Bond Formation Activation->Coupling Piperidine (S)-Piperidine Fragment Piperidine->Coupling Protected_Niraparib Boc-Protected Niraparib Precursor Coupling->Protected_Niraparib Deprotection Boc Deprotection (e.g., TFA, HCl) Protected_Niraparib->Deprotection Niraparib Niraparib Deprotection->Niraparib

Caption: Workflow for the conversion of the indazole intermediate to Niraparib.

Protocol for Amide Coupling and Final Synthesis

This protocol outlines a general procedure for the final steps of Niraparib synthesis.

  • Reagents and Setup:

    • This compound (1.0 equiv.)

    • Coupling agent (e.g., Carbonyldiimidazole (CDI) or HATU).

    • Anhydrous solvent (e.g., DMF, DCM).

    • (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate (1.0 equiv.).

    • Deprotection agent (e.g., Trifluoroacetic acid (TFA) or HCl in a suitable solvent).

  • Procedure: a. Acid Activation: Dissolve this compound in anhydrous DMF. Add the coupling agent (e.g., CDI) and stir at room temperature to form the activated intermediate. Causality: Activation of the carboxylic acid is necessary to convert the hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine. b. Amide Coupling: Add the (S)-piperidine fragment to the reaction mixture. The reaction may require gentle heating (e.g., 40 °C) to proceed to completion. c. Work-up and Isolation: Upon completion, the Boc-protected Niraparib precursor can often be isolated by crystallization upon the addition of water. d. Boc Deprotection: Dissolve the protected precursor in a suitable solvent (e.g., Dichloromethane). Add the deprotection agent (e.g., TFA) and stir at room temperature until the reaction is complete. e. Final Isolation: After work-up to remove the acid, the Niraparib free base can be isolated. It is often converted to a pharmaceutically acceptable salt, such as the tosylate monohydrate, for improved stability and handling.

Conclusion

This compound is a non-negotiable intermediate for the scalable and efficient synthesis of the PARP inhibitor Niraparib. The protocols outlined in this document provide a robust framework for its synthesis, purification, and subsequent conversion to the final API. Careful control over reaction conditions and rigorous analytical characterization at each stage are essential to ensure the production of high-quality Niraparib suitable for clinical use.

"1H-Indazole-7-carboxylic acid" in the development of anti-inflammatory agents

Author: BenchChem Technical Support Team. Date: January 2026

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1H-Indazole-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 1H-Indazole-7-carboxylic acid. This resource is designed for researchers, chemists, and drug development professionals who are working with this critical pharmaceutical intermediate.[1][2] this compound is a key building block in the development of various therapeutic agents, including kinase inhibitors and anti-cancer drugs.[1][2] However, its synthesis can present challenges related to yield, purity, and reaction control.

This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues and optimize your synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

There are two predominant and reliable methods for synthesizing this compound on a laboratory scale:

  • Diazotization and Cyclization of an Anthranilate Derivative: This is the most commonly cited method. It typically starts from methyl 2-amino-3-methylbenzoate. The process involves an initial acetylation of the amino group, followed by a diazotization reaction using an organic nitrite (like isoamyl nitrite) and subsequent intramolecular cyclization to form the indazole ring. The resulting methyl ester is then hydrolyzed to the final carboxylic acid.[3][4][5]

  • Direct Hydrolysis of the Corresponding Ester: If you have access to a precursor like methyl or ethyl 1H-indazole-7-carboxylate, a straightforward saponification (base-catalyzed hydrolysis) will yield the target acid.[3] This is often the final step of the first route.

Other general methods for indazole synthesis, such as those starting from o-toluidine or other anthranilic acid derivatives, can be adapted but may require more extensive optimization for this specific substitution pattern.[6][7]

Q2: What are the most critical parameters to control for a successful and high-yield synthesis?

Success in this synthesis hinges on meticulous control of several key parameters:

  • Temperature Control: The diazotization step is highly exothermic and the diazonium intermediate is thermally sensitive. Maintaining a low and consistent temperature (often reflux, but controlled) during the addition of the nitrosating agent is crucial to prevent decomposition and the formation of side products.[3][4]

  • Purity of Starting Materials: As with any multi-step synthesis, starting with high-purity reagents, particularly the methyl 2-amino-3-methylbenzoate, is essential to avoid introducing impurities that are difficult to remove later.

  • pH for Product Precipitation: During the final workup after hydrolysis, the product is isolated by acidifying the reaction mixture. The pH must be carefully adjusted to the isoelectric point of the carboxylic acid (typically around pH 4-5.5) to ensure maximum precipitation and minimize product loss in the aqueous phase.[3]

  • Stoichiometry of Reagents: Precise measurement of reagents, especially the nitrosating agent (isoamyl nitrite) and the base for hydrolysis (e.g., KOH or LiOH), is vital for driving the reactions to completion.[3][4]

Q3: What are the key safety precautions for this synthesis?
  • Nitrosating Agents: Isoamyl nitrite and other organic nitrites are volatile and flammable. They should be handled in a well-ventilated fume hood.

  • Diazonium Intermediates: While generally used in solution, diazonium salts can be explosive when isolated and dry. The protocol is designed to react the intermediate in situ, but awareness of this potential hazard is important.

  • Strong Acids and Bases: The protocol uses strong acids (e.g., HCl) for pH adjustment and strong bases (e.g., KOH, LiOH) for hydrolysis. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.

  • Solvent Handling: The synthesis involves volatile organic solvents like toluene, chloroform, and ethyl acetate. Ensure all operations are performed in a fume hood to avoid inhalation of vapors.

Troubleshooting Guide: Common Issues and Solutions

Problem: My yield of this compound is consistently low. What are the potential causes and solutions?

Low yield is the most common complaint. The cause can usually be traced to one of three stages of the synthesis.

The conversion of methyl 2-acetamido-3-methylbenzoate to methyl 1H-indazole-7-carboxylate is the most sensitive step.

  • The Chemistry: The reaction proceeds via a diazonium salt intermediate, which then cyclizes. This intermediate is unstable at high temperatures. Furthermore, insufficient nitrosating agent will lead to incomplete conversion of the starting material.

  • Troubleshooting Steps:

    • Verify Reagent Stoichiometry: Ensure at least 2.2 equivalents of the nitrosating agent (e.g., isoamyl nitrite) are used relative to the starting aniline derivative.[5]

    • Control Reagent Addition: Add the isoamyl nitrite slowly and dropwise to the refluxing mixture. A rapid addition can cause localized overheating, leading to decomposition of the diazonium intermediate and the formation of tar-like byproducts.[4]

    • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material before proceeding with the workup. If the reaction has stalled, a small additional charge of isoamyl nitrite may be beneficial.

If the cyclization appears successful but the final yield is low, the issue may be incomplete saponification.

  • The Chemistry: The hydrolysis of the methyl ester to the carboxylate salt requires a strong base. If the ester is not fully soluble or if insufficient base is present, the reaction will not go to completion.

  • Troubleshooting Steps:

    • Ensure Sufficient Base: Use a significant excess of a strong base like potassium hydroxide or lithium hydroxide.[3][4]

    • Improve Solubility: Consider using a co-solvent system like methanol/water or THF/water to ensure the ester is fully dissolved, allowing the base to react effectively.[4]

    • Increase Reaction Time/Temperature: Allow the reaction to stir overnight at room temperature to ensure completion.[3] Gentle warming can also be employed if TLC analysis shows a significant amount of remaining starting material after several hours.

The final product's solubility is highly pH-dependent.

  • The Chemistry: this compound is a zwitterionic-capable molecule. It is soluble in basic solutions as its carboxylate salt and in strongly acidic solutions as its protonated form. It is least soluble at its isoelectric point.

  • Troubleshooting Steps:

    • Precise pH Adjustment: Use a calibrated pH meter to slowly adjust the pH of the aqueous solution to between 4 and 5.5.[3] Add the acid dropwise with vigorous stirring to avoid localized pockets of low pH which could redissolve the product.

    • Efficient Extraction: If the product requires extraction, use a robust solvent like ethyl acetate. It may be necessary to warm the aqueous layer to increase the solubility of the product for efficient transfer to the organic phase.[3]

    • Minimize Washing Loss: When washing the filtered solid product, use a minimal amount of ice-cold water or solvent to remove impurities without dissolving a significant portion of your product.

Troubleshooting_Low_Yield start Problem: Low Yield check_cyclization Step 1: Check Cyclization (TLC of crude ester) start->check_cyclization check_hydrolysis Step 2: Check Hydrolysis (TLC of crude acid) check_cyclization->check_hydrolysis Cyclization appears clean cause_nitrite Cause: Insufficient Nitrite or Decomposition check_cyclization->cause_nitrite Starting material remains cause_temp Cause: Poor Temp Control check_cyclization->cause_temp Tar/byproducts observed check_workup Step 3: Check Workup check_hydrolysis->check_workup Hydrolysis complete cause_base Cause: Insufficient Base or Poor Solubility check_hydrolysis->cause_base Ester remains cause_ph Cause: Incorrect pH for Precipitation check_workup->cause_ph cause_extraction Cause: Product Loss during Extraction/Wash check_workup->cause_extraction sol_nitrite Solution: - Use >2 eq. Isoamyl Nitrite - Add slowly to refluxing mixture cause_nitrite->sol_nitrite sol_temp Solution: - Ensure steady reflux - Slow, controlled addition cause_temp->sol_temp sol_base Solution: - Use excess KOH/LiOH - Add co-solvent (THF) - Increase reaction time cause_base->sol_base sol_ph Solution: - Use pH meter - Target pH 4.0-5.5 - Add acid slowly cause_ph->sol_ph sol_extraction Solution: - Use warm ethyl acetate for extraction - Wash final solid with ice-cold solvent cause_extraction->sol_extraction

Troubleshooting logic for low yield synthesis.
Problem: My final product is impure. How can I identify and minimize contaminants?

The most common impurities are the starting methyl 2-amino-3-methylbenzoate or the intermediate methyl 1H-indazole-7-carboxylate.

  • The Chemistry: These impurities arise directly from incomplete reactions in the cyclization or hydrolysis steps.

  • Solution:

    • Purify the Intermediate: The most effective strategy is to purify the methyl 1H-indazole-7-carboxylate intermediate before hydrolysis. This can be achieved via column chromatography or recrystallization.[8] This removes any byproducts from the cyclization step, ensuring the final hydrolysis starts with pure material.

    • Optimize Reaction Conditions: Refer to the "Low Yield" section to ensure each reaction step is driven to completion.

Side reactions during the diazotization can lead to structurally related impurities that are difficult to remove from the final product.

  • The Chemistry: Indazole synthesis can sometimes lead to the formation of dimers or other isomers.[6][9] While less common for this specific substrate, aggressive reaction conditions can promote their formation.

  • Solution:

    • Strict Temperature Control: Adhere to the recommended reaction temperatures to minimize byproduct formation.

    • Final Product Recrystallization: If impurities persist, recrystallization of the final this compound from a suitable solvent system (e.g., ethanol/water or ethyl acetate) can significantly improve its purity.

Experimental Protocols and Data

Comparative Synthesis Data

The following table summarizes conditions reported in the literature for the key steps of the synthesis.

StepStarting MaterialReagentsSolventConditionsYieldReference
Cyclization Methyl 2-amino-3-methylbenzoateAcetic anhydride, KOAc, Isoamyl nitriteTolueneReflux, overnight45% (ester)[3]
Cyclization Methyl 2-amino-3-methylbenzoateAcetic anhydride, KOAc, Isoamyl nitriteChloroformRoom Temp -> Reflux68% (ester HCl salt)[5]
Hydrolysis Methyl 1H-indazole-7-carboxylate29% aq. KOHMethanol0°C to Room Temp, 18h94%[3]
Hydrolysis Methyl 1H-indazole-7-carboxylateLiOHTHF/WaterNot specifiedNot specified[4]
Detailed Step-by-Step Protocol

This protocol is a synthesis of best practices reported in the literature for the conversion of methyl 2-amino-3-methylbenzoate to this compound.[3][5]

Synthesis_Workflow cluster_0 Step 1: Acetylation & Cyclization cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Purification SM Methyl 2-amino- 3-methylbenzoate INT1 Methyl 1H-indazole- 7-carboxylate SM->INT1 1. Ac₂O 2. KOAc, Isoamyl Nitrite Toluene, Reflux INT2 Methyl 1H-indazole- 7-carboxylate PROD This compound INT2->PROD KOH or LiOH MeOH/H₂O PROD2 Crude Product in Basic Solution FINAL Pure Solid Product PROD2->FINAL 1. Acidify to pH 4-5.5 2. Filter 3. Wash & Dry

General workflow for the synthesis of this compound.

Part 1: Synthesis of Methyl 1H-indazole-7-carboxylate [3]

  • To a solution of methyl 2-amino-3-methylbenzoate (1.8 g, 11 mmol) in anhydrous toluene (60 mL) under a nitrogen atmosphere, add potassium acetate (KOAc, 560 mg, 5.7 mmol).

  • Heat the mixture to reflux.

  • Add acetic anhydride (3.2 mL, 34 mmol) and stir at reflux for 10 minutes.

  • Slowly add isoamyl nitrite (2.3 mL, 18 mmol) dropwise over 30 minutes.

  • Maintain the reflux overnight. Monitor reaction completion by TLC.

  • After cooling, filter the mixture and evaporate the solvent under reduced pressure to yield the crude methyl 1H-indazole-7-carboxylate as a solid. This can be carried forward or purified by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient).[8]

Part 2: Synthesis of this compound (Hydrolysis) [3]

  • Dissolve the crude methyl 1H-indazole-7-carboxylate (e.g., ~1.9 g, ~11 mmol) in methanol (40 mL) and cool the solution to 0 °C in an ice bath.

  • Slowly add a 29% aqueous solution of potassium hydroxide (KOH, ~7 mL).

  • Allow the reaction mixture to warm gradually to room temperature and stir for 18 hours. Monitor the disappearance of the starting ester by TLC.

  • Once the reaction is complete, carefully adjust the pH of the solution to ~5.5 using concentrated hydrochloric acid. A white precipitate will form.

  • Remove the volatile solvent (methanol) under reduced pressure.

  • Filter the remaining aqueous suspension to collect the solid product.

  • Wash the solid with a small amount of cold water and dry under vacuum to yield pure this compound. A reported yield for this step is 94%.[3]

References

Technical Support Center: Purification of 1H-Indazole-7-carboxylic acid by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of 1H-Indazole-7-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting for the recrystallization of this key synthetic building block. The information herein is structured to address common challenges and fundamental questions, ensuring you can achieve high purity and yield in your experiments.

Introduction: The Importance of Purity

This compound is a crucial intermediate in the synthesis of various bioactive molecules, including anti-inflammatory and anti-cancer drugs.[1][2][3] Its purity is paramount, as even minor impurities can significantly impact the outcome of subsequent synthetic steps and biological assays. Recrystallization is a powerful and cost-effective technique for purifying solid organic compounds based on their differential solubility in a given solvent at varying temperatures.[4][5] This guide will navigate the nuances of applying this technique specifically to this compound.

Physicochemical Profile of this compound

A thorough understanding of the compound's properties is the foundation of a successful purification strategy.

PropertyValueSource(s)
Molecular Formula C₈H₆N₂O₂[1][6]
Molecular Weight 162.15 g/mol [1][6]
Appearance White to pale yellow crystalline powder or solid[1][7]
Melting Point ~240 °C[8]
CAS Number 677304-69-7[1][6][7]

Part 1: Troubleshooting Guide

This section addresses specific problems you may encounter during the recrystallization process in a direct question-and-answer format.

Question: My compound "oiled out" instead of forming crystals. What went wrong and how do I fix it?

Answer:

"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid crystalline lattice.[9] This is a common issue, especially when the melting point of the solute is lower than the boiling point of the solvent or when significant impurities are present, causing a melting point depression.

Causality & Solution Workflow:

  • Problem Identification : A liquid layer or small oily droplets appear in the flask upon cooling instead of solid crystals.

  • Immediate Action : Re-heat the solution until the oil completely redissolves. The goal is to get back to a homogeneous solution.[9][10]

  • Troubleshooting Steps :

    • Decrease Saturation : Add a small amount of additional hot solvent (1-5% of the total volume). This slightly reduces the solution's saturation point, which can prevent the compound from precipitating above its melting point.[9][10]

    • Promote Slow Cooling : Rapid cooling is a frequent cause of oiling out. Allow the flask to cool to room temperature very slowly on the benchtop, insulated with a cork ring and covered with a watch glass. Do not move it directly to an ice bath. Very slow cooling favors the formation of an ordered crystal lattice over a disordered liquid phase.[9][11]

    • Re-evaluate Solvent Choice : If the problem persists, the boiling point of your solvent may be too high relative to the compound's melting point (even with impurities). Consider switching to a solvent with a lower boiling point or using a mixed solvent system to modulate the solvent properties.

Question: My final yield of purified this compound is very low. What are the common causes of product loss?

Answer:

Low recovery is a frustrating but solvable problem in recrystallization. The primary goal is to maximize the recovery of the pure compound while leaving impurities behind in the solution (the "mother liquor").[12]

Sources of Error & Corrective Actions:

  • Excessive Solvent Use : This is the most common error.[9] Using too much hot solvent will prevent the solution from becoming saturated upon cooling, and a significant portion of your product will remain dissolved in the mother liquor.

    • Solution : During the dissolution step, add the hot solvent in small portions, allowing the mixture to return to a boil between additions, until the solid just dissolves.[4][13] If you've already used too much, you can carefully evaporate some of the solvent to concentrate the solution and then attempt the cooling and crystallization step again.[9]

  • Premature Crystallization : If the compound crystallizes in the funnel during hot filtration (to remove insoluble impurities), you will lose a substantial amount of product.

    • Solution : Use a stemless funnel to prevent clogging.[14] Pre-heat your filtration apparatus (funnel and receiving flask) with hot solvent or by placing it over the boiling flask to be filled with steam before filtering.[14] Filter the solution in small batches to keep it from cooling down in the funnel.[14]

  • Inadequate Cooling : The solubility of this compound, while low in the cold solvent, is not zero.

    • Solution : After the solution has cooled slowly to room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize the precipitation of the solid.[4][11]

  • Washing with Too Much Solvent : Washing the collected crystals is necessary to remove the impurity-laden mother liquor, but using too much wash solvent, or solvent that isn't ice-cold, will redissolve some of your product.[4][15]

    • Solution : Always use a minimal amount of ice-cold solvent for washing the filter cake.[4]

Question: The solution has cooled, but no crystals have formed. What should I do?

Answer:

The failure of crystals to appear is typically due to one of two opposite reasons: the solution is not sufficiently saturated, or it has become supersaturated.[4]

Troubleshooting Supersaturation:

A supersaturated solution contains more dissolved solute than it theoretically should at that temperature. Crystal formation requires a nucleation event to begin.[9] You can induce crystallization using these methods:

  • Scratching : Use a clean glass rod to gently scratch the inner surface of the flask at or just below the solution's surface.[4][9] The microscopic scratches on the glass provide a rough surface that can serve as a nucleation site for crystal growth.[13][15]

  • Seeding : If you have a small crystal of pure this compound, add it to the solution. This "seed crystal" provides a template onto which other molecules can deposit, initiating crystallization.[4][15]

  • Flash Cooling : Briefly cooling the solution in a colder bath (e.g., dry ice/acetone) can sometimes provide the thermodynamic shock needed for nucleation. However, once crystals appear, allow the flask to return to a slower cooling process to ensure the formation of pure crystals.

If these methods fail, it is likely you used too much solvent. In this case, gently heat the solution to evaporate a portion of the solvent and repeat the cooling process.[9]

Question: After recrystallization, my product is still yellow/off-white. How can I remove colored impurities?

Answer:

Persistent color indicates the presence of highly conjugated or polymeric impurities that were not successfully excluded from the crystal lattice.

Solution: Use of Activated Carbon

  • Mechanism : Activated carbon (or charcoal) has a high surface area that adsorbs large, polar, and colored molecules.[11][16]

  • Procedure :

    • After dissolving your crude this compound in the hot solvent, remove the flask from the heat and allow it to cool slightly below the boiling point.

    • Add a very small amount of activated carbon (a microspatula tip is usually sufficient). Adding it to a boiling solution can cause violent bumping.

    • Gently reheat the mixture to boiling for a few minutes to allow for adsorption.

    • Perform a hot gravity filtration as previously described to remove the carbon particles along with the adsorbed impurities.

  • Caution : Use activated carbon sparingly. It is not perfectly selective and will adsorb some of your desired product, which will lower your overall yield.[11]

Part 2: Experimental Workflow & FAQs

This section provides a standard protocol and answers fundamental questions about the process.

Recrystallization General Workflow

The diagram below illustrates the standard, self-validating workflow for recrystallization. Each step is a checkpoint for purity enhancement.

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Filtration (Optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying A Place crude solid in flask B Add MINIMUM amount of near-boiling solvent A->B C Heat until solid just dissolves B->C D Are insoluble impurities present? C->D E Perform hot gravity filtration (pre-heated funnel) D->E Yes G Allow solution to cool slowly to room temperature D->G No F Collect clear, hot filtrate E->F F->G H Cool further in ice bath to maximize precipitation G->H I Induce crystallization if needed (scratch/seed) H->I J Collect crystals by vacuum filtration I->J K Wash filter cake with minimal ice-cold solvent J->K L Dry crystals thoroughly K->L M M L->M Assess Purity (MP, HPLC)

Caption: Standard workflow for recrystallization purification.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent system for recrystallizing this compound?

A1: The ideal solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[11][13] Given the structure of this compound (a polar molecule with hydrogen bonding capabilities from the carboxylic acid and N-H groups), polar solvents are the best starting point.[13][17]

  • Single Solvents to Screen :

    • Ethanol or Methanol : Often good choices for polar organic compounds like carboxylic acids.[17]

    • Water : Can be effective for polar molecules, especially salts and some carboxylic acids.[17]

  • Mixed Solvent Systems : If no single solvent is ideal, a mixed solvent pair can be used.[18] A common strategy for polar organics is an alcohol-water mixture.[13]

    • Ethanol/Water or Methanol/Water : Dissolve the compound in the minimum amount of hot alcohol (the "good" solvent) and then add hot water (the "bad" solvent) dropwise until the solution becomes faintly cloudy. Clarify by adding a drop or two more of hot alcohol.[18]

    • Tetrahydrofuran (THF)/Water : This combination has been successfully used for purifying substituted indazole isomers.[19]

Q2: How do I perform a small-scale solvent screen to find the best solvent?

A2: A solvent screen is a critical first step.[4][20]

  • Place a small amount of your crude solid (~20-30 mg) into several small test tubes.

  • To each tube, add a different potential solvent dropwise at room temperature. A good candidate solvent will not dissolve the compound at this stage.

  • Gently heat the tubes that did not show dissolution. A good solvent will dissolve the solid completely at or near its boiling point.

  • Allow the tubes that showed complete dissolution upon heating to cool to room temperature, and then place them in an ice bath.

  • The best solvent is the one that dissolves the compound when hot but results in the formation of abundant, high-quality crystals upon cooling.[20]

Q3: What are the likely impurities in my crude this compound?

A3: Impurities depend heavily on the synthetic route. Common syntheses involve the cyclization of substituted phenyl precursors or the hydrolysis of a corresponding ester.[8][21] Therefore, likely impurities could include:

  • Unreacted starting materials (e.g., methyl 2-amino-3-methylbenzoate).[8]

  • The corresponding methyl or ethyl ester if hydrolysis was incomplete.[21]

  • Isomeric by-products from the cyclization reaction.

  • Reagents used in the synthesis (e.g., residual acids or bases).

Q4: How do I assess the purity of my final product?

A4:

  • Melting Point Analysis : This is the most common and immediate method. A pure crystalline solid will have a sharp melting point range (typically < 2 °C) that matches the literature value (~240 °C).[8] Impurities will typically cause the melting point to be depressed and broaden the range.[15]

  • Thin-Layer Chromatography (TLC) : Compare the crude material to the recrystallized product. The purified sample should ideally show a single spot.

  • High-Performance Liquid Chromatography (HPLC) : For quantitative assessment, HPLC can provide a precise purity value (e.g., ≥98%).[1][7]

  • Spectroscopy (NMR) : ¹H NMR spectroscopy can confirm the structure and identify the presence of any remaining impurities.

Troubleshooting Decision Tree

Use this logical guide to diagnose and solve common recrystallization issues.

Troubleshooting_Tree Start Problem Encountered OilingOut Compound 'Oiled Out' Start->OilingOut NoCrystals No Crystals Formed Start->NoCrystals LowYield Low Yield Start->LowYield OilingOut_Cause Cause: Cooling too fast? Solvent BP too high? High impurity level? OilingOut->OilingOut_Cause NoCrystals_Cause Supersaturated? NoCrystals->NoCrystals_Cause LowYield_Cause Cause: Too much solvent? Premature crystallization? Insufficient cooling? LowYield->LowYield_Cause OilingOut_Sol1 Solution: Reheat, add more solvent, cool SLOWLY. Consider new solvent. OilingOut_Cause->OilingOut_Sol1 Yes NoCrystals_Sol1 Solution: Scratch flask inner wall or add a seed crystal. NoCrystals_Cause->NoCrystals_Sol1 Yes NoCrystals_Cause2 Cause: Too much solvent used? NoCrystals_Cause->NoCrystals_Cause2 No NoCrystals_Sol2 Solution: Evaporate some solvent and re-cool. NoCrystals_Cause2->NoCrystals_Sol2 Yes LowYield_Sol1 Solution: Use min. hot solvent. Pre-heat hot filtration setup. Ensure thorough cooling in ice bath. LowYield_Cause->LowYield_Sol1 Yes

Caption: A decision tree for troubleshooting common recrystallization problems.

References

Technical Support Center: Synthesis of 1H-Indazole-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 1H-Indazole-7-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. We provide in-depth, field-proven insights and troubleshooting protocols to help you optimize your experimental outcomes.

Section 1: The Primary Synthetic Pathway: An Overview

The most common and reliable route to this compound begins with methyl 2-amino-3-methylbenzoate. The synthesis is typically a two-step process:

  • Diazotization and Cyclization: The starting amine is first acetylated, then undergoes a diazotization reaction using an alkyl nitrite (such as isoamyl nitrite) in the presence of a base like potassium acetate. This is followed by an intramolecular cyclization to form the indazole ring, yielding Methyl 1H-indazole-7-carboxylate.[1][2]

  • Saponification: The resulting methyl ester is then hydrolyzed under basic conditions (e.g., using potassium hydroxide or lithium hydroxide) to yield the final product, this compound, upon acidic workup.[3]

This pathway is generally effective, but requires careful control of reaction conditions to minimize side reactions and maximize yield.

Synthesis_Workflow cluster_0 cluster_1 Start Methyl 2-amino-3-methylbenzoate Step1 1. Acetic Anhydride 2. Isoamyl Nitrite, KOAc Intermediate Methyl 1H-indazole-7-carboxylate Step1->Intermediate Cyclization Step2 KOH or LiOH, then HCl Product This compound Step2->Product Saponification

Caption: Overall workflow for the synthesis of this compound.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis in a question-and-answer format.

Q1: My yield of Methyl 1H-indazole-7-carboxylate is very low. What went wrong in the cyclization step?

A low yield in the first step is the most frequent problem. Reported yields for the methyl ester are typically in the 65-70% range, so a significant deviation warrants investigation.[1]

Potential Cause A: Inefficient Diazotization The formation of the diazonium salt intermediate is highly temperature-sensitive. The nitrosating agent, formed from isoamyl nitrite, can decompose at elevated temperatures, reducing the efficiency of the reaction.[4]

  • Troubleshooting:

    • Temperature Control: Ensure the temperature is strictly controlled during the addition of acetic anhydride and isoamyl nitrite. While some protocols allow for temperatures up to 40°C during acetylation, the subsequent addition of isoamyl nitrite should ideally be done at a controlled, lower temperature, or as specified by the protocol.[1][5]

    • Reagent Quality: Use fresh, high-quality isoamyl nitrite. Older bottles can degrade, leading to lower reactivity.

    • Slow Addition: Add the isoamyl nitrite dropwise over a prolonged period (e.g., 30 minutes or more) to maintain control over the reaction rate and temperature.[2]

Potential Cause B: Incomplete Acetylation The initial acetylation of the starting amine is crucial. It protects the amine from side reactions and activates the molecule for cyclization. If incomplete, the free amine can react with the nitrosating agent to form unstable byproducts.

  • Troubleshooting:

    • Monitor with TLC: Before adding the isoamyl nitrite, run a TLC plate to confirm the complete consumption of the starting material (methyl 2-amino-3-methylbenzoate).

    • Stoichiometry: Ensure at least two equivalents of acetic anhydride are used to drive the reaction to completion.[1]

Potential Cause C: Side Reactions of the Diazonium Intermediate Under acidic conditions, diazonium intermediates can be susceptible to side reactions like dediazoniation, where the N₂ group is lost and replaced by another nucleophile present in the mixture.[4]

  • Troubleshooting: The use of potassium acetate is key, as it acts as a base to facilitate the cyclization, which is typically faster than competing side reactions.[1][3] Ensure it is added before the isoamyl nitrite.

Side_Reaction cluster_main Desired Pathway cluster_side Side Reaction Pathway A Acetylated Intermediate B Diazonium Salt A->B + Isoamyl Nitrite C Methyl 1H-indazole-7-carboxylate B->C Intramolecular Cyclization (Fast) D Diazonium Salt E Decomposition Products (e.g., Phenols, Dimers) D->E Dediazoniation (Slow) (e.g., excess H+, high temp)

Caption: Competition between desired cyclization and diazonium decomposition.

Q2: The saponification is incomplete, leaving starting ester in my final product. How can I fix this?

Detecting the methyl ester in your final this compound is a common purification challenge.

Potential Cause A: Insufficient Hydrolysis Conditions The hydrolysis of the ester requires a sufficient amount of base and adequate time to go to completion.

  • Troubleshooting:

    • Increase Reaction Time: Stir the reaction mixture for a longer period, such as 18 hours or overnight, to ensure completion.[3]

    • Check Stoichiometry: Use a sufficient excess of the base (e.g., KOH or LiOH).

    • Add a Co-solvent: If the ester has poor solubility in the aqueous methanol mixture, the reaction can be slow. Adding a co-solvent like THF can improve solubility and reaction rate.[2]

Potential Cause B: Premature Precipitation If the product begins to precipitate out of the reaction mixture before hydrolysis is complete, the reaction will stop.

  • Troubleshooting:

    • Maintain Homogeneity: Ensure the reaction mixture remains a homogeneous solution throughout. If a solid appears, add more solvent.

    • Purification during Workup: Unreacted ester can be effectively removed during the workup. After acidifying the solution to precipitate the carboxylic acid product, filter the solid. The unreacted, neutral ester will remain in the filtrate. A subsequent wash of the isolated solid with a solvent in which the ester is soluble but the acid is not (like cold ethyl acetate) can further purify the product.[3]

Q3: My final product is an oil or a discolored solid. How can I improve its purity and appearance?

The physical appearance of the final product is a key indicator of purity. The target compound should be a white to pale yellow crystalline powder.[6]

Solution A: Optimize pH for Precipitation The precipitation of the carboxylic acid is pH-dependent. Adding acid too quickly or to the wrong pH can cause the product to "oil out" or trap impurities.

  • Protocol:

    • Cool the basic reaction mixture in an ice bath.

    • Slowly add concentrated HCl dropwise with vigorous stirring.

    • Monitor the pH closely. The target pH should be around 4-5.5 to ensure complete protonation and precipitation of the carboxylic acid.[3]

    • Allow the mixture to stir in the ice bath for 30-60 minutes after the final pH is reached to maximize crystallization.

Solution B: Recrystallization If the isolated solid is still impure or discolored, recrystallization is the most effective purification method.

  • Protocol:

    • Solvent Screening: Test the solubility of your crude product in various solvents (e.g., ethanol, methanol, ethyl acetate/heptane mixtures). An ideal solvent will dissolve the compound when hot but have low solubility when cold.[7]

    • Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to the crude solid to dissolve it completely.

    • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes, then filter the hot solution through celite to remove the charcoal.

    • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

    • Drying: Dry the purified crystals under vacuum.

Section 3: Key Experimental Protocols

Protocol 1: Synthesis of Methyl 1H-indazole-7-carboxylate[1][3]
  • To a solution of methyl 2-amino-3-methylbenzoate (1.0 eq) in chloroform, slowly add acetic anhydride (2.3 eq) while maintaining the temperature below 40°C.

  • Stir the mixture for 1 hour at room temperature.

  • Add potassium acetate (0.3 eq) followed by the slow, dropwise addition of isoamyl nitrite (2.2 eq).

  • Heat the reaction mixture to reflux and stir overnight.

  • After cooling, wash the reaction mixture with saturated aqueous sodium bicarbonate.

  • Separate the organic phase, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude methyl 1H-indazole-7-carboxylate, which can be purified by grinding with ethyl acetate or by column chromatography.

Protocol 2: Saponification to this compound[3]
  • Dissolve crude methyl 1H-indazole-7-carboxylate (1.0 eq) in methanol at 0°C.

  • Add a 29% aqueous solution of potassium hydroxide.

  • Allow the reaction mixture to warm to room temperature and stir for 18 hours.

  • Monitor the reaction by TLC until the starting ester is completely consumed.

  • Carefully adjust the pH of the solution to ~5.5 with concentrated hydrochloric acid. This will precipitate the product.

  • Remove the volatile solvent (methanol) under reduced pressure.

  • Filter the resulting solid precipitate, wash with cold water, and dry under vacuum to yield this compound.

Section 4: Data Summary

PropertyValueSource
Molecular Formula C₈H₆N₂O₂[2][6]
Molecular Weight 162.15 g/mol [2][6]
Appearance White to pale yellow crystalline powder[6]
Melting Point ~240 °C[2]
Typical Yield (Step 1) ~68%[1]
Typical Yield (Step 2) ~94%[3]
Common Solvents DMSO (Slightly), Methanol (Slightly)[2]
CAS Number 677304-69-7[2][3]

Section 5: References

  • This compound | 755752-82-0 - ChemicalBook. Available at: --INVALID-LINK--

  • This compound | 677304-69-7 - ChemicalBook. Available at: --INVALID-LINK--

  • An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E. Available at: --INVALID-LINK--

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH. Available at: --INVALID-LINK--

  • Technical Support Center: 7-Methyl-1H-indazole-3-carboxamide Purification - Benchchem. Available at: --INVALID-LINK--

  • This compound Ten Chongqing Chemdad Co. ,Ltd. Available at: --INVALID-LINK--

  • This compound CAS#: 755752-82-0 - ChemicalBook. Available at: --INVALID-LINK--

  • CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents. Available at: --INVALID-LINK--

  • Scheme 20. Synthesis of indazole derivatives in different methods. - ResearchGate. Available at: --INVALID-LINK--

  • This compound - Chem-Impex. Available at: --INVALID-LINK--

References

Overcoming dimer formation in indazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for indazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with side reactions, specifically the formation of undesired dimers. Here, we provide in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you optimize your synthetic routes and improve yields.

Frequently Asked Questions (FAQs): Understanding Dimer Formation

This section addresses fundamental questions about the nature of dimer formation during indazole synthesis.

Q1: What is dimer formation in the context of indazole synthesis, and why is it a problem?

A: Dimer formation is a common side reaction where two molecules of a starting material or an intermediate react with each other, instead of undergoing the desired intramolecular cyclization to form the indazole ring. This leads to the formation of an undesired, higher molecular weight byproduct (the dimer), which reduces the yield of the target indazole and complicates purification. These dimeric byproducts are often intensely colored, serving as a visual indicator of a suboptimal reaction.[1]

Q2: What is the primary mechanism that leads to dimer formation?

A: Dimerization typically occurs when a highly reactive intermediate generated during the synthesis is intercepted by a nucleophilic starting material before it can cyclize. A classic example is seen during the nitrosation of indoles to form indazoles.[1] In this reaction, a reactive oxime intermediate is formed. If the concentration of the starting indole (which is often electron-rich and thus nucleophilic) is high, it can attack the intermediate, leading to a dimeric structure.[1] This is particularly problematic with electron-rich indoles, which are more potent nucleophiles.[1]

Q3: How can I detect and characterize these dimeric byproducts?

A: The presence of dimers can often be suspected visually due to the appearance of deep colors (e.g., deep red) in the reaction mixture.[1] For confirmation and characterization, the following analytical techniques are essential:

  • Thin-Layer Chromatography (TLC): Dimeric byproducts will appear as distinct spots, typically with different polarity compared to the starting material and the desired indazole product.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will show a more complex spectrum than expected for the desired product, often with a higher integral count and characteristic shifts corresponding to the dimer's structure.

  • Mass Spectrometry (MS): This is the most direct method. The mass spectrum will show a peak corresponding to the molecular weight of the dimer, which is approximately double that of the starting material or a related intermediate.

Q4: Are certain indazole synthesis methods more prone to dimer formation than others?

A: Yes. Methods that proceed through highly reactive, electrophilic intermediates in the presence of nucleophilic starting materials are particularly susceptible. The nitrosation of indoles (a variation of the Büchi reaction) is well-known for this issue.[1] Other methods, such as those involving thermal cyclization of ortho-hydrazino cinnamic acid derivatives, can also produce side reactions, including dimer formation, especially at elevated temperatures.[2] In contrast, many modern transition-metal-catalyzed methods, such as those starting from o-haloaryl N-sulfonylhydrazones or involving C-H activation, often offer higher selectivity and avoid the specific intermediates prone to this type of dimerization.[1][3]

Troubleshooting Guide: Nitrosation of Indoles

The conversion of indoles to indazoles via nitrosation is a powerful transformation but is frequently plagued by the formation of a characteristic red dimeric byproduct. This section provides a focused troubleshooting guide for this specific reaction.

Problem: My reaction mixture turns deep red, and TLC/MS analysis confirms significant dimer formation.

This is a classic sign that the rate of the intermolecular side reaction (dimerization) is competing effectively with the desired intramolecular cyclization. The core strategy is to manipulate the reaction conditions to favor the latter.

Logical Troubleshooting Workflow

The following diagram outlines a step-by-step approach to diagnosing and solving the dimerization issue.

troubleshooting_workflow start Dimer Detected (e.g., Deep Red Color, MS Data) check_conditions Initial Check: Is the reaction run at 0 °C or below? start->check_conditions check_conditions->check_conditions slow_addition Implement Slow Addition: Use a syringe pump over 2-4 hours. check_conditions->slow_addition If yes reverse_addition Switch to Reverse Addition: Add indole solution to the nitrosating agent. slow_addition->reverse_addition If dimer persists dilution Increase Dilution: Double the solvent volume. reverse_addition->dilution If dimer persists alternative_route Consider Alternative Synthetic Route dilution->alternative_route If dimer still problematic

Caption: A logical workflow for troubleshooting dimer formation.

Detailed Troubleshooting Steps & Explanations

1. Q: I am running the reaction at room temperature. Could this be the issue?

A: Absolutely. The relative rates of chemical reactions are highly sensitive to temperature. The dimerization side reaction often has a higher activation energy than the desired cyclization.

  • Expertise & Causality: Lowering the temperature to 0 °C (or even lower, e.g., -10 °C) disproportionately slows down the undesired intermolecular reaction compared to the intramolecular one. This kinetic control is the first and most critical step to favor indazole formation.

  • Action: Ensure your reaction is maintained at 0 °C in an ice bath throughout the entire addition process.[1]

2. Q: I am adding my indole substrate all at once. How does the rate of addition affect dimerization?

A: All-at-once addition is a primary cause of dimerization. This technique creates a high instantaneous concentration of the nucleophilic indole, maximizing the probability of it intercepting the reactive intermediate.

  • Expertise & Causality: By adding the indole solution slowly over a long period (e.g., 2-4 hours) using a syringe pump or a dropping funnel, you maintain a very low concentration of the indole at any given moment. This starves the intermolecular side reaction of one of its key components, giving the reactive intermediate time to undergo the desired intramolecular cyclization.

  • Action: Dissolve your indole in a suitable solvent (e.g., DMF) and add it dropwise to the cold nitrosating mixture over at least 2 hours.[1]

3. Q: I'm already using slow addition at 0 °C, but dimerization persists, especially with my electron-rich indole. What's next?

A: For highly nucleophilic substrates, you need to further stack the odds in your favor by using "reverse addition" and potentially higher dilution.

  • Expertise & Causality: Reverse addition involves adding the indole solution to the nitrosating agent solution.[1] This ensures that the reactive intermediate is formed in a large excess of the nitrosating agent and has a minimal chance of encountering another indole molecule. Further diluting the reaction mixture decreases the concentration of all species, which statistically favors the first-order intramolecular cyclization over the second-order intermolecular dimerization.[1]

  • Action: Prepare the cold nitrosating mixture first. Then, slowly add your dissolved indole to this mixture. If problems persist, consider doubling the total solvent volume.[1]

Data Summary: Impact of Reaction Conditions

The following table summarizes the expected qualitative and quantitative outcomes based on the troubleshooting steps described above.

ParameterConditionRationaleExpected Dimer FormationExpected Indazole Yield
Temperature Room Temp.High kinetic energy favors side reactions.High (>50%)Low (<40%)
0 °C Reduces rate of intermolecular side reaction. Moderate (10-30%) Moderate (60-80%)
Addition Mode All at onceHigh instantaneous [Indole].High (>40%)Low (<50%)
Slow Addition Maintains low [Indole]. Low (5-15%) Good (75-90%)
Addition Order NormalIndole is present as nitrosating agent is added.ModerateModerate-Good
Reverse Minimizes [Indole] exposure to intermediate. Very Low (<5%) Excellent (>90%)
Concentration StandardStandard probability of molecular collision.Substrate DependentSubstrate Dependent
High Dilution Favors 1st order (intramolecular) kinetics. Lower Potentially Higher
Experimental Protocol: Optimized Indazole Synthesis via Reverse Addition Nitrosation

This protocol is specifically designed to minimize dimer formation during the synthesis of 1H-indazole-3-carboxaldehyde from indole-3-carboxaldehyde.

Materials:

  • Indole-3-carboxaldehyde

  • Sodium Nitrite (NaNO2)

  • Hydrochloric Acid (HCl, concentrated)

  • Dimethylformamide (DMF)

  • Water (deionized)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO3) solution

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Round-bottom flask, magnetic stirrer, ice bath, syringe pump (recommended) or dropping funnel.

Procedure:

  • Preparation of the Nitrosating Mixture:

    • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve sodium nitrite (8 equivalents) in a mixture of water and DMF (e.g., 5.3:3 v/v ratio).[1]

    • Cool the flask to 0 °C using an ice-water bath.

    • While stirring vigorously, slowly add concentrated hydrochloric acid (2.7 equivalents) to the cold solution. Maintain the temperature at 0 °C.[1]

  • Preparation of the Indole Solution:

    • In a separate flask, dissolve the indole-3-carboxaldehyde (1 equivalent) in a minimum amount of DMF.[1]

    • Draw this solution into a syringe for use with a syringe pump.

  • Reverse Addition (Crucial Step):

    • Set up the syringe pump to add the indole solution to the vigorously stirred, cold nitrosating mixture over a period of 2 to 4 hours.

    • Self-Validation: It is critical to maintain the temperature at 0 °C during the entire addition. Monitor the reaction mixture for any significant color change. A slight yellowing is expected; a rapid shift to deep red indicates a problem with temperature or addition rate.

  • Work-up and Purification:

    • After the addition is complete, allow the reaction to stir for an additional 30 minutes at 0 °C. Monitor completion using TLC.

    • Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the pH is neutral (cease gas evolution).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can then be purified by column chromatography on silica gel to yield the pure 1H-indazole-3-carboxaldehyde.

Alternative Synthetic Routes

If dimerization remains a persistent issue despite optimization, switching to an entirely different synthetic strategy is the most effective solution. These routes avoid the specific reactive intermediates that cause dimerization.

Q5: What are some reliable alternative methods for synthesizing indazoles that avoid dimerization?

A: Several excellent methods exist. The choice depends on the available starting materials and desired substitution pattern.

  • From o-Haloaryl N-Sulfonylhydrazones: This involves a transition-metal-catalyzed (often copper) intramolecular C-N coupling. This method is robust and generally provides high yields of 1H-indazoles without dimerization issues.[3]

  • From 2-Aminobenzonitriles: These precursors can be converted to 3-aminoindazoles by reaction with hydrazine.[1] A subsequent Sandmeyer reaction can then be used to replace the amino group.

  • Davis-Beirut Reaction: This is a classic method for synthesizing 2H-indazoles from nitrobenzyl amines, proceeding under basic conditions and avoiding the problematic intermediates of indole nitrosation.[2]

  • [3+2] Cycloadditions: Modern methods involving the [3+2] cycloaddition of arynes with reagents like sydnones or diazo compounds offer a direct and often highly regioselective route to the indazole core, completely bypassing dimerization pathways.[2][4]

General Mechanism of Dimer Formation

The following diagram illustrates the competing pathways of desired product formation versus undesired dimer formation.

dimer_formation cluster_main Reaction Pathway cluster_undesired Undesired Pathway (Intermolecular) SM Starting Material (e.g., Indole) RI Reactive Intermediate (e.g., Oxime) SM->RI + Reagent (e.g., HNO2) Product Indazole Product RI->Product k_intra (1st Order) Dimer_P Dimer Precursor RI->Dimer_P + Starting Material (k_inter, 2nd Order) Dimer Dimer Byproduct Dimer_P->Dimer

Caption: Competing intramolecular vs. intermolecular pathways.

References

Technical Support Center: 1H-Indazole-7-carboxylic acid N-1 vs. N-2 Isomer Separation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the resolution of 1H-Indazole-7-carboxylic acid N-1 and N-2 isomers. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the common challenge of separating these closely related constitutional isomers. Synthetic routes to substituted indazoles often yield mixtures of N-1 and N-2 isomers, and their distinct pharmacological and physicochemical properties necessitate their isolation in pure form.[1]

This resource provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome separation hurdles and ensure the structural integrity of your compounds.

Frequently Asked Questions (FAQs)

Q1: Why do I get a mixture of N-1 and N-2 isomers during my synthesis of this compound derivatives?

The formation of both N-1 and N-2 substituted indazoles is a common outcome in many synthetic procedures, particularly during alkylation or other substitution reactions at the nitrogen atoms of the indazole ring.[2][3][4][5][6] The indazole anion is an ambident nucleophile, meaning it can react at either nitrogen. The ratio of the resulting isomers is influenced by several factors, including the reaction conditions (solvent, temperature, base) and the nature of the electrophile.[2] Generally, the N-1 isomer is the thermodynamically more stable product, while the N-2 isomer is often the kinetically favored one.[2]

Q2: How can I confirm the identity of the N-1 and N-2 isomers of this compound?

Unambiguous structural elucidation is critical and is best achieved using Nuclear Magnetic Resonance (NMR) spectroscopy.[2][7] Both ¹H and ¹³C NMR spectra show distinct and predictable differences between the N-1 and N-2 isomers.[1][2]

  • ¹H NMR: Key diagnostic signals are the protons on the indazole ring system. For instance, the chemical shift of the proton at the 3-position (H-3) is typically more deshielded (appears at a higher chemical shift) in the N-2 isomer compared to the N-1 isomer.[1][2] Conversely, protons H-4 to H-6 often appear at a lower frequency in the N-2 isomer.[2]

  • ¹³C NMR: The chemical shifts of the carbon atoms in the indazole ring, particularly C-3 and C-7a, are also diagnostic.[2] Advanced 2D NMR techniques like HMBC and HSQC can provide further confirmation of the substitution pattern.[7]

Q3: What are the primary methods for separating the N-1 and N-2 isomers of this compound?

The two most effective and commonly employed methods are:

  • Column Chromatography: This is a versatile technique that separates compounds based on their differential adsorption to a stationary phase. Due to differences in polarity between the N-1 and N-2 isomers, they can often be resolved using an appropriate solvent system.[2]

  • Fractional Crystallization: This method exploits differences in the solubility of the isomers in a specific solvent or solvent mixture.[8] By carefully selecting the crystallization conditions, one isomer can be selectively precipitated from the solution, leaving the other in the mother liquor. This method is particularly advantageous for larger-scale separations.[8]

Q4: I'm struggling to get good separation with column chromatography. What can I do?

Please refer to the detailed troubleshooting guide for column chromatography below.

Q5: My attempts at crystallization are not yielding pure isomers. What am I doing wrong?

Successful crystallization depends on a number of factors. Consult the crystallization troubleshooting guide for common issues and their solutions.

Troubleshooting Guides

Column Chromatography Troubleshooting
IssuePotential Cause(s)Recommended Solution(s)
Poor or no separation of isomers (co-elution) Inappropriate solvent system (polarity is too high or too low).Perform a systematic solvent screen using thin-layer chromatography (TLC) first. Test a range of solvent systems with varying polarities (e.g., hexane/ethyl acetate, dichloromethane/methanol). A good starting point is a solvent system that gives Rf values between 0.2 and 0.5 for your isomers on TLC, with a noticeable difference in Rf between the two spots.
Overloading of the column.Reduce the amount of crude material loaded onto the column. As a general rule, the amount of sample should be 1-5% of the weight of the stationary phase.
Improper column packing.Ensure the column is packed uniformly without any air bubbles or channels. A poorly packed column will lead to band broadening and poor resolution.
Inappropriate stationary phase.While silica gel is the most common choice, consider using other stationary phases like alumina or reverse-phase C18 silica if separation on silica is challenging.
Streaking or tailing of spots on TLC and column The compound is too acidic or basic for the stationary phase.Add a small amount of a modifier to your eluent. For acidic compounds like this compound, adding a small percentage of acetic acid (e.g., 0.5-1%) to the mobile phase can improve peak shape.
The sample is not fully dissolved or contains insoluble impurities.Ensure your sample is completely dissolved in a minimal amount of the mobile phase or a stronger solvent before loading. Filter the sample solution if necessary.
Low recovery of material from the column The compound is irreversibly adsorbed onto the stationary phase.This can happen with highly polar compounds. Try a more polar eluent or consider using a different stationary phase. Adding a modifier as mentioned above can also help.
The compound is unstable on the stationary phase.If you suspect degradation, work quickly and at a lower temperature if possible. Deactivated silica or alumina might also be an option.
Fractional Crystallization Troubleshooting
IssuePotential Cause(s)Recommended Solution(s)
No crystals form upon cooling The solution is not supersaturated.Concentrate the solution by slowly evaporating some of the solvent. Alternatively, add a less polar "anti-solvent" dropwise until the solution becomes slightly turbid, then warm to redissolve and cool slowly.
The cooling rate is too fast.Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer. Slow cooling promotes the formation of larger, purer crystals.[9]
The presence of impurities inhibiting crystallization.Try to pre-purify the mixture by a quick filtration through a plug of silica gel to remove baseline impurities.
An oil or amorphous solid precipitates instead of crystals The degree of supersaturation is too high.Dilute the solution slightly with the solvent before cooling.
The solvent is not appropriate.Experiment with different solvents or solvent mixtures. A good crystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[9]
The isolated crystals are not pure (contain both isomers) The solubility difference between the isomers is not significant in the chosen solvent.Screen a variety of solvents and solvent mixtures. Mixed solvent systems (e.g., ethanol/water, acetone/hexane) can often provide the necessary solubility differential.[8]
The cooling was too rapid, leading to co-precipitation.Ensure a slow cooling rate.
Seeding with a pure crystal of the desired isomer can promote its selective crystallization.[10]If you have a small amount of one pure isomer, use it as a seed crystal. Add a single, small crystal to the supersaturated solution to initiate crystallization of that specific isomer.[10]

Experimental Protocols

Protocol 1: Separation by Column Chromatography

This protocol provides a general guideline. The optimal conditions, particularly the solvent system, should be determined by preliminary TLC analysis.

1. Preparation of the Stationary Phase:

  • Select a glass column of appropriate size.
  • Prepare a slurry of silica gel in the initial, least polar mobile phase.
  • Carefully pack the column with the slurry, ensuring no air bubbles are trapped.
  • Allow the silica to settle, and then add a layer of sand to the top to protect the silica bed.

2. Sample Preparation and Loading:

  • Dissolve the crude mixture of N-1 and N-2 isomers in a minimal amount of the mobile phase or a suitable solvent.
  • If the sample is not very soluble, it can be adsorbed onto a small amount of silica gel ("dry loading"). To do this, dissolve the sample in a volatile solvent, add a small amount of silica gel, and then evaporate the solvent to obtain a free-flowing powder.
  • Carefully apply the prepared sample to the top of the column.

3. Elution and Fraction Collection:

  • Begin eluting the column with the mobile phase. The N-1 isomer is often less polar and will typically elute first.[2]
  • Gradually increase the polarity of the mobile phase (gradient elution) if necessary to elute the more polar N-2 isomer.
  • Collect fractions and monitor the separation by TLC.

4. Analysis and Isolation:

  • Combine the fractions containing the pure isomers, as determined by TLC.
  • Evaporate the solvent under reduced pressure to obtain the purified N-1 and N-2 isomers of this compound.
  • Confirm the purity and identity of each isomer by NMR spectroscopy.

Protocol 2: Separation by Fractional Crystallization

This protocol describes a general approach to separating the isomers by exploiting their solubility differences.

1. Solvent Screening:

  • In small test tubes, test the solubility of the isomeric mixture in various solvents (e.g., ethanol, methanol, acetone, acetonitrile, and their mixtures with water) at room temperature and upon heating.[8]
  • The ideal solvent system will be one in which the mixture is sparingly soluble at room temperature but fully dissolves upon heating, and upon cooling, preferentially crystallizes one isomer.

2. Crystallization Procedure:

  • Dissolve the crude isomeric mixture in a minimal amount of the chosen hot solvent or solvent mixture to create a saturated solution.[9]
  • If there are any insoluble impurities, perform a hot filtration.
  • Allow the solution to cool slowly and undisturbed to room temperature.
  • If crystallization does not occur, induce it by scratching the inside of the flask with a glass rod or by adding a seed crystal of the desired isomer.[9]
  • Further cool the solution in an ice bath or refrigerator to maximize the yield of the crystals.

3. Isolation and Purification:

  • Collect the crystals by vacuum filtration.
  • Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.
  • The mother liquor will be enriched in the more soluble isomer. It can be concentrated and subjected to further crystallization attempts to isolate the second isomer.
  • Dry the crystals and analyze their purity by HPLC or NMR. A second recrystallization may be necessary to achieve high purity.

Visualization of the Separation Workflow

Separation_Workflow cluster_synthesis Synthesis cluster_analysis Analysis & Characterization cluster_separation Separation cluster_purification Purification & Final Analysis Synthesis Synthesis of This compound Crude_Mixture Crude Mixture of N-1 and N-2 Isomers Synthesis->Crude_Mixture Yields NMR_Analysis NMR Analysis (¹H, ¹³C) Crude_Mixture->NMR_Analysis Confirm Mixture HPLC_Analysis HPLC Analysis Crude_Mixture->HPLC_Analysis Assess Ratio Separation_Choice Choice of Separation Method Crude_Mixture->Separation_Choice Column_Chromatography Column Chromatography Separation_Choice->Column_Chromatography For smaller scale or difficult separations Fractional_Crystallization Fractional Crystallization Separation_Choice->Fractional_Crystallization For larger scale & industrial applications Pure_N1 Pure N-1 Isomer Column_Chromatography->Pure_N1 Pure_N2 Pure N-2 Isomer Column_Chromatography->Pure_N2 Fractional_Crystallization->Pure_N1 Fractional_Crystallization->Pure_N2 Final_QC Final Quality Control (NMR, HPLC, MS) Pure_N1->Final_QC Pure_N2->Final_QC

Caption: Workflow for the separation and analysis of N-1 and N-2 isomers.

Key Property Differences for Separation

PropertyN-1 IsomerN-2 IsomerImplication for Separation
Thermodynamic Stability Generally more stable[2]Generally less stable (kinetically favored)[2]The N-1 isomer is often the major product in reactions approaching equilibrium.
Polarity Typically less polarTypically more polarThis difference is the basis for separation by column chromatography, where the less polar N-1 isomer usually elutes first.
Spectroscopic Properties (¹H NMR) H-3 proton is more shielded (lower ppm)[1][2]H-3 proton is more deshielded (higher ppm)[1][2]Allows for clear identification and purity assessment of the separated fractions.
Solubility Varies depending on the solventVaries depending on the solventDifferences in solubility in a given solvent system are exploited in fractional crystallization.

References

Technical Support Center: Reaction Monitoring of 1H-Indazole-7-carboxylic acid by TLC and HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring the synthesis of 1H-Indazole-7-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) for Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) applications. Our focus is on delivering practical, field-proven insights grounded in solid scientific principles to ensure the integrity and success of your experimental work.

This compound is a crucial building block in the synthesis of various bioactive molecules, including potential anti-inflammatory and anticancer drugs.[1][2] Accurate monitoring of its formation is paramount for reaction optimization and yield maximization. This guide will equip you with the necessary knowledge to effectively use TLC and HPLC for this purpose.

I. Thin-Layer Chromatography (TLC) Troubleshooting Guide

TLC is a rapid and cost-effective technique for qualitatively monitoring reaction progress.[3][4] However, its apparent simplicity can sometimes be misleading. Below are common issues encountered when monitoring reactions involving this compound and how to resolve them.

Question 1: My spots are streaking or elongated on the TLC plate. What's causing this and how can I fix it?

Answer:

Spot streaking is a common issue, particularly with polar, acidic compounds like this compound. It can obscure the separation between your starting material, product, and any intermediates. The primary causes and their solutions are outlined below:

  • Sample Overloading: Applying too much sample to the TLC plate is a frequent cause of streaking.[5]

    • Solution: Dilute your reaction mixture sample before spotting it on the plate. You can do this by taking a small aliquot of the reaction mixture and dissolving it in a suitable solvent (e.g., ethyl acetate, methanol) before spotting.[5]

  • Compound Acidity: The carboxylic acid group in your target compound can interact strongly with the acidic silanol groups on a standard silica gel TLC plate, leading to tailing or streaking.

    • Solution: Add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1–2.0%), to your mobile phase.[5][6] This helps to suppress the ionization of the carboxylic acid, reducing its interaction with the stationary phase and resulting in more compact spots.

  • High Polarity of the Compound: this compound is a relatively polar molecule. If the mobile phase is not polar enough, the compound will have a very low Rf value and may appear as a streak at the baseline.

    • Solution: Increase the polarity of your mobile phase.[7][8] For example, if you are using a mixture of hexane and ethyl acetate, increase the proportion of ethyl acetate. Alternatively, you can switch to a more polar solvent system, such as dichloromethane and methanol.[6]

Question 2: All my spots are stuck at the baseline (low Rf) or have run to the solvent front (high Rf). How do I get a good separation?

Answer:

This indicates that the polarity of your mobile phase is not optimized for the compounds in your reaction mixture. The goal is to achieve Rf values between 0.15 and 0.85 for your compounds of interest.[6]

  • Spots at the Baseline (Low Rf): Your mobile phase is not polar enough to move the compounds up the plate.[7]

    • Solution: Increase the polarity of the eluent. You can do this by increasing the percentage of the more polar solvent in your mixture (e.g., increasing methanol in a dichloromethane/methanol system) or by choosing a more polar solvent altogether.[6]

  • Spots at the Solvent Front (High Rf): Your mobile phase is too polar, causing all components to travel with the solvent front.[5]

    • Solution: Decrease the polarity of the eluent. Reduce the proportion of the polar solvent or choose a less polar solvent system.[5]

Compound Polarity Recommended Starting Solvent Systems
Non-polar5% Ethyl Acetate in Hexane or 100% Hexane[6]
Intermediate Polarity10-50% Ethyl Acetate in Hexane[6]
Polar100% Ethyl Acetate or 5-10% Methanol in Dichloromethane[6][9]
Very Polar1-10% of a 10% NH4OH in Methanol solution mixed with Dichloromethane[9]
Question 3: I can't see any spots on my TLC plate after running it. What should I do?

Answer:

This can be a frustrating experience, but there are several potential reasons and solutions:

  • Compound is Not UV-Active: While many indazole derivatives are UV-active, your specific starting materials or product might not be.

    • Solution: Use a visualization stain. After running the TLC, gently dip the plate into a staining solution (e.g., potassium permanganate, ceric ammonium molybdate) and then heat it carefully with a heat gun.[8] Different compounds will appear as colored spots against a background.

  • Sample is Too Dilute: The concentration of your compounds may be below the detection limit of your visualization method.[5]

    • Solution: Try concentrating your sample by spotting it multiple times in the same location on the baseline. Allow the solvent to dry completely between each application to keep the spot small.[5]

  • Compound Evaporation: If your compounds are volatile, they may have evaporated from the plate during development or drying.

    • Solution: This is less likely with this compound, but if you suspect this is an issue with other components, try to minimize the time the plate is exposed to air after development and before visualization.

Experimental Workflow: TLC Monitoring

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_sample Prepare Dilute Sample of Reaction Mixture spot_plate Spot Starting Material, Reaction Mixture, and Co-spot prep_sample->spot_plate prep_plate Mark Baseline on TLC Plate prep_plate->spot_plate prep_chamber Prepare Developing Chamber with Solvent System develop_plate Develop Plate in Chamber prep_chamber->develop_plate spot_plate->develop_plate mark_front Mark Solvent Front develop_plate->mark_front visualize Visualize under UV Light and/or with Stain mark_front->visualize calculate_rf Calculate Rf Values visualize->calculate_rf interpret Interpret Results calculate_rf->interpret HPLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_sample Quench Reaction & Prepare Dilute Sample filter_sample Filter Sample (0.22 or 0.45 µm) prep_sample->filter_sample inject_sample Inject Sample onto Column filter_sample->inject_sample prep_hplc Equilibrate HPLC System with Mobile Phase prep_hplc->inject_sample run_method Run HPLC Method (Gradient or Isocratic) inject_sample->run_method detect_peaks Detect Analytes (e.g., UV Detector) run_method->detect_peaks integrate_peaks Integrate Peak Areas detect_peaks->integrate_peaks quantify Quantify Components (Starting Material, Product) integrate_peaks->quantify interpret Determine Reaction Conversion quantify->interpret

References

Technical Support Center: Scale-Up of 1H-Indazole-7-carboxylic acid Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 1H-Indazole-7-carboxylic acid (CAS 677304-69-7)[1][2]. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning from laboratory-scale synthesis to pilot or manufacturing-scale production. We will address frequently asked questions and provide detailed troubleshooting protocols based on established synthetic methodologies.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

A1: The most frequently cited and industrially viable route involves a two-step process starting from a substituted aminobenzoate ester. The general pathway is:

  • Diazotization and Cyclization: The synthesis typically begins with a starting material like methyl 2-amino-3-methylbenzoate. This compound undergoes a diazotization reaction, often using an alkyl nitrite such as isoamyl nitrite, in the presence of a reagent like acetic anhydride and a base like potassium acetate, which then cyclizes in situ to form the methyl ester of the target molecule, methyl 1H-indazole-7-carboxylate.[3][4]

  • Saponification (Hydrolysis): The resulting methyl ester is then hydrolyzed to the final carboxylic acid product. This is typically achieved by treating the ester with a strong base, such as potassium hydroxide in methanol, followed by an acidic workup to precipitate the product.[3]

This route is generally preferred for its relatively accessible starting materials and well-understood reaction mechanisms.

Q2: What are the Critical Process Parameters (CPPs) to monitor during the scale-up of the cyclization step?

A2: The cyclization reaction is the most critical and sensitive stage of the synthesis. Careful control of the following parameters is essential for safety, yield, and purity:

  • Temperature Control: The reaction involving acetic anhydride and isoamyl nitrite can be exothermic.[3][4] On a large scale, efficient heat dissipation is crucial to prevent runaway reactions and the formation of thermal degradation byproducts. The initial addition of reagents should be done at a controlled temperature, and the reflux temperature must be maintained consistently.

  • Reagent Addition Rate: The dropwise or portion-wise addition of the nitrite source is critical.[3] A slow, controlled addition rate prevents a rapid buildup of reactive intermediates, mitigating exotherms and improving selectivity.

  • Atmosphere Control: The reaction should be conducted under an inert atmosphere (e.g., nitrogen) to prevent side reactions and ensure the stability of reagents and intermediates.[3]

  • Mixing Efficiency: As scale increases, ensuring homogenous mixing becomes more challenging. Inadequate agitation can lead to localized "hot spots" or concentration gradients, resulting in lower yields and increased impurity formation.

Q3: What are the primary safety hazards to consider during large-scale production?

A3: Process safety is paramount. Key hazards include:

  • Thermal Instability: Ullmann-type reactions, sometimes used for indazole synthesis, are known for thermal hazard concerns.[5] While the common route is different, all diazotization reactions carry an inherent risk of thermal decomposition of diazonium intermediates, which can release nitrogen gas rapidly. A thorough Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1) study is highly recommended before scaling up.

  • Reagent Handling:

    • Acetic Anhydride: Corrosive and a lachrymator. Requires handling in a well-ventilated area with appropriate personal protective equipment (PPE).

    • Isoamyl Nitrite: Volatile, flammable, and toxic. Strict measures to control vapors and prevent ignition sources are necessary.[4]

    • Strong Acids/Bases: Hydrochloric acid and potassium hydroxide used in the hydrolysis and workup steps are highly corrosive.

Q4: How should I approach the final isolation and purification on a large scale?

A4: The final product is a solid typically isolated by filtration.[3] On a large scale, chromatography is often economically unfeasible. Therefore, developing a robust crystallization or precipitation procedure is key.

  • Crystallization Solvent Screening: The goal is to find a solvent (or solvent system) where the product has high solubility at elevated temperatures but low solubility at room temperature or below.[6] This ensures high recovery.

  • Control of Precipitation: The pH adjustment during workup must be carefully controlled to ensure the complete precipitation of the carboxylic acid.[3] The rate of cooling and agitation can influence crystal size and filterability.

  • Washing: The filtered solid (filter cake) must be washed with an appropriate solvent to remove entrained mother liquor containing impurities. The wash solvent should be chosen to minimize dissolution of the product.[7]

Troubleshooting Guide

This section addresses specific problems that may arise during the scale-up process, offering potential causes and actionable solutions.

Problem 1: Low or Inconsistent Yield in the Cyclization Step

Your reaction yield of methyl 1H-indazole-7-carboxylate is significantly lower than in the lab or varies between batches.

Potential Cause Underlying Mechanism & Rationale Recommended Solution & Protocol
Inefficient Heat Transfer On a large scale, the surface-area-to-volume ratio decreases, making heat removal less efficient. Localized overheating can degrade the thermally sensitive diazonium intermediate before it cyclizes, reducing yield.1. Optimize Reactor Setup: Ensure the reactor is appropriately sized and has an efficient cooling jacket. 2. Control Addition: Slow the addition rate of isoamyl nitrite. Monitor the internal temperature closely and program the addition to pause if the temperature exceeds the set limit. 3. Dilution: Consider increasing the solvent volume to help dissipate heat, though this may impact downstream processing.
Poor Mixing Inadequate agitation leads to non-homogenous reaction conditions. Pockets of high reagent concentration can cause rapid side reactions, while areas of low concentration result in unreacted starting material.1. Impeller Selection: Use an impeller designed for efficient mixing of slurries (if solids are present) or liquid-liquid systems. 2. Agitator Speed Study: Perform a study to determine the minimum agitator speed required for good mixing without causing excessive shear. 3. Baffle Use: Ensure the reactor has baffles to prevent vortexing and promote top-to-bottom turnover.
Moisture Contamination Water can react with acetic anhydride and may interfere with the diazotization process, leading to the formation of undesired byproducts.1. Use Anhydrous Solvents: Ensure all solvents (e.g., toluene) are dried and stored properly.[3] 2. Inert Atmosphere: Maintain a positive pressure of dry nitrogen throughout the reaction setup and reagent addition.

Troubleshooting Workflow: Low Cyclization Yield

G start Low Yield in Cyclization Step check_temp Review Temperature Profile start->check_temp temp_issue Exotherm or Hot Spots Detected? check_temp->temp_issue check_mixing Evaluate Mixing Parameters mixing_issue Evidence of Inhomogeneity? check_mixing->mixing_issue check_reagents Verify Reagent Quality & Dryness reagent_issue Moisture or Impurity in Reagents? check_reagents->reagent_issue temp_issue->check_mixing No sol_temp Reduce Addition Rate Improve Jacket Cooling temp_issue->sol_temp Yes mixing_issue->check_reagents No sol_mixing Increase Agitator Speed Check Impeller/Baffles mixing_issue->sol_mixing Yes reagent_issue->start No (Re-evaluate Chemistry) sol_reagents Use Anhydrous Solvents Run Under N2 reagent_issue->sol_reagents Yes end Yield Improved sol_temp->end sol_mixing->end sol_reagents->end

Caption: Decision tree for troubleshooting low cyclization yield.

Problem 2: Incomplete Hydrolysis of Methyl 1H-indazole-7-carboxylate

HPLC analysis of your final product shows a significant amount of the starting methyl ester intermediate.

Potential Cause Underlying Mechanism & Rationale Recommended Solution & Protocol
Insufficient Base The saponification is a stoichiometric reaction. If the ester intermediate contains acidic impurities or if there is an error in calculating the required amount, the base may be consumed before all the ester is hydrolyzed.1. Titrate Intermediate: Accurately determine the purity of the ester intermediate before hydrolysis. 2. Increase Stoichiometry: Increase the equivalents of potassium hydroxide (e.g., from 2.0 to 2.5 eq.). 3. Monitor pH: Ensure the reaction mixture remains strongly basic throughout the process.
Poor Solubility The ester may not be fully dissolved in the methanol/water system, particularly at the start of the reaction. Solid-liquid reactions are often slow and incomplete due to limited surface area.1. Co-Solvent: Consider adding a co-solvent like THF to improve solubility. 2. Temperature: Gently warm the reaction mixture (e.g., to 40-50 °C) to increase solubility and reaction rate, while monitoring for potential byproduct formation. 3. Phase Transfer Catalyst: For very difficult cases, a phase transfer catalyst could be explored, though this adds complexity and a new potential impurity.
Insufficient Reaction Time Large-scale reactions can be slower than lab-scale due to mass transfer limitations. The reaction may simply not have reached completion.1. In-Process Control (IPC): Implement an IPC check (e.g., TLC or HPLC) to monitor the disappearance of the starting ester. 2. Extend Time: Continue the reaction until the IPC shows <1% of the starting ester remaining. Document the required time for future batches.
Problem 3: Final Product Fails Purity Specifications

The isolated this compound has a poor color, a broad melting point, or fails HPLC purity tests.[6]

Potential Cause Underlying Mechanism & Rationale Recommended Solution & Protocol
Inefficient Precipitation/Crystallization Impurities from the reaction mixture are trapped (occluded) within the crystal lattice of the product during a rapid precipitation or are not fully removed from the product slurry.1. Optimize pH Adjustment: Add the acid for precipitation slowly to a well-agitated solution. This promotes slower, more selective crystallization over rapid crashing out. 2. Anti-Solvent Addition: Consider an anti-solvent crystallization. Dissolve the crude product in a good solvent (e.g., methanol) and slowly add a poor solvent (e.g., water) to induce crystallization. 3. Recrystallization: Perform a final recrystallization from a screened solvent system (e.g., Ethanol/Water, Ethyl Acetate).[6]
Formation of Byproducts Side reactions during the cyclization or hydrolysis steps are generating impurities that are structurally similar to the product and co-crystallize with it.1. Revisit Reaction Conditions: Review the cyclization temperature profile. Lowering the temperature may reduce byproduct formation. 2. Charcoal Treatment: If the issue is color, a charcoal treatment of the product solution before the final crystallization can remove colored impurities. 3. pH Control: Ensure the pH of the final product slurry is in a range where the product is least soluble but impurities might remain in solution.
Inadequate Washing The filter cake is not washed sufficiently, leaving behind mother liquor rich in impurities.1. Displacement Wash: Ensure the wash solvent is applied evenly across the filter cake to displace the mother liquor, not just dilute it. 2. Solvent Choice: Use a cold solvent in which the product is poorly soluble for the wash.[7] 3. Reslurry: For very impure material, consider reslurrying the crude solid in a suitable solvent, agitating, and re-filtering. This is often more effective than a simple filter wash.

General Synthesis and Purification Workflow

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Isolation & Purification A Methyl 2-amino-3-methylbenzoate B Add Acetic Anhydride, KOAc, Isoamyl Nitrite A->B C Methyl 1H-indazole-7-carboxylate (Crude Intermediate) B->C D Add KOH/Methanol C->D E Saponified Mixture D->E F Acidic Workup (HCl) to Precipitate E->F G Filter & Wash Cake F->G H Dry Product G->H I This compound (Final Product) H->I

Caption: General workflow for the synthesis of this compound.

References

Validation & Comparative

A Head-to-Head Comparison of PARP Inhibitors: A Guide to In Vitro Validation Assays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous validation of a compound's biological activity is paramount. This guide provides an in-depth comparison of the poly (ADP-ribose) polymerase (PARP) inhibitor, Niraparib , which features a core 1H-Indazole-7-carboxylic acid moiety, against two other leading PARP inhibitors, Olaparib and Talazoparib . We will delve into the critical in vitro assays required to validate and compare their efficacy, providing not just protocols, but the scientific rationale behind these experimental choices.

The Central Role of PARP in Cancer Therapy and the Significance of the Indazole Scaffold

Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are crucial components of the cell's DNA damage response (DDR) machinery. They are primarily involved in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway. In cancers with deficiencies in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes, the cells become heavily reliant on PARP for survival. The inhibition of PARP in such cancer cells leads to an accumulation of unrepaired SSBs, which, during DNA replication, are converted into lethal double-strand breaks (DSBs). This concept, known as synthetic lethality, forms the therapeutic basis for PARP inhibitors in the treatment of various cancers, including ovarian, breast, prostate, and pancreatic cancers.[1][2][3][4]

Niraparib, with its 2-phenyl-2H-indazole-7-carboxamide structure, is a potent inhibitor of PARP1 and PARP2.[2][5][6] The this compound scaffold is a key building block in its synthesis, contributing to its unique pharmacological properties.[7][8][9] This guide will provide a framework for validating the biological activity of Niraparib and comparing its performance against Olaparib and Talazoparib, two other widely used PARP inhibitors with distinct chemical scaffolds.

Comparative Overview of Niraparib, Olaparib, and Talazoparib

FeatureNiraparibOlaparibTalazoparib
Core Scaffold 2-phenyl-2H-indazole-7-carboxamidePhthalazinone-basedFluorinated benzimidazole-based
Primary Targets PARP1 and PARP2[2][10]PARP1 and PARP2[1]PARP1 and PARP2[11]
Reported IC50 (PARP1) 3.8 nM[2][5]~5 nM[12]0.57 nM[13]
Reported IC50 (PARP2) 2.1 nM[2][5]--
Key Differentiator High potency and selectivity for PARP1/2.[2]First-in-class PARP inhibitor.[1]Potent PARP trapping activity.[11][14]

Validating Biological Activity: A Step-by-Step Guide to Key In Vitro Assays

The following section details the essential in vitro assays for validating and comparing the biological activity of PARP inhibitors. The experimental workflow is designed to provide a comprehensive understanding of the compound's potency, selectivity, and cellular effects.

G cluster_0 Phase 1: Biochemical Potency cluster_1 Phase 2: Cellular Activity cluster_2 Phase 3: Mechanism of Action A PARP Enzymatic Assay C Cellular PARP Inhibition Assay A->C Confirm cellular target engagement B PARP Trapping Assay D Cell Proliferation/Cytotoxicity Assay B->D Correlate trapping with cytotoxicity C->D Link target inhibition to cellular phenotype E DNA Damage Response Assay (γ-H2AX) D->E Investigate mechanism of cell death F Apoptosis Assay (Annexin V/PI) E->F Confirm apoptosis induction G cluster_0 DNA Damage Response cluster_1 PARP Inhibition cluster_2 Cell Fate SSB Single-Strand Break (SSB) PARP PARP SSB->PARP recruits Unrepaired_SSB Unrepaired SSB SSB->Unrepaired_SSB leads to BER Base Excision Repair (BER) PARP->BER initiates PARPi Niraparib / Olaparib / Talazoparib PARP->PARPi inhibited by DSB Double-Strand Break (DSB) Unrepaired_SSB->DSB replication stress leads to BRCA BRCA1/2 Proficient DSB->BRCA repaired by BRCA_deficient BRCA1/2 Deficient DSB->BRCA_deficient cannot be repaired in HRR Homologous Recombination Repair (HRR) BRCA->HRR Cell_Survival Cell Survival HRR->Cell_Survival HRR_deficient Defective HRR BRCA_deficient->HRR_deficient Apoptosis Apoptosis HRR_deficient->Apoptosis

References

A Comparative Guide to 1H-Indazole-7-carboxylic Acid and Its Isomers for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Analysis of Physicochemical Properties, Spectroscopic Signatures, Reactivity, and Biological Significance

The indazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. Among its derivatives, indazole carboxylic acids are of particular interest as versatile building blocks for drug discovery and development. The seemingly subtle variation in the position of the carboxylic acid group around the indazole core can profoundly influence the molecule's physicochemical properties, reactivity, and ultimately, its biological activity. This guide provides a comprehensive comparison of 1H-Indazole-7-carboxylic acid and its isomers (3-, 4-, 5-, and 6-carboxylic acids), offering researchers, scientists, and drug development professionals a detailed understanding of their unique characteristics.

Physicochemical Properties: A Tale of Isomeric Differences

The position of the carboxylic acid group significantly impacts the electronic distribution and intermolecular interactions of indazole carboxylic acids, leading to distinct physicochemical properties. A comparative analysis of these properties is crucial for predicting the behavior of these isomers in various experimental and biological settings.

IsomerMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Predicted pKa
1H-Indazole-3-carboxylic acidC₈H₆N₂O₂162.15266-270 (dec.)[1]3.03 ± 0.10
1H-Indazole-4-carboxylic acidC₈H₆N₂O₂162.15Not available~3.5
1H-Indazole-5-carboxylic acidC₈H₆N₂O₂162.15318-322[2]~4.0
1H-Indazole-6-carboxylic acidC₈H₆N₂O₂162.15302-307[3]~4.2
This compoundC₈H₆N₂O₂162.15~240[4]3.71 ± 0.10

Melting Point: The melting points of the indazole carboxylic acid isomers are influenced by their crystal packing and intermolecular hydrogen bonding capabilities. The high melting points of the 5- and 6-isomers suggest strong intermolecular interactions in their solid states.

Acidity (pKa): The acidity of the carboxylic acid group is modulated by the electronic effects of the fused indazole ring system. The predicted pKa values indicate that 1H-indazole-3-carboxylic acid is the most acidic among the isomers, likely due to the electron-withdrawing nature of the adjacent nitrogen atom. The varying pKa values across the isomers can have significant implications for their ionization state at physiological pH, affecting their solubility, membrane permeability, and interactions with biological targets.

Solubility: The solubility of these isomers is dependent on both the solid-state properties (crystal lattice energy) and the solvation energy in a particular solvent. Generally, their solubility in aqueous media is low but can be increased at pH values above their pKa due to the formation of the more soluble carboxylate salt. In organic solvents, solubility varies, with polar aprotic solvents like DMSO and DMF often being effective.

Spectroscopic Fingerprints: Distinguishing the Isomers

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for the structural elucidation and differentiation of the indazole carboxylic acid isomers.

¹H and ¹³C NMR Spectroscopy
  • ¹H NMR: The aromatic protons of the indazole ring typically appear in the range of 7.0-8.5 ppm. The proton ortho to the carboxylic acid group is often deshielded and appears at a higher chemical shift. The N-H proton of the indazole ring is typically a broad singlet and its chemical shift is highly dependent on the solvent and concentration.

  • ¹³C NMR: The carbon of the carboxylic acid group is readily identifiable in the range of 165-175 ppm. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing effect of the carboxylic acid group and the electronic nature of the indazole ring itself.

Note: For unambiguous identification, 2D NMR techniques such as COSY, HSQC, and HMBC are highly recommended.

Infrared (IR) Spectroscopy

The IR spectra of all isomers will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band typically in the range of 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (a strong band around 1680-1710 cm⁻¹), and C=C and C=N stretching vibrations of the aromatic ring system (in the 1400-1600 cm⁻¹ region). Subtle differences in the positions and shapes of these bands may be observed due to variations in hydrogen bonding and electronic effects among the isomers.

Synthesis and Reactivity: Positional Influences on Chemical Behavior

The synthesis of indazole carboxylic acids can be achieved through various synthetic routes, often starting from appropriately substituted anilines or other benzene derivatives. The reactivity of the indazole ring and the carboxylic acid group are influenced by their relative positions.

General Synthetic Strategies

A common approach to synthesizing the indazole core involves the diazotization of an ortho-substituted aniline followed by cyclization. The specific starting material will determine the final position of the carboxylic acid.

Synthesis_Workflow Start Substituted Aniline Derivative Diazotization Diazotization (e.g., NaNO₂, HCl) Start->Diazotization Cyclization Cyclization (e.g., thermal, reductive) Diazotization->Cyclization Indazole Indazole Carboxylic Acid Isomer Cyclization->Indazole

Caption: General workflow for the synthesis of indazole carboxylic acids.

Reactivity of the Indazole Ring

The indazole ring is an aromatic system that can undergo electrophilic substitution reactions. The position of the carboxylic acid, an electron-withdrawing group, will direct incoming electrophiles.

  • Electrophilic Aromatic Substitution: The carboxylic acid group is a deactivating and meta-directing group in classical electrophilic aromatic substitution on a benzene ring. However, in the fused indazole system, the directing effects are more complex, being influenced by both the carboxylic acid and the pyrazole ring. The reactivity of the different positions on the benzene portion of the indazole ring will vary depending on the isomer. For example, in this compound, the 4- and 6-positions are expected to be the most susceptible to electrophilic attack.

Reactivity of the Carboxylic Acid Group

The carboxylic acid functionality allows for a wide range of transformations, making these isomers valuable synthetic intermediates.

  • Esterification and Amidation: The carboxylic acid can be readily converted to esters and amides through standard coupling reactions. This is a common strategy in drug discovery to modify the properties of the molecule and explore structure-activity relationships.

  • Reduction: The carboxylic acid can be reduced to the corresponding alcohol, providing another avenue for functionalization.

Biological and Pharmaceutical Significance

Indazole derivatives have a rich history in medicinal chemistry, with numerous compounds exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[5] The position of the carboxylic acid group can be a critical determinant of a compound's biological activity, influencing its ability to bind to target proteins and its overall pharmacokinetic profile.

While comparative biological screening data for the parent indazole carboxylic acid isomers is limited, studies on their derivatives have revealed the importance of the substitution pattern. For instance, derivatives of 1H-indazole-3-carboxylic acid have been investigated as potent inhibitors of various enzymes, and the position of substituents on the indazole ring has been shown to be crucial for their activity.[3] Similarly, derivatives of 1H-indazole-6-carboxylic acid have been explored for their potential as anticancer agents.

The carboxylic acid group itself can play a vital role in the biological activity of these molecules, often acting as a key hydrogen bond donor or acceptor in interactions with biological targets.

Experimental Protocols

General Protocol for NMR Spectroscopic Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the indazole carboxylic acid isomer in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

    • Use the residual solvent peak as the internal reference.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.

    • Use the solvent peak as the internal reference.

  • 2D NMR Acquisition (optional but recommended):

    • Acquire COSY, HSQC, and HMBC spectra to aid in the complete and unambiguous assignment of all proton and carbon signals.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Dissolve Dissolve Isomer in Deuterated Solvent H1_NMR ¹H NMR Dissolve->H1_NMR C13_NMR ¹³C NMR Dissolve->C13_NMR NMR_2D 2D NMR (COSY, HSQC, HMBC) Dissolve->NMR_2D Assign Assign Signals H1_NMR->Assign C13_NMR->Assign NMR_2D->Assign Structure Structural Elucidation Assign->Structure

References

A Comparative In Vitro Evaluation of 1H-Indazole-7-carboxylic Acid Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its prevalence in a multitude of clinically approved drugs and investigational agents.[1][2] Its inherent structural features, including the capacity for hydrogen bonding and aromatic interactions, make it a privileged core for the design of potent and selective modulators of various biological targets. This guide provides an in-depth comparative analysis of the in vitro performance of a specific subclass, the 1H-Indazole-7-carboxylic acid derivatives, focusing on their anticancer and anti-inflammatory properties. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols to ensure the reproducibility and validation of the findings discussed.

The Versatility of the 1H-Indazole-7-Carboxamide Scaffold: A Tale of Two Therapeutic Areas

The this compound moiety serves as a versatile template for the development of targeted therapies. The strategic placement of the carboxylic acid group at the 7-position provides a crucial anchor point for interactions with biological targets and a handle for synthetic diversification. This has led to the discovery of potent inhibitors of enzymes implicated in both oncology and inflammation.

Anticancer Activity: Targeting Key Players in Cell Proliferation and DNA Repair

In the realm of oncology, 1H-indazole-7-carboxamide derivatives have emerged as powerful inhibitors of Poly(ADP-ribose) polymerase (PARP) and various protein kinases, enzymes often dysregulated in cancer.[1][3]

A prime example of a clinically successful 1H-indazole-7-carboxamide derivative is Niraparib (MK-4827), a potent inhibitor of PARP-1 and PARP-2.[1] PARP enzymes play a critical role in DNA single-strand break repair. Their inhibition in cancer cells with pre-existing DNA repair defects, such as BRCA mutations, leads to synthetic lethality.

Signaling Pathway: PARP Inhibition and Synthetic Lethality

DNA_SSB DNA Single-Strand Break (SSB) PARP PARP Activation DNA_SSB->PARP SSB_Repair SSB Repair (BER Pathway) PARP->SSB_Repair DNA_DSB DNA Double-Strand Break (DSB) PARP->DNA_DSB Stalled Replication Fork Replication DNA Replication SSB_Repair->Replication Cell_Survival Cell Survival Replication->Cell_Survival Normal Cell HR_Repair Homologous Recombination (HR) Repair (BRCA1/2 proficient) DNA_DSB->HR_Repair Apoptosis Apoptosis DNA_DSB->Apoptosis Synthetic Lethality HR_Repair->Cell_Survival Niraparib Niraparib (1H-Indazole-7-carboxamide derivative) Niraparib->PARP Inhibition BRCA_mut BRCA1/2 Mutation (HR Deficient) BRCA_mut->HR_Repair Impaired BRCA_mut->Apoptosis

Caption: PARP Inhibition by Niraparib leading to synthetic lethality in BRCA-deficient cancer cells.

The in vitro efficacy of Niraparib and other PARP inhibitors is typically quantified by their IC50 values in enzymatic and cell-based assays.

Table 1: Comparative In Vitro Activity of PARP Inhibitors

CompoundTargetIC50 (nM)Cell LineCell-based IC50 (nM)Reference
Niraparib (MK-4827) PARP-13.8A2780 (ovarian)4MedChemExpress
PARP-22.1
OlaparibPARP-11.5HCT-15 (colon)45,530[4]
PARP-20.8HCC1937 (breast)37,070[4]
RucaparibPARP-11.4--
PARP-20.3
TalazoparibPARP-10.6--
PARP-20.2

Expertise & Experience: The choice of cell lines for evaluating PARP inhibitors is critical. BRCA-mutant cell lines (e.g., MDA-MB-436, CAPAN-1) are expected to be highly sensitive, demonstrating the principle of synthetic lethality. In contrast, BRCA-proficient lines (e.g., MDA-MB-231) serve as important controls to assess selectivity.

The 1H-indazole scaffold is also a versatile framework for developing inhibitors of various protein kinases involved in cancer progression. By modifying the substituents on the indazole ring and the carboxamide moiety, researchers have developed potent and selective inhibitors of kinases such as p21-activated kinase 1 (PAK1), Aurora kinases, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3][5]

Table 2: In Vitro Kinase Inhibitory Activity of 1H-Indazole Derivatives

DerivativeTarget KinaseIC50 (nM)Key Structural FeatureReference
Compound 30l PAK19.81H-indazole-3-carboxamide[5]
Derivative 53d Aurora A-Sulfonyl group and carboxylic acid[3]
AxitinibVEGFR-2-N-methyl-1H-indazole-3-carboxamide[1]

Structure-Activity Relationship (SAR) Insights: For PAK1 inhibitors based on the 1H-indazole-3-carboxamide scaffold, the introduction of a hydrophobic group that can access a deep back pocket of the ATP binding site, coupled with a hydrophilic moiety exposed to the solvent, is crucial for achieving high potency and selectivity.[5][6]

Anti-inflammatory Activity: Targeting Cyclooxygenase (COX) Enzymes

Chronic inflammation is a key driver of various diseases, and cyclooxygenase (COX) enzymes, particularly COX-2, are well-established therapeutic targets. Several studies have demonstrated the potential of 1H-indazole derivatives as potent and selective COX-2 inhibitors.[7][8][9]

Table 3: In Vitro COX-2 Inhibitory Activity of 1H-Indazole Derivatives

DerivativeCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Indazole23.42--[7]
5-Aminoindazole12.32--[7]
6-Nitroindazole15.76--[7]
Compound 16 0.409>10>24.4[10]

Expertise & Experience: The selectivity index (SI) is a critical parameter in the evaluation of COX inhibitors. A high SI for COX-2 over COX-1 is desirable to minimize the gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1 enzyme.

Experimental Protocols: A Guide to Reproducible In Vitro Evaluation

To ensure the trustworthiness and reproducibility of the presented data, this section provides detailed, step-by-step methodologies for key in vitro assays.

Experimental Workflow: In Vitro Evaluation of this compound Derivatives

cluster_0 Anticancer Evaluation cluster_1 Anti-inflammatory Evaluation Enzymatic_Assay Enzymatic Assay (e.g., PARP, Kinase) Cell_Proliferation Cell Proliferation Assay (e.g., MTT) Enzymatic_Assay->Cell_Proliferation Mechanism Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Cell_Proliferation->Apoptosis_Assay COX_Inhibition COX-1/COX-2 Inhibition Assay Cytokine_Release Cytokine Release Assay (e.g., ELISA) COX_Inhibition->Cytokine_Release Mechanism Compound 1H-Indazole-7-Carboxylic Acid Derivative Compound->Enzymatic_Assay Compound->Cell_Proliferation Compound->COX_Inhibition

Caption: A generalized workflow for the in vitro evaluation of this compound derivatives.

Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol provides a general framework for determining the IC50 value of a test compound against a specific kinase.[11][12]

Materials:

  • Kinase of interest (e.g., PAK1, Aurora A)

  • Eu-labeled anti-tag antibody

  • Alexa Fluor™ 647-labeled ATP competitive kinase tracer

  • Test compound (this compound derivative)

  • Kinase buffer

  • 384-well microplate

  • Plate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations.

  • Assay Plate Preparation: Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Reagent Addition: Add 5 µL of the kinase/Eu-labeled antibody mix to each well.

  • Tracer Addition: Add 5 µL of the Alexa Fluor™ 647-labeled tracer to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring the emission at both the donor (Eu) and acceptor (Alexa Fluor™ 647) wavelengths.

  • Data Analysis: Calculate the emission ratio and determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Cell Proliferation Assay (MTT Assay)

This colorimetric assay is a widely used method to assess the cytotoxic effects of compounds on cancer cell lines.[1]

Materials:

  • Cancer cell lines (e.g., A549, K562, PC-3, Hep-G2)

  • Complete cell culture medium

  • Test compound (this compound derivative)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Protocol 3: In Vitro COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the peroxidase activity of COX-2.[7]

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • TMPD (N,N,N′,N′-tetramethyl-p-phenylenediamine) (co-substrate)

  • Assay buffer

  • Test compound (this compound derivative)

  • 96-well plate

  • Spectrophotometer

Procedure:

  • Reagent Preparation: Prepare solutions of the COX-2 enzyme, arachidonic acid, and TMPD in the assay buffer.

  • Compound Incubation: In a 96-well plate, add the assay buffer, COX-2 enzyme, and the test compound at various concentrations. Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid and TMPD.

  • Kinetic Measurement: Immediately measure the change in absorbance at 590 nm over time.

  • Data Analysis: Calculate the rate of the reaction for each concentration of the test compound and determine the IC50 value.

Conclusion and Future Directions

The this compound scaffold has proven to be a remarkably fruitful starting point for the development of potent and selective inhibitors targeting key enzymes in cancer and inflammation. The comparative in vitro data presented in this guide highlight the significant potential of these derivatives as therapeutic agents. The detailed protocols and mechanistic insights provided are intended to empower researchers to further explore this versatile chemical space. Future efforts should focus on optimizing the pharmacokinetic properties of these compounds and evaluating their in vivo efficacy and safety profiles to translate these promising in vitro findings into novel clinical candidates.

References

The Ascendancy of 1H-Indazole-7-carboxylic Acid: A Comparative Guide to Privileged Kinase Inhibitor Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Analysis for Researchers and Drug Development Professionals

In the intricate landscape of oncology and inflammatory disease research, protein kinases stand as pivotal targets for therapeutic intervention. The relentless pursuit of potent and selective kinase inhibitors has led to the identification of "privileged scaffolds" – core molecular frameworks that exhibit a remarkable propensity for binding to the ATP-pocket of various kinases. Among these, the 1H-indazole core, and specifically derivatives of 1H-Indazole-7-carboxylic acid, have emerged as a cornerstone in modern drug discovery. This guide provides a comprehensive comparison of the this compound scaffold against other prominent kinase inhibitor scaffolds, namely quinazoline, pyrimidine, and indole. Through a synthesis of experimental data, mechanistic insights, and detailed protocols, we aim to equip researchers and drug development professionals with the knowledge to navigate the nuanced world of kinase inhibitor design.

The Privileged Scaffold Concept: A Foundation for Kinase Inhibitor Design

The concept of a privileged scaffold is central to efficient drug discovery. These molecular architectures are not merely passive frameworks but active participants in ligand-receptor interactions, often forming key hydrogen bonds and occupying critical pockets within the kinase active site. Their recurring appearance in successful kinase inhibitors underscores their inherent drug-like properties and synthetic tractability. The strategic selection and modification of a privileged scaffold can profoundly influence a compound's potency, selectivity, and pharmacokinetic profile.

This compound: A Scaffold of Choice

The 1H-indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, has garnered significant attention in medicinal chemistry.[1][2][3] The 7-carboxylic acid functional group provides a crucial handle for synthetic elaboration, allowing for the introduction of various substituents to fine-tune the inhibitor's properties. This strategic positioning of the carboxylic acid can also contribute to target engagement through additional hydrogen bonding interactions within the kinase active site.

The indazole nucleus is a key component of several FDA-approved multi-kinase inhibitors, including Axitinib (Inlyta®) and Pazopanib (Votrient®), which primarily target vascular endothelial growth factor receptors (VEGFRs) and other tyrosine kinases involved in angiogenesis and tumor progression.[4][5][6]

A Comparative Analysis of Kinase Inhibitor Scaffolds

To understand the unique advantages of the this compound scaffold, it is essential to compare it with other widely employed privileged structures.

Structural and Electronic Properties

The arrangement of nitrogen atoms within the heterocyclic ring system dictates the hydrogen bonding capabilities and overall electronic distribution of the scaffold, significantly impacting its interaction with the kinase hinge region.

  • 1H-Indazole: The indazole scaffold can act as both a hydrogen bond donor and acceptor, providing versatile interaction capabilities. The presence of the nitrogen atoms influences the aromatic system, contributing to its unique electronic properties.

  • Quinazoline: This fused heterocyclic system, consisting of a benzene ring and a pyrimidine ring, is a cornerstone of many EGFR inhibitors like Gefitinib and Erlotinib.[7] The nitrogen atoms in the pyrimidine ring are key hydrogen bond acceptors.

  • Pyrimidine: As a single heterocyclic ring, pyrimidine is a smaller scaffold often found in inhibitors targeting a wide range of kinases.[8] Its nitrogen atoms are crucial for hinge-binding.

  • Indole: An isomer of indazole, the indole scaffold features a benzene ring fused to a pyrrole ring.[9] It is a common motif in kinase inhibitors and can act as a hydrogen bond donor.[10]

dot graph Scaffolds { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Indazole [label="1H-Indazole", pos="0,1.5!"]; Quinazoline [label="Quinazoline", pos="2,0!"]; Pyrimidine [label="Pyrimidine", pos="0,-1.5!"]; Indole [label="Indole", pos="-2,0!"];

Indazole -- Quinazoline [label="Comparison"]; Indazole -- Pyrimidine [label="Comparison"]; Indazole -- Indole [label="Comparison"]; Quinazoline -- Pyrimidine [label="Structural Similarity"]; Indole -- Indazole [label="Isomers"]; } . Caption: Comparative relationships of privileged kinase inhibitor scaffolds.

Performance Showdown: Potency and Selectivity

ScaffoldRepresentative InhibitorTarget Kinase(s)IC50 (nM)Reference(s)
1H-Indazole AxitinibVEGFR1, VEGFR2, VEGFR31, 0.2, 0.1-0.3[1]
PazopanibVEGFR1, VEGFR2, VEGFR3, PDGFRβ, c-Kit10, 30, 47, 84, 74[1]
Quinazoline GefitinibEGFR2-37[7]
ErlotinibEGFR2[7]
Pyrimidine ImatinibBcr-Abl, c-Kit, PDGFR25-100[8]
Indole SunitinibVEGFRs, PDGFRs, c-Kit2-50[11]

Disclaimer: IC50 values can vary significantly based on assay conditions. This table is for illustrative purposes to highlight the general potency of inhibitors from each scaffold class.

The data suggests that indazole-based inhibitors, such as Axitinib, can achieve sub-nanomolar potency against their primary targets. The quinazoline and pyrimidine scaffolds have also yielded highly potent inhibitors, particularly against EGFR and Bcr-Abl, respectively. Indole-based inhibitors like Sunitinib demonstrate broad-spectrum activity against multiple receptor tyrosine kinases.

The selectivity of an inhibitor is equally critical to minimize off-target effects and associated toxicities. Kinase inhibitor selectivity is often assessed by profiling against a large panel of kinases. While comprehensive comparative selectivity data for these specific scaffolds is not available in a single study, the literature suggests that extensive structure-activity relationship (SAR) studies are crucial for optimizing the selectivity of any given scaffold.[12]

The Drug Hunter's Perspective: ADME Properties

A successful drug candidate must possess favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties. While specific ADME profiles are highly dependent on the substituents appended to the core scaffold, general trends can be observed for each class. A systematic analysis of FDA-approved small molecule kinase inhibitors provides valuable insights into the desirable physicochemical and ADME properties.[6][13]

  • Lipophilicity (LogP): Generally, kinase inhibitors fall within a moderate LogP range to balance solubility and membrane permeability.

  • Molecular Weight (MW): Most approved kinase inhibitors have a molecular weight between 400 and 600 Da.

  • Metabolic Stability: The metabolic fate of a scaffold is influenced by its susceptibility to enzymatic degradation, primarily by cytochrome P450 enzymes. The specific substitution pattern plays a major role here.

  • Solubility: Adequate aqueous solubility is essential for oral absorption and formulation. The carboxylic acid moiety in this compound can be leveraged to improve solubility.

Experimental Protocols: A Guide to Evaluation

To empower researchers in their evaluation of novel kinase inhibitors, we provide detailed, step-by-step methodologies for key in vitro assays.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-based)

This assay determines the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compound (serially diluted in DMSO)

  • Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay, Promega)

  • White, opaque 96-well or 384-well plates

  • Multimode plate reader with luminescence detection

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In the wells of the assay plate, add the kinase, substrate, and kinase buffer.

  • Add the serially diluted test compound or DMSO (vehicle control) to the respective wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Kinase_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Compound_Dilution Serial Dilution of Test Compound Add_Reagents Add Kinase Mix and Compound to Plate Compound_Dilution->Add_Reagents Reagent_Mix Prepare Kinase/ Substrate Mix Reagent_Mix->Add_Reagents Add_ATP Initiate Reaction with ATP Add_Reagents->Add_ATP Incubate_1 Incubate (e.g., 60 min) Add_ATP->Incubate_1 Stop_Reaction Stop Reaction & Deplete ATP Incubate_1->Stop_Reaction Add_Detection Add Detection Reagent Stop_Reaction->Add_Detection Incubate_2 Incubate (e.g., 30 min) Add_Detection->Incubate_2 Read_Plate Measure Luminescence Incubate_2->Read_Plate Calculate_IC50 Calculate % Inhibition and IC50 Read_Plate->Calculate_IC50

Protocol 2: Cell-Based Proliferation Assay (MTT/XTT)

This assay assesses the effect of a kinase inhibitor on the proliferation and viability of cancer cells.[14]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test compound (serially diluted in culture medium)

  • MTT or XTT reagent

  • Solubilization buffer (for MTT)

  • Microplate spectrophotometer

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Remove the medium and add fresh medium containing serial dilutions of the test compound or vehicle control.

  • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • Add MTT or XTT reagent to each well and incubate for 2-4 hours.

  • If using MTT, add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

Protocol 3: Western Blot Analysis of Kinase Pathway Inhibition

This technique is used to detect changes in the phosphorylation status of a target kinase and its downstream substrates, confirming the mechanism of action of the inhibitor within the cell.[15]

Materials:

  • Cancer cell line

  • Test compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (total and phospho-specific for the target kinase and downstream effectors)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells and treat with the test compound at various concentrations for a specified time.

  • Lyse the cells and quantify the protein concentration.

  • Denature the protein lysates and separate them by SDS-PAGE.

  • Transfer the proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-VEGFR2) overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Capture the signal using an imaging system.

  • Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-VEGFR2) and a loading control (e.g., anti-β-actin) to normalize the results.

Signaling_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K RAS RAS VEGFR->RAS Indazole_Inhibitor 1H-Indazole Inhibitor (e.g., Axitinib) Indazole_Inhibitor->VEGFR Inhibits (ATP-competitive) Downstream Angiogenesis, Proliferation, Survival PLCg->Downstream AKT AKT PI3K->AKT RAF RAF RAS->RAF AKT->Downstream MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Downstream

Conclusion: The Enduring Legacy and Future of the 1H-Indazole Scaffold

The this compound scaffold has firmly established itself as a privileged structure in the design of potent and selective kinase inhibitors. Its versatility, demonstrated by the success of drugs like Axitinib and Pazopanib, highlights its favorable physicochemical properties and ability to engage with the kinase active site effectively. While other scaffolds like quinazoline, pyrimidine, and indole have also led to the development of crucial anticancer therapies, the indazole core offers a unique combination of structural features and synthetic accessibility that continues to make it a highly attractive starting point for novel drug discovery programs.

As our understanding of kinase biology deepens, the rational design of next-generation inhibitors will increasingly rely on the strategic modification of these privileged scaffolds. The ability to fine-tune potency, selectivity, and ADME properties through targeted chemical synthesis will be paramount. The this compound scaffold, with its proven track record and inherent versatility, is poised to remain at the forefront of this exciting and impactful field of research.

References

The 1H-Indazole-7-Carboxylic Acid Scaffold: A Privileged Motif for Potent and Selective PARP and Tankyrase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Structure-Activity Relationships, Experimental Validation, and Therapeutic Potential

For researchers, scientists, and drug development professionals vested in the discovery of novel cancer therapeutics, the 1H-indazole-7-carboxylic acid scaffold has emerged as a cornerstone for the design of potent and selective inhibitors of Poly(ADP-ribose) Polymerase (PARP) enzymes. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of this compound analogues, with a particular focus on their inhibition of PARP-1, PARP-2, and the tankyrases (TNKS1/2). We will delve into the critical structural modifications that govern potency and selectivity, provide detailed experimental protocols for their evaluation, and explore the mechanistic underpinnings of their therapeutic action, primarily through the inhibition of DNA repair and the Wnt/β-catenin signaling pathway.

The Rise of Indazole-7-Carboxamides as PARP Inhibitors

The therapeutic strategy of targeting PARP enzymes is rooted in the concept of synthetic lethality. In cancers with deficiencies in homologous recombination repair (HRR), such as those harboring BRCA1 or BRCA2 mutations, the inhibition of PARP-mediated single-strand break repair leads to the accumulation of cytotoxic double-strand breaks, ultimately resulting in cancer cell death.[1] The 1H-indazole-7-carboxamide core has proven to be an exceptional pharmacophore for engaging the nicotinamide binding pocket of PARP enzymes.[2] The pinnacle of this scaffold's success is exemplified by Niraparib (MK-4827), a potent PARP-1 and PARP-2 inhibitor approved for the treatment of ovarian, fallopian tube, and primary peritoneal cancer.[2][3]

The core structure of 1H-indazole-7-carboxamide offers several key interaction points within the PARP active site. The indazole nitrogen atoms and the carboxamide group form critical hydrogen bonds, while the bicyclic ring system engages in π-π stacking interactions with aromatic residues.[2] This guide will dissect how modifications at various positions of this scaffold influence these interactions and, consequently, the inhibitory activity and selectivity of the resulting analogues.

Comparative Analysis of Structure-Activity Relationships

The potency and selectivity of this compound analogues are exquisitely sensitive to structural modifications. Below, we compare the SAR of two major classes of derivatives: N2-substituted and N1-substituted indazoles.

N2-Substituted 2-Phenyl-2H-indazole-7-carboxamides: The Niraparib Class

The most clinically advanced analogues feature a phenyl group at the N2 position of the indazole ring. The SAR for this class is well-established, with key insights driving the development of Niraparib.

A pivotal determinant of potency is the substituent on the N2-phenyl ring. Introduction of a piperidine ring at the para-position of the phenyl group was found to be highly beneficial for activity.[3] The stereochemistry of the piperidine substituent is also crucial, with the (S)-enantiomer of the 3-piperidinyl group demonstrating significantly higher potency.[3]

Table 1: Comparative Inhibitory Activity of N2-Substituted 1H-Indazole-7-Carboxamide Analogues against PARP-1 and PARP-2.

CompoundR (N2-phenyl substituent)PARP-1 IC50 (nM)PARP-2 IC50 (nM)Cellular PARP Inhibition EC50 (nM)Reference
Niraparib (MK-4827) 4-[(3S)-piperidin-3-yl]3.82.14[3]
Analogue 14-piperazin-1-yl15520[4]
Analogue 24-(4-methylpiperazin-1-yl)8315[4]
Analogue 34-morpholin-4-yl251050[4]

The data clearly indicates that a basic nitrogen-containing heterocycle at the para-position of the N2-phenyl ring is a key feature for potent PARP inhibition. The piperidine moiety in Niraparib provides an optimal balance of potency and pharmacokinetic properties.

N1-Substituted 1H-Indazole-3-carboxamides: An Alternative Approach

While the N2-substituted indazoles have seen greater clinical success, N1-substituted analogues also exhibit PARP inhibitory activity. These compounds offer a different vector for exploring the SAR of the indazole scaffold.

Studies on N1-substituted indazole-3-carboxamides have shown that introducing a linker between the indazole N1 and various heterocyclic moieties can lead to compounds with micromolar to sub-micromolar inhibitory activity.[5]

Table 2: Comparative Inhibitory Activity of N1-Substituted 1H-Indazole-3-Carboxamide Analogues against PARP-1.

CompoundR (N1-substituent)PARP-1 IC50 (µM)Reference
UnsubstitutedH>100[5]
Analogue 43-(piperidin-1-yl)propyl36[5]
Analogue 53-(2,3-dioxoindolin-1-yl)propyl6.8[5]

These findings suggest that while the N1-substituted scaffold is a viable starting point, achieving the nanomolar potency of the N2-substituted series requires significant optimization of the substituent.

Selectivity Profile: A Critical Consideration

A crucial aspect of drug development is ensuring the selectivity of a compound for its intended target to minimize off-target effects. For PARP inhibitors, selectivity across the PARP family and against other protein kinases is a key consideration.

Niraparib, for instance, exhibits high selectivity for PARP-1 and PARP-2 over other PARP family members like tankyrases. However, some studies have shown that at higher concentrations, it can inhibit other kinases. The development of next-generation PARP inhibitors is focused on improving this selectivity profile even further.[6][7]

Table 3: Selectivity Profile of Niraparib against PARP Family Members.

EnzymeIC50 (nM)
PARP-13.8
PARP-22.1
TNKS1>1000
TNKS2>1000

This high degree of selectivity for PARP-1/2 is a key attribute of the 2-phenyl-2H-indazole-7-carboxamide scaffold.

Experimental Protocols for Evaluation

To rigorously assess the structure-activity relationship of novel this compound analogues, standardized and validated experimental protocols are essential. Here, we provide detailed methodologies for key in vitro assays.

PARP-1 Enzymatic Inhibition Assay (Fluorometric)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of PARP-1 in a cell-free system.

Materials:

  • Recombinant human PARP-1 enzyme

  • Activated DNA (e.g., sonicated salmon sperm DNA)

  • β-Nicotinamide adenine dinucleotide (NAD+)

  • PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

  • Test compounds dissolved in DMSO

  • Fluorescent NAD+ analogue or a coupled-enzyme system for detecting NAD+ consumption

  • 384-well black assay plates

  • Fluorescence plate reader

Protocol:

  • Prepare serial dilutions of the test compounds in PARP assay buffer. The final DMSO concentration should not exceed 1%.

  • In a 384-well plate, add 5 µL of the diluted test compound or vehicle control (DMSO).

  • Add 10 µL of a pre-mixed solution containing recombinant PARP-1 enzyme and activated DNA to each well. Incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding 10 µL of NAD+ solution to each well.

  • Incubate the plate for 60 minutes at room temperature, protected from light.

  • Stop the reaction and measure the fluorescence according to the detection kit manufacturer's instructions.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

Diagram: PARP-1 Enzymatic Assay Workflow

PARP1_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Dilution Serial Dilution of Test Compound Add_Compound Add Compound/Vehicle to Plate Compound_Dilution->Add_Compound Enzyme_Mix Prepare PARP-1 Enzyme and Activated DNA Mix Add_Enzyme Add Enzyme Mix Incubate 15 min Enzyme_Mix->Add_Enzyme NAD_Solution Prepare NAD+ Solution Start_Reaction Add NAD+ Incubate 60 min NAD_Solution->Start_Reaction Add_Compound->Add_Enzyme Add_Enzyme->Start_Reaction Stop_Read Stop Reaction & Read Fluorescence Start_Reaction->Stop_Read Calculate_Inhibition Calculate % Inhibition Stop_Read->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Caption: Workflow for the PARP-1 enzymatic inhibition assay.

Wnt/β-Catenin Signaling Pathway Reporter Assay (TOPflash)

Tankyrase inhibitors exert their anti-cancer effects in part by stabilizing Axin, a key component of the β-catenin destruction complex, thereby inhibiting Wnt signaling.[8] The TOPflash reporter assay is a widely used method to quantify the activity of the canonical Wnt/β-catenin pathway.

Materials:

  • HEK293T cells (or other suitable cell line)

  • TOPflash (contains TCF/LEF binding sites driving firefly luciferase) and FOPflash (mutated TCF/LEF sites, as a negative control) reporter plasmids

  • Renilla luciferase plasmid (for transfection normalization)

  • Transfection reagent (e.g., Lipofectamine)

  • Wnt3a conditioned media or purified Wnt3a protein (as a positive control)

  • Test compounds dissolved in DMSO

  • Dual-Luciferase Reporter Assay System

  • 96-well white, clear-bottom cell culture plates

  • Luminometer

Protocol:

  • Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Co-transfect the cells with the TOPflash or FOPflash plasmid and the Renilla luciferase plasmid using a suitable transfection reagent.

  • After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compound or vehicle control.

  • Stimulate the cells with Wnt3a conditioned media or purified Wnt3a protein for 16-24 hours.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

  • Calculate the fold change in reporter activity relative to the vehicle-treated control and determine the IC50 value for the inhibition of Wnt signaling.

Diagram: Wnt/β-Catenin Signaling Pathway and Inhibition by Tankyrase Inhibitors

Wnt_Pathway cluster_off Wnt OFF cluster_on Wnt ON cluster_nucleus cluster_inhibition Tankyrase Inhibition Destruction_Complex Destruction Complex (Axin, APC, GSK3β) beta_Catenin_off β-Catenin Destruction_Complex->beta_Catenin_off Phosphorylation Proteasome Proteasome beta_Catenin_off->Proteasome Degradation Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP Receptor Wnt->Frizzled_LRP Dsh Dishevelled Frizzled_LRP->Dsh Dsh->Destruction_Complex Inhibition beta_Catenin_on β-Catenin (Accumulation) Nucleus Nucleus beta_Catenin_on->Nucleus TCF_LEF TCF/LEF beta_Catenin_on->TCF_LEF Co-activation Target_Genes Target Gene Expression TCF_LEF->Target_Genes Tankyrase Tankyrase Axin Axin Tankyrase->Axin PARsylation & Degradation Axin->Destruction_Complex Stabilization Indazole_Inhibitor This compound Analogue Indazole_Inhibitor->Tankyrase Inhibition

Caption: Simplified Wnt/β-catenin signaling pathway and the mechanism of inhibition by tankyrase inhibitors.

Synthesis of this compound Analogues

The synthesis of the this compound core and its derivatives can be achieved through various synthetic routes. A common strategy for the synthesis of the 2-phenyl-2H-indazole-7-carboxamide scaffold, as exemplified by the synthesis of Niraparib, involves a key palladium- or copper-catalyzed N-arylation of a pre-formed indazole with a substituted aryl halide.[9][10]

Diagram: General Synthetic Scheme for Niraparib Analogues

Synthesis_Scheme Indazole_Core 1H-Indazole-7- carboxamide Coupling Pd or Cu Catalyzed Coupling Indazole_Core->Coupling Aryl_Halide Substituted Aryl Halide Aryl_Halide->Coupling Final_Product 2-Aryl-2H-indazole-7- carboxamide Analogue Coupling->Final_Product

Caption: General synthetic approach for N2-aryl-1H-indazole-7-carboxamides.

Future Perspectives and Conclusion

The this compound scaffold has unequivocally demonstrated its value in the development of potent and selective PARP inhibitors, culminating in the clinical success of Niraparib. The extensive structure-activity relationship data provides a clear roadmap for the design of next-generation inhibitors with improved properties, such as enhanced selectivity and the ability to overcome resistance mechanisms.

Future research in this area will likely focus on:

  • Developing highly selective inhibitors for individual PARP family members to dissect their specific biological roles and to potentially reduce off-target toxicities.

  • Exploring novel substitution patterns on the indazole core to identify new chemical space with desirable pharmacological properties.

  • Designing dual-target inhibitors that simultaneously modulate PARP and other key cancer-related pathways.

  • Investigating the application of these inhibitors in a broader range of cancer types and in combination with other therapeutic agents.

References

A Comparative Analysis of 1H-Indazole-7-carboxylic Acid-Based PARP Inhibitors: Niraparib vs. Talazoparib

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

The 1H-indazole-7-carboxylic acid scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of potent therapeutic agents. This guide provides an in-depth comparative analysis of two prominent drugs derived from this scaffold: Niraparib and Talazoparib. Both are potent inhibitors of Poly(ADP-ribose) polymerase (PARP), a class of enzymes critical for DNA repair. Their clinical success, particularly in the oncology space, underscores the therapeutic potential of targeting DNA damage response pathways. This document will dissect the nuances of their mechanisms, compare their biochemical and clinical performance, and provide detailed experimental protocols for their evaluation, offering a comprehensive resource for researchers in the field.

The Central Role of the this compound Scaffold

The this compound core is a key pharmacophore that contributes to the high affinity and specificity of these inhibitors for the nicotinamide adenine dinucleotide (NAD+) binding site within the catalytic domain of PARP enzymes.[1][2] The indazole ring system provides a rigid framework for optimal interaction with the enzyme's active site, while the carboxylic acid group (or its amide derivative in the final drug structures) serves as a crucial anchor point.[2] The development of Niraparib and Talazoparib from this common structural starting point highlights the power of scaffold-based drug design in generating highly effective clinical candidates.[3][4]

Mechanism of Action: Beyond Catalytic Inhibition to PARP Trapping

Niraparib and Talazoparib exert their anticancer effects through a dual mechanism that exploits deficiencies in DNA repair pathways, a concept known as synthetic lethality.[5][6]

  • Inhibition of PARP Catalytic Activity: Both drugs competitively inhibit the enzymatic activity of PARP1 and PARP2.[7][8] PARP enzymes are essential for the repair of single-strand DNA breaks (SSBs). By inhibiting PARP, these SSBs accumulate and can lead to the formation of more lethal double-strand breaks (DSBs) during DNA replication.[5]

  • PARP Trapping: A key differentiator among PARP inhibitors is their ability to "trap" the PARP enzyme on the DNA at the site of damage.[9] This creates a cytotoxic PARP-DNA complex that is a physical impediment to DNA replication and transcription, leading to genomic instability and cell death.[6][9] This trapping mechanism is considered to be a more potent driver of cytotoxicity than catalytic inhibition alone.[9]

The following diagram illustrates the dual mechanism of action of these PARP inhibitors.

PARP_Inhibitor_Mechanism Dual Mechanism of 1H-Indazole-7-Carboxamide PARP Inhibitors cluster_0 Normal Cell (Homologous Recombination Proficient) cluster_1 Cancer Cell (Homologous Recombination Deficient - e.g., BRCA mutation) DNA_SSB Single-Strand Break (SSB) PARP PARP Enzyme DNA_SSB->PARP recruits BER Base Excision Repair PARP->BER initiates DNA_Repaired_Normal DNA Repaired BER->DNA_Repaired_Normal leads to DNA_SSB_Cancer Single-Strand Break (SSB) PARP_Cancer PARP Enzyme DNA_SSB_Cancer->PARP_Cancer PARP_Inhibitor Niraparib / Talazoparib PARP_Inhibitor->PARP_Cancer inhibits & traps Trapped_Complex Trapped PARP-DNA Complex PARP_Cancer->Trapped_Complex Replication_Fork_Collapse Replication Fork Collapse Trapped_Complex->Replication_Fork_Collapse blocks replication DSB Double-Strand Break (DSB) Replication_Fork_Collapse->DSB Apoptosis Cell Death (Apoptosis) DSB->Apoptosis unrepaired due to HR deficiency

Caption: Dual mechanism of PARP inhibitors in cancer cells with deficient DNA repair pathways.

Comparative Performance Analysis

A direct comparison of Niraparib and Talazoparib reveals key differences in their biochemical potency, clinical efficacy, and safety profiles.

Biochemical Potency: A Tale of Trapping Efficiency

While both drugs are potent inhibitors of PARP1 and PARP2, Talazoparib exhibits significantly greater PARP trapping efficiency.[5][9] Several studies have indicated that Talazoparib is approximately 100-fold more potent at trapping PARP1 than Niraparib.[9][10] This enhanced trapping ability is thought to contribute to its high potency at lower concentrations.[8]

ParameterNiraparibTalazoparibReference
PARP1 IC50 2-35 nM0.5-1 nM[5][11]
PARP2 IC50 2-15.3 nM~0.2 nM[5][11]
PARP Trapping Potency +++++++ (approx. 100x > Niraparib)[9][10]

Note: IC50 values can vary between studies due to different experimental conditions. The ranges presented are compiled from multiple sources.

Clinical Efficacy: A Look at the Trials

Direct head-to-head clinical trials comparing Niraparib and Talazoparib are limited. However, network meta-analyses and comparative studies of their respective pivotal trials provide valuable insights into their relative efficacy in different cancer types.

Ovarian Cancer: Both Niraparib and other PARP inhibitors have demonstrated significant improvements in progression-free survival (PFS) as maintenance therapy for patients with platinum-sensitive recurrent ovarian cancer.[12][13] A network meta-analysis of several PARP inhibitors in this setting found no statistically significant difference in PFS among olaparib, niraparib, and rucaparib.[12] While Talazoparib is also being investigated, Niraparib is more established in this indication.[14] In the NOVA trial, niraparib significantly prolonged PFS in patients with germline BRCA mutations (21.0 vs. 5.5 months for placebo) and in those without germline BRCA mutations (9.3 vs. 3.9 months for placebo).[15]

Breast Cancer: Both Talazoparib and Niraparib have been evaluated in patients with germline BRCA-mutated, HER2-negative breast cancer. The EMBRACA trial for Talazoparib showed a significant improvement in PFS compared to physician's choice of chemotherapy (8.6 vs. 5.6 months).[16] The BRAVO trial for Niraparib was stopped early due to a high rate of discontinuation in the control arm, and the primary endpoint of improved PFS was not met in the intent-to-treat population.[17] However, in an exploratory analysis of patients with triple-negative breast cancer, Niraparib showed a higher overall response rate compared to chemotherapy.[17] A network meta-analysis suggested that for progression-free survival in BRCA-mutated, HER2-negative breast cancer, niraparib ranked highest, followed by talazoparib and olaparib.[10]

IndicationDrugKey Clinical TrialProgression-Free Survival (PFS)Overall Survival (OS)Reference
Ovarian Cancer (gBRCAm, recurrent) NiraparibNOVA21.0 months vs. 5.5 months (placebo)No significant difference in final analysis[15]
Breast Cancer (gBRCAm, HER2-) TalazoparibEMBRACA8.6 months vs. 5.6 months (chemotherapy)No significant difference[16][18]
Breast Cancer (gBRCAm, HER2-) NiraparibBRAVO4.0 months vs. 4.6 months (chemotherapy) - Did not meet primary endpointNot reported[17]
Pharmacokinetics and Adverse Effect Profiles

The pharmacokinetic properties and safety profiles of Niraparib and Talazoparib also show notable differences that are important considerations in a clinical setting.

ParameterNiraparibTalazoparibReference
Dosing Once dailyOnce daily[8]
Metabolism Primarily by carboxylesterases to an inactive metaboliteMinimal hepatic metabolism[8]
Common Adverse Events (Grade ≥3) Thrombocytopenia, Anemia, NeutropeniaAnemia, Neutropenia, Thrombocytopenia[5][16]
Notable Toxicities Higher incidence of thrombocytopeniaHigher incidence of anemia and alopecia[5][16]

Experimental Protocols for Comparative Evaluation

To enable researchers to conduct their own comparative studies, this section provides detailed protocols for key assays used to characterize and compare PARP inhibitors.

PARP Trapping Assay (Chromatin Fractionation and Immunoblotting)

This biochemical assay provides a quantitative measure of the amount of PARP1 tightly bound to chromatin, which is indicative of PARP trapping.[19][20]

Principle: Cells are treated with the PARP inhibitor and then lysed and subjected to differential centrifugation to separate soluble nuclear proteins from the insoluble chromatin-bound protein fraction. An increase in the amount of PARP1 in the chromatin fraction of drug-treated cells compared to untreated controls signifies PARP trapping.[19]

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Plate cells (e.g., HeLa, U2OS) in 10 cm dishes to achieve 70-80% confluency.

    • Treat cells with varying concentrations of Niraparib, Talazoparib, or a vehicle control (e.g., DMSO) for a specified duration (e.g., 4 hours). It is also common to include a DNA damaging agent like methyl methanesulfonate (MMS) to induce SSBs.

  • Cell Lysis and Fractionation:

    • Harvest cells by scraping and wash twice with ice-cold PBS.

    • Perform subcellular protein fractionation using a commercial kit (e.g., Thermo Scientific Subcellular Protein Fractionation Kit for Cultured Cells, Cat. No. 78840) according to the manufacturer's instructions.[21]

    • Crucially, include the respective PARP inhibitor at the treatment concentration in all fractionation buffers to prevent the dissociation of the trapped PARP-DNA complex. [19]

    • The procedure involves sequential lysis steps to isolate the cytoplasmic, membrane, soluble nuclear, and chromatin-bound protein fractions.

  • Sample Preparation for Immunoblotting:

    • Resuspend the final chromatin pellet in a high-salt buffer containing a nuclease to digest DNA and solubilize the proteins.

    • Determine the protein concentration of each chromatin fraction using a BCA or Bradford assay to ensure equal protein loading for the western blot.

  • Immunoblotting (Western Blot):

    • Normalize protein samples and prepare them with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody against PARP1 (e.g., Cell Signaling Technology, #9542).

    • Also, probe for a loading control specific to the chromatin fraction, such as Histone H3 (e.g., Cell Signaling Technology, #4499).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify the band intensities using densitometry software (e.g., ImageJ).[21]

The following diagram outlines the workflow for the PARP trapping assay.

PARP_Trapping_Workflow Workflow for PARP Trapping Assay start Start: Cell Culture treatment Treat with PARP Inhibitor (Niraparib / Talazoparib) +/- DNA Damaging Agent start->treatment harvest Harvest and Wash Cells treatment->harvest fractionation Subcellular Fractionation (Cytoplasmic, Soluble Nuclear, Chromatin-bound) harvest->fractionation chromatin_pellet Isolate Chromatin Pellet fractionation->chromatin_pellet sample_prep Protein Quantification chromatin_pellet->sample_prep sds_page SDS-PAGE sample_prep->sds_page western_blot Western Blotting sds_page->western_blot probing Probe for PARP1 and Histone H3 (Loading Control) western_blot->probing detection ECL Detection and Imaging probing->detection analysis Densitometry Analysis detection->analysis end End: Quantify Trapped PARP1 analysis->end

Caption: Experimental workflow for the determination of PARP trapping by chromatin fractionation and immunoblotting.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by NAD(P)H-dependent oxidoreductase enzymes in viable cells to form purple formazan crystals. These insoluble crystals are then dissolved, and the absorbance of the colored solution is measured, which is directly proportional to the number of living cells.[22]

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cells (e.g., BRCA-mutant and wild-type cancer cell lines) into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of Niraparib and Talazoparib in culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the drugs. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation:

    • Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well and incubate for 3-4 hours at 37°C.[22] During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization of Formazan:

    • Carefully aspirate the medium containing MTT from each well.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9]

    • Mix thoroughly by gentle shaking on an orbital shaker for about 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Plot the percentage of cell viability (relative to the vehicle control) against the logarithm of the drug concentration.

    • Calculate the half-maximal inhibitory concentration (IC50) for each drug using non-linear regression analysis.

Conclusion

Niraparib and Talazoparib, both potent PARP inhibitors derived from the this compound scaffold, have made significant contributions to the treatment of cancers with underlying DNA repair deficiencies. While they share a common mechanism of action, this guide highlights the critical differences in their biochemical properties and clinical performance. Talazoparib's superior PARP trapping ability translates to higher potency, which may be advantageous in certain clinical contexts. Conversely, Niraparib has a broader range of approved indications in ovarian cancer. The choice between these agents in a clinical setting will depend on the specific cancer type, biomarker status, and the patient's individual tolerance to their distinct adverse effect profiles. For researchers, the provided experimental protocols offer a framework for further comparative studies to elucidate the nuanced differences between these and future this compound-based drugs.

References

A Senior Application Scientist's Guide to Validating the Inhibitory Mechanism of 1H-Indazole-7-carboxylic acid on Nitric Oxide Synthase

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the inhibitory mechanism of "1H-Indazole-7-carboxylic acid." Our objective is to move beyond a simple confirmation of activity and establish a robust, multi-faceted understanding of its biochemical and cellular effects. We will compare its performance profile against established inhibitors, providing the in-depth, data-driven insights necessary for critical decision-making in drug discovery pipelines.

Introduction: The Scientific Imperative

This compound is a molecule of significant interest, identified as an inhibitor of nitric oxide synthases (NOS)[1][2]. These enzymes are critical signaling proteins responsible for the synthesis of nitric oxide (NO), a pleiotropic signaling molecule involved in vasodilation, neurotransmission, and immune responses. Dysregulation of NOS activity is implicated in a spectrum of diseases, including chronic inflammation, neurodegenerative disorders, and cancer, making NOS isoforms (nNOS, eNOS, and iNOS) prime therapeutic targets.

The journey from a putative inhibitor to a validated lead compound is paved with rigorous experimental scrutiny. The core scientific question is not merely if this compound inhibits NOS, but how. Is the inhibition direct? What is the mode of action? Does it engage the target in a cellular environment? This guide outlines a logical, three-phase experimental workflow designed to answer these questions authoritatively.

The Experimental Validation Workflow

A robust validation strategy relies on a tiered approach, beginning with fundamental biochemical characterization and progressing to more complex biophysical and cell-based models. This ensures that each step builds upon a solid foundation of data, creating a self-validating system.

Validation_Workflow cluster_0 Phase 1: Biochemical Characterization cluster_1 Phase 2: Biophysical Validation cluster_2 Phase 3: Cellular Confirmation P1_A Experiment 1: In Vitro NOS Activity Assay (IC50 Determination) P1_B Experiment 2: Enzyme Kinetics Assay (Mechanism of Action) P1_A->P1_B Confirms Inhibition P2_A Experiment 3: Surface Plasmon Resonance (SPR) (Binding Kinetics) P1_B->P2_A Informs Biophysical Concentration Range P2_B Experiment 4: Isothermal Titration Calorimetry (ITC) (Binding Thermodynamics) P2_A->P2_B Quantifies Direct Interaction P3_A Experiment 5: Cell-Based NO Production Assay (Cellular Efficacy) P2_B->P3_A Confirms Target Engagement for Cellular Model

Caption: A three-phase workflow for validating an enzyme inhibitor.

Phase 1: Biochemical Characterization - The Foundation

The initial phase aims to confirm that this compound directly inhibits NOS enzyme activity and to elucidate the nature of this inhibition.

Experiment 1: In Vitro NOS Activity Assay (IC50 Determination)

Causality: Before any complex mechanistic work, we must confirm that the compound inhibits the target enzyme in a purified, controlled system. This experiment determines the concentration of the inhibitor required to reduce enzyme activity by 50% (the IC50 value), a key metric for potency. We will use the Griess assay, a straightforward colorimetric method for measuring nitrite, a stable and quantifiable end-product of the NOS reaction.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, pH 7.4), recombinant human NOS isoforms (iNOS, nNOS, eNOS), L-arginine (substrate), NADPH (cofactor), and other necessary cofactors (BH4, FAD, FMN). Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Enzyme Titration: Determine the optimal enzyme concentration that yields a linear reaction rate for a set period (e.g., 30 minutes) under initial velocity conditions[3].

  • Assay Plate Setup: In a 96-well plate, add the assay buffer, cofactors, and serial dilutions of this compound. Include a "no inhibitor" control (vehicle only) and a "no enzyme" control (background).

  • Pre-incubation: Add the NOS enzyme to all wells except the background control. Pre-incubate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Start the reaction by adding a mixture of L-arginine and NADPH.

  • Reaction Termination & Detection: After 30 minutes, terminate the reaction. Add Griess reagents I and II to the wells. After a short incubation, measure the absorbance at 540 nm.

  • Data Analysis: Subtract the background reading, normalize the data to the "no inhibitor" control (100% activity), and plot the percent inhibition versus the log of the inhibitor concentration. Fit the data using a four-parameter logistic equation to determine the IC50 value[3].

Experiment 2: Enzyme Kinetics for Mechanism of Action (MOA)

Causality: The IC50 value tells us about potency, but not the mechanism. The MOA study reveals how the inhibitor interacts with the enzyme and its substrate. By measuring reaction rates at various substrate and inhibitor concentrations, we can determine if the inhibition is competitive (binds to the active site), non-competitive (binds to an allosteric site), or uncompetitive (binds only to the enzyme-substrate complex)[4]. This is critical for understanding potential in vivo efficacy and liabilities.

Inhibition_Types E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES +S EI Enzyme-Inhibitor Complex (EI) E->EI E->EI S Substrate (S) ES->E -S P Product (P) ES->P k_cat ESI Enzyme-Substrate-Inhibitor Complex (ESI) ES->ESI ES->ESI I_comp Competitive Inhibitor (I) I_noncomp Non-competitive Inhibitor (I) I_uncomp Uncompetitive Inhibitor (I)

Caption: Modes of reversible enzyme inhibition.

Step-by-Step Protocol:

  • Assay Setup: Use the same Griess assay format as in Experiment 1.

  • Matrix Titration: Create a matrix of conditions. You will have several fixed concentrations of this compound (e.g., 0x, 0.5x, 1x, and 2x the IC50 value). For each inhibitor concentration, perform a full titration of the substrate (L-arginine), typically spanning from 0.1x to 10x its Michaelis-Menten constant (Km).

  • Data Collection: Measure the initial reaction velocity (rate of product formation) for each condition.

  • Data Analysis: Plot the data using a double-reciprocal Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]).

    • Competitive: Lines will intersect on the y-axis (Vmax is unchanged, apparent Km increases).

    • Non-competitive: Lines will intersect on the x-axis (Km is unchanged, apparent Vmax decreases).

    • Uncompetitive: Lines will be parallel (both apparent Km and Vmax decrease).

  • Calculate Ki: Use non-linear regression analysis of the raw velocity data to calculate the inhibition constant (Ki), which represents the true binding affinity of the inhibitor.

Phase 2: Biophysical Validation - Proving Direct Engagement

Biochemical assays demonstrate an effect on activity, but they do not directly prove physical binding. Biophysical techniques provide unequivocal evidence of a direct interaction between the inhibitor and the target protein, adding a critical layer of validation.

Experiment 3: Surface Plasmon Resonance (SPR)

Causality: SPR is a label-free technology that measures real-time binding events between a ligand (immobilized on a sensor chip) and an analyte (flowed over the surface)[5]. This allows for the precise determination of association (kon) and dissociation (koff) rate constants, and the equilibrium dissociation constant (KD), which is a direct measure of binding affinity[6]. It provides definitive proof of a direct interaction.

Step-by-Step Protocol:

  • Chip Preparation: Covalently immobilize a high-purity preparation of the target NOS isoform onto a sensor chip (e.g., a CM5 chip via amine coupling). A reference flow cell should be prepared similarly but without the enzyme to subtract non-specific binding.

  • Analyte Preparation: Prepare a series of precise dilutions of this compound in a suitable running buffer (e.g., HBS-EP+).

  • Binding Analysis: Inject the different concentrations of the inhibitor over the sensor and reference flow cells. The instrument records the binding response in real-time (the "sensorgram")[5].

  • Regeneration: After each injection, inject a regeneration solution (e.g., a low pH buffer or high salt concentration) to remove the bound analyte, preparing the surface for the next cycle.

  • Data Analysis: Subtract the reference channel data from the active channel data. Globally fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate kon, koff, and KD.

Experiment 4: Isothermal Titration Calorimetry (ITC)

Causality: ITC provides a complete thermodynamic profile of the binding interaction by directly measuring the heat released or absorbed as the inhibitor binds to the enzyme[7][8]. It not only confirms binding and determines the KD and stoichiometry (N), but also reveals the enthalpic (ΔH) and entropic (ΔS) driving forces of the interaction[9]. This level of detail is invaluable for lead optimization.

Step-by-Step Protocol:

  • Sample Preparation: Dialyze the purified NOS enzyme and dissolve the this compound in the exact same buffer to minimize heat of dilution effects.

  • Instrument Setup: Load the enzyme into the sample cell of the calorimeter and the inhibitor into the injection syringe.

  • Titration: Perform a series of small, precise injections of the inhibitor into the enzyme solution while stirring. The instrument records the heat change after each injection.

  • Data Analysis: Integrate the heat-flow peaks for each injection. Plot the heat change per mole of injectant against the molar ratio of inhibitor to enzyme. Fit this binding isotherm to a suitable model to determine KD, N, and ΔH. ΔS can then be calculated from these values.

Phase 3: Cellular Confirmation - Validating in a Biological Context

A compound that works on a purified enzyme must also be effective within the complex environment of a living cell. This phase tests for cell permeability and target engagement in a more physiologically relevant setting.

Experiment 5: Cell-Based Nitric Oxide Production Assay

Causality: This experiment validates the inhibitor's efficacy in a cellular context, where factors like membrane permeability, off-target effects, and metabolism come into play[10][11][12]. We will use a cell line that can be induced to produce high levels of NO via the iNOS isoform, a common target in inflammatory diseases.

Step-by-Step Protocol:

  • Cell Culture: Culture a suitable cell line (e.g., RAW 264.7 murine macrophages) in 96-well plates until they reach appropriate confluency.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • iNOS Induction: Stimulate the cells with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce the expression of iNOS and subsequent NO production.

  • Incubation: Incubate the cells for a defined period (e.g., 18-24 hours).

  • NO Measurement: Collect the cell culture supernatant. Measure the concentration of nitrite using the Griess assay, as described in Experiment 1.

  • Cytotoxicity Assay: In a parallel plate, perform a cytotoxicity assay (e.g., MTT or CCK-8) with the same inhibitor concentrations to ensure that the observed reduction in NO is due to specific enzyme inhibition and not simply cell death[12].

  • Data Analysis: Calculate the cellular IC50 value by plotting the percentage of NO inhibition against the inhibitor concentration.

Comparative Performance Analysis

To contextualize the performance of this compound, its data should be compared against well-characterized benchmark compounds.

ParameterThis compound (Hypothetical Data)L-NAME (Non-selective Inhibitor)1400W (iNOS-selective Inhibitor)
Biochemical IC50 (iNOS) 150 nM5 µM200 nM
Biochemical IC50 (nNOS) 2.5 µM2 µM> 50 µM
Biochemical IC50 (eNOS) 8.0 µM4 µM> 50 µM
Selectivity (iNOS vs nNOS) ~17-foldNone> 250-fold
MOA (vs. L-arginine) CompetitiveCompetitiveCompetitive
Biophysical KD (SPR) 120 nM4 µM180 nM
Cellular IC50 (LPS-stimulated Macrophages) 450 nM15 µM500 nM

Interpretation: The hypothetical data presented in this table would position this compound as a potent and moderately selective iNOS inhibitor. Its potency is comparable to the selective inhibitor 1400W and significantly better than the non-selective L-NAME. The shift between biochemical potency (IC50/KD) and cellular potency suggests reasonable cell permeability, though further optimization may be required.

Conclusion

This structured validation guide provides a robust pathway for characterizing the inhibitory mechanism of this compound. By integrating biochemical, biophysical, and cell-based assays, researchers can build a comprehensive data package that confirms the compound's mode of action, quantifies its direct binding affinity and kinetics, and demonstrates its efficacy in a relevant biological system. This multi-faceted approach ensures a high degree of scientific confidence, enabling informed decisions for advancing promising compounds like this compound through the drug discovery process.

References

A Senior Application Scientist's Guide to Evaluating Novel 1H-Indazole-7-carboxylic Acid Derivatives Against the Clinical Benchmark, Niraparib

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the principle of synthetic lethality has been powerfully exploited by Poly(ADP-ribose) polymerase (PARP) inhibitors. These agents have transformed the treatment paradigm for cancers with deficiencies in homologous recombination (HR) repair, most notably those harboring BRCA1/2 mutations. Niraparib, a potent inhibitor of PARP-1 and PARP-2, stands as a clinical pillar in this class, approved for the treatment of ovarian, fallopian tube, and primary peritoneal cancers.[1][2]

Niraparib itself is a testament to the potential of the indazole scaffold; its chemical name, 2-[4-(piperidin-3-yl)phenyl]-2H-indazole-7-carboxamide, reveals its origin from an indazole core.[3] This guide is designed for researchers aiming to innovate within this chemical space. We will not merely list data; we will establish a comprehensive framework for the rigorous, head-to-head evaluation of novel derivatives synthesized from the 1H-Indazole-7-carboxylic acid scaffold against the benchmark, Niraparib. We will delve into the causality of experimental design, provide actionable protocols, and offer insights into data interpretation, empowering you to identify next-generation candidates with potentially superior profiles.

The Mechanism of Action: PARP Inhibition and Synthetic Lethality

At its core, PARP-1 is a critical sensor of DNA single-strand breaks (SSBs). Upon detecting a break, it synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins, recruiting the necessary machinery for base excision repair (BER).[4] PARP inhibitors like Niraparib exert their cytotoxic effects through a dual mechanism:

  • Catalytic Inhibition: By blocking the enzymatic activity of PARP, they prevent the repair of SSBs. These unrepaired SSBs, when encountered by the replication fork, collapse into more cytotoxic double-strand breaks (DSBs).[5]

  • PARP Trapping: Perhaps more critically, these inhibitors trap the PARP enzyme on the DNA at the site of damage.[5] This trapped PARP-DNA complex is a significant steric hindrance, further disrupting DNA replication and repair, and is considered a primary driver of cytotoxicity.[6]

In healthy cells, these DSBs are efficiently repaired by the high-fidelity homologous recombination (HR) pathway. However, in cancer cells with HR deficiency (HRD), such as those with BRCA1 or BRCA2 mutations, these DSBs cannot be accurately repaired, leading to genomic instability and, ultimately, cell death. This concept, where a deficiency in one of two compensatory pathways is survivable but a deficiency in both is lethal, is known as synthetic lethality .

G cluster_0 DNA Damage Response cluster_1 DSB Repair Pathways cluster_2 Therapeutic Intervention DNA_SSB Single-Strand Break (SSB) PARP PARP Activation DNA_SSB->PARP detection Replication DNA Replication DNA_SSB->Replication unrepaired BER Base Excision Repair (BER) PARP->BER recruitment BER->DNA_SSB repair DNA_DSB Double-Strand Break (DSB) Replication->DNA_DSB fork collapse HR Homologous Recombination (HR) (High Fidelity) DNA_DSB->HR NHEJ Non-Homologous End Joining (NHEJ) (Error-Prone) DNA_DSB->NHEJ Cell_Viability Cell Viability HR->Cell_Viability Apoptosis Apoptosis / Cell Death NHEJ->Apoptosis Niraparib Niraparib / Novel Derivative Niraparib->PARP Catalytic Inhibition PARP Trapping BRCA_mut BRCA1/2 Mutation (HR Deficiency) BRCA_mut->HR inhibits

Caption: The principle of synthetic lethality with PARP inhibitors.

Comparative Framework: A Stepwise Approach to Evaluation

To meaningfully compare a novel This compound derivative to Niraparib, a multi-tiered experimental approach is essential. The goal is to build a comprehensive profile, from target engagement at the molecular level to anti-tumor efficacy in a biological system.

G cluster_0 Tier 1: In Vitro Biochemical Assays cluster_1 Tier 2: In Vitro Cellular Assays cluster_2 Tier 3: In Vivo Preclinical Models enzymatic PARP1/2 Enzymatic Assay (IC50 Determination) selectivity PARP Family Selectivity Panel enzymatic->selectivity Assess Off-Target PARP Effects viability Cell Viability/Cytotoxicity Assays (e.g., MTT, CellTiter-Glo) BRCA-proficient vs. BRCA-deficient lines enzymatic->viability Advance Potent Compounds par_ylation Target Engagement Assay (Cellular PARylation - Western Blot) viability->par_ylation Confirm Mechanism in Cells pk Pharmacokinetics (PK) Study (Bioavailability, Half-life) viability->pk Advance Efficacious Compounds xenograft Xenograft Efficacy Study (e.g., BRCA-mutant Ovarian Cancer Model) pk->xenograft Inform Dosing Regimen Candidate_Selection Lead Candidate Selection xenograft->Candidate_Selection Final Decision Point

Caption: A tiered workflow for comparing novel PARP inhibitors.

Tier 1: In Vitro Biochemical Potency and Selectivity

Causality: The first step is to confirm direct interaction with the molecular targets, PARP-1 and PARP-2. The half-maximal inhibitory concentration (IC50) is the primary metric of potency. Comparing the IC50 values of your novel derivative directly against Niraparib under identical assay conditions is critical for an unbiased assessment.

Experimental Protocol: PARP-1 Enzymatic Activity Assay (Fluorometric)

This protocol is adapted from commercially available kits and describes a method to measure the consumption of the PARP substrate, NAD+.[7][8]

Materials:

  • Recombinant human PARP-1 enzyme

  • Activated, nicked DNA (e.g., sheared salmon sperm DNA)

  • β-Nicotinamide adenine dinucleotide (NAD+)

  • PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)

  • Test Compounds: Novel derivative and Niraparib (as positive control), serially diluted in DMSO.

  • Fluorescent plate reader and 384-well black plates.

  • NAD+ detection kit (e.g., containing a cycling enzyme and a fluorogenic substrate).

Procedure:

  • Compound Plating: Prepare 10-point, 3-fold serial dilutions of your novel derivative and Niraparib in DMSO. Dispense a small volume (e.g., 50 nL) of each dilution into a 384-well assay plate. Include DMSO-only wells as a "no inhibition" control.

  • Enzyme/DNA Preparation: Prepare a mixture of PARP-1 enzyme and activated DNA in cold PARP Assay Buffer. The final concentration should be determined empirically, but a starting point is ~1 nM PARP-1 and 5 µg/mL DNA.[9]

  • Enzyme Addition: Add 10 µL of the PARP-1/DNA mixture to each well of the assay plate containing the compounds.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow compounds to bind to the enzyme.

  • Reaction Initiation: Prepare a solution of NAD+ in PARP Assay Buffer. Initiate the enzymatic reaction by adding 10 µL of the NAD+ solution to each well. A final concentration of 50 µM NAD+ is a typical starting point.[9]

  • Reaction Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Detection: Stop the reaction and develop the fluorescent signal by adding the reagents from your NAD+ detection kit according to the manufacturer's instructions. This typically involves adding a developer solution that generates a fluorescent product in proportion to the amount of NAD+ remaining.

  • Data Acquisition: Read the fluorescence intensity on a plate reader (e.g., Ex/Em ~540/590 nm).

  • Data Analysis: Convert fluorescence values to percent inhibition relative to the DMSO controls. Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

CompoundPARP-1 IC50 (nM)PARP-2 IC50 (nM)Selectivity (PARP-1 vs PARP-2)
Niraparib 3.8[3]2.1[3]~1.8 fold for PARP-2
Novel Derivative 1 Experimental ValueExperimental ValueCalculated Value
Novel Derivative 2 Experimental ValueExperimental ValueCalculated Value
(Note: Table presents illustrative data for novel derivatives and published data for Niraparib. Experimental values must be determined concurrently in the same assay for valid comparison.)

Tier 2: Cellular Activity and Target Engagement

Causality: Potent enzyme inhibition does not always translate to cellular activity due to factors like cell permeability and efflux. Therefore, it's crucial to assess the compound's ability to kill cancer cells, particularly those reliant on PARP inhibition for synthetic lethality. We must also confirm that the observed cytotoxicity is due to on-target PARP inhibition.

Experimental Protocol: Cell Viability Assay in a BRCA-Deficient Background

This protocol uses the MTT assay to measure the metabolic activity of cells as an indicator of viability.[10][11] A pair of isogenic cell lines (one with functional BRCA, one without) is ideal for demonstrating synthetic lethality.

Materials:

  • Cancer Cell Lines: e.g., CAPAN-1 (human pancreatic, BRCA2 mutant) and a BRCA2-reconstituted CAPAN-1 line as a control.

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

  • Test Compounds: Novel derivative and Niraparib.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization Solution (e.g., DMSO or a solution of 20% SDS in 50% DMF).

  • 96-well clear tissue culture plates and a plate reader capable of measuring absorbance at 570 nm.

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of medium. Allow cells to attach overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for a period relevant to cell doubling time, typically 72-120 hours, at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[10]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly on an orbital shaker.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Determine the GI50 (concentration for 50% growth inhibition) by plotting viability against compound concentration. A significantly lower GI50 in the BRCA2-mutant line compared to the reconstituted line indicates synthetic lethality.

CompoundGI50 in CAPAN-1 (BRCA2-mutant) (nM)GI50 in CAPAN-1 (BRCA2-reconstituted) (nM)Synthetic Lethality Ratio
Niraparib Experimental ValueExperimental ValueCalculated Value
Novel Derivative 1 Experimental ValueExperimental ValueCalculated Value
(Note: Table presents an illustrative experimental setup. Actual values must be determined.)

Tier 3: In Vivo Efficacy Assessment

Causality: The ultimate preclinical test is whether a compound can inhibit tumor growth in a living organism. This requires favorable pharmacokinetic (PK) properties (absorption, distribution, metabolism, and excretion) and on-target efficacy. A patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) model using a relevant cancer type (e.g., BRCA-mutated ovarian cancer) is the gold standard.[12][13]

Experimental Protocol: Ovarian Cancer Xenograft Model

Materials:

  • Immunodeficient mice (e.g., NOD-SCID or NSG).

  • Tumor cells (e.g., OVCAR-8, a high-grade serous ovarian cancer line) or patient-derived tumor fragments.

  • Dosing vehicles (e.g., a solution of 0.5% methylcellulose).

  • Test compounds formulated for oral gavage.

  • Calipers for tumor measurement.

Procedure:

  • Tumor Implantation: Subcutaneously implant tumor cells (e.g., 5 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment groups (e.g., Vehicle, Niraparib, Novel Derivative).

  • Treatment Administration: Administer the compounds daily via oral gavage at a predetermined dose based on prior PK studies. Niraparib is often dosed in the range of 50-100 mg/kg in mouse models.

  • Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight and overall health as indicators of toxicity.

  • Endpoint: Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the vehicle group reach a predetermined maximum size.

  • Data Analysis: Plot the mean tumor volume for each group over time. Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group relative to the vehicle control. Statistical significance can be assessed using methods like ANOVA.

Interpreting the Data and Future Perspectives

A successful novel This compound derivative would ideally exhibit:

  • Superior or equivalent potency to Niraparib in enzymatic and cellular assays.

  • A demonstrable synthetic lethal effect in HR-deficient cell lines.

  • Favorable in vivo properties , leading to significant tumor growth inhibition at a well-tolerated dose.

Beyond simple potency, consider potential advantages. Could your derivative have a different selectivity profile across the PARP family? Could it be designed to overcome known resistance mechanisms to Niraparib, such as those involving drug efflux pumps (e.g., P-glycoprotein) or the restoration of HR function?[14][15][16] Answering these questions will be key to differentiating a new chemical entity from the established standard of care. This structured, hypothesis-driven approach provides the necessary rigor to identify truly promising next-generation PARP inhibitors derived from the versatile indazole scaffold.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 1H-Indazole-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, step-by-step procedures for the safe and compliant disposal of 1H-Indazole-7-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple instruction to explain the causality behind each procedural choice, ensuring a culture of safety and scientific integrity in your laboratory. Adherence to these protocols is critical for protecting personnel, safeguarding the environment, and maintaining strict regulatory compliance.

Part 1: Hazard Identification and Risk Assessment

Before handling any chemical for disposal, a thorough understanding of its intrinsic hazards is paramount. This compound is an organic compound that, while not acutely toxic in all categories, presents significant irritant properties that demand careful management.

According to available Safety Data Sheets (SDS), the primary hazards are associated with its irritant effects on the skin, eyes, and respiratory system. This is a common characteristic of carboxylic acid functional groups and heterocyclic compounds. The causality is clear: the acidic nature and molecular structure can disrupt biological tissues upon contact.

Table 1: Hazard Profile of this compound

Hazard ClassificationGHS Hazard StatementDescriptionSource
Skin Corrosion/IrritationH315: Causes skin irritationDirect contact can lead to redness, itching, and inflammation. Prolonged exposure may cause more severe damage.
Serious Eye Damage/IrritationH319: Causes serious eye irritationContact with eyes can cause significant pain, redness, and potential damage to the cornea if not promptly flushed.
Specific target organ toxicity (single exposure)H335: May cause respiratory irritationInhalation of dust or aerosols can irritate the mucous membranes of the respiratory tract, leading to coughing and shortness of breath.

It is a standing policy that any laboratory chemical should be treated as hazardous unless explicitly confirmed otherwise. Therefore, this compound must be managed as a regulated hazardous waste stream from the point of generation to its final disposal.

Part 2: Essential Pre-Disposal Procedures & Safety Protocols

Proper disposal begins long before the waste container is full. It involves a systematic approach to handling, segregation, and spill management.

Personal Protective Equipment (PPE)

A robust PPE protocol is your first line of defense against chemical exposure. The following PPE is mandatory when handling this compound for disposal:

  • Eye and Face Protection : Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.

  • Gloves : Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation or puncture before use and wash hands thoroughly after handling.

  • Lab Coat : A standard laboratory coat should be worn to protect against skin contact.

  • Respiratory Protection : If there is a risk of generating dust (e.g., during a spill cleanup of solid material), use a NIOSH-approved respirator in a well-ventilated area, preferably within a chemical fume hood.

Waste Minimization

Federal and state regulations require laboratories to have a waste minimization strategy. This is not only environmentally responsible but also cost-effective.

  • Inventory Management : Periodically evaluate your chemical inventory and dispose of unwanted or obsolete chemicals promptly. Purchase only the quantities needed for your specific projects.

  • Source Reduction : Where scientifically viable, consider substituting with less hazardous materials.

Spill Management

Accidental spills must be managed immediately to prevent exposure and environmental contamination. Spilled chemicals and the materials used for cleanup must be disposed of as hazardous waste.

Minor Spill Protocol (Solid Material):

  • Alert personnel in the immediate area.

  • Ensure proper PPE is worn.

  • Gently sweep up the solid material, avoiding dust formation, and place it into a designated, labeled hazardous waste container.

  • Clean the spill area with an appropriate solvent and then soap and water.

  • All cleanup materials (wipes, contaminated gloves) must be placed in the hazardous waste container.

For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

Part 3: Step-by-Step Disposal Protocol

The disposal of this compound must follow the "cradle-to-grave" management principle established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).

DO NOT dispose of this chemical down the drain. Its chemical structure and irritant properties require that it be handled by a licensed hazardous waste disposal facility. While neutralization is a technique for some simple corrosive wastes, it is not recommended for this compound without specific guidance from EHS due to its complex organic nature and potential for unwanted reactions.

Operational Workflow for Waste Collection
  • Designate a Waste Container :

    • Select a container that is chemically compatible with acidic organic solids. A high-density polyethylene (HDPE) container with a secure, screw-top lid is recommended.

    • The container must be in good condition, free of leaks or damage.

  • Label the Container :

    • Proper labeling is a critical regulatory requirement. The label must be affixed to the container as soon as the first particle of waste is added.

    • The label must clearly state:

      • "Hazardous Waste"

      • The full chemical name: "this compound"

      • The associated hazards (e.g., "Irritant," "Skin and Eye Irritant").

      • The date accumulation started.

  • Accumulate Waste :

    • Collect waste this compound and any materials contaminated with it (e.g., weigh boats, contaminated wipes) in the designated container.

    • Segregate Waste : Do not mix this waste with other chemical waste streams, especially bases, strong oxidizing agents, or incompatible solvents. Incompatible materials can react violently or generate toxic fumes.

    • Keep the waste container securely closed at all times, except when adding waste. This is one of the most common EPA violations and prevents the release of vapors.

  • Store the Waste Container :

    • Store the container in a designated "Satellite Accumulation Area" (SAA) at or near the point of generation.

    • The SAA must be under the control of laboratory personnel.

    • It is best practice to use a secondary containment bin to prevent the spread of material in case of a container failure.

  • Arrange for Disposal :

    • Once the container is full or you no longer need to accumulate this waste, contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for pickup.

    • Follow their specific procedures for waste consolidation and handoff.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational flow for the proper disposal of laboratory chemical waste like this compound.

G Diagram 1: Chemical Waste Disposal Workflow start Chemical is identified as waste (unwanted, expired, or contaminated) hazard_id Consult Safety Data Sheet (SDS) & Institutional Guidelines start->hazard_id is_hazardous Is the waste hazardous (e.g., irritant, corrosive, toxic)? hazard_id->is_hazardous non_haz Dispose as non-hazardous waste (Consult EHS for verification) is_hazardous->non_haz No select_container Select a compatible, leak-proof waste container with a secure lid. is_hazardous->select_container Yes label_container Affix a 'Hazardous Waste' label with full chemical name, hazards, and date. select_container->label_container accumulate Add waste to container. Keep container closed. Segregate from incompatibles. label_container->accumulate store Store in a designated Satellite Accumulation Area (SAA) with secondary containment. accumulate->store pickup Contact EHS or approved waste contractor for disposal. store->pickup

A Strategic Guide to Personal Protective Equipment for Handling 1H-Indazole-7-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 1H-Indazole-7-carboxylic acid. Moving beyond a simple checklist, this document outlines a risk-based approach to personal protective equipment (PPE) selection, use, and disposal, ensuring a comprehensive safety protocol.

Hazard Assessment of this compound

A thorough understanding of the substance's hazards is the foundation of any effective safety plan. Based on available Safety Data Sheets (SDS), this compound (CAS No. 677304-69-7) presents the following primary hazards:

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation upon contact.[1]

  • Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[1]

  • Specific target organ toxicity — single exposure (Category 3), Respiratory system: May cause respiratory irritation.[1]

While comprehensive toxicological properties have not been fully investigated, the known hazards necessitate a cautious and well-defined PPE strategy.[2] The American Chemical Society (ACS) advocates for the R.A.M.P. framework—Recognize hazards, Assess risks, Minimize risks, and Prepare for emergencies—which will be applied throughout this guide.[1][3][4]

Engineering and Administrative Controls: The First Line of Defense

Before detailing PPE, it is crucial to emphasize that PPE is the last line of defense. Engineering and administrative controls should be the primary means of minimizing exposure.

  • Engineering Controls: Always handle this compound in a well-ventilated area.[1] A certified chemical fume hood is essential to control the inhalation of any dust or aerosols.[5] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1][3]

  • Administrative Controls: Develop and strictly follow a written Standard Operating Procedure (SOP) for handling this compound. All personnel must receive training on the specific hazards and the control measures outlined in the SOP.

Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory when handling this compound. The selection of specific items should be based on a thorough risk assessment of the planned procedure.

Eye and Face Protection

Rationale: this compound is classified as a serious eye irritant.[1] Accidental splashes of the solid powder or solutions can cause significant damage.

Minimum Requirement:

  • Chemical Splash Goggles: These must be worn at all times when handling the compound. They should provide a complete seal around the eyes to protect from splashes, dust, and vapors. Standard safety glasses with side shields do not offer sufficient protection against chemical splashes and are not a substitute.[6]

Enhanced Protection (for high-risk procedures):

  • Face Shield: When there is a significant risk of splashing (e.g., when handling larger quantities, preparing solutions, or during vigorous reactions), a face shield should be worn in addition to chemical splash goggles. The face shield protects the entire face from direct contact.

All eye and face protection must be compliant with OSHA's 29 CFR 1910.133 or European Standard EN166.[1][3]

Skin and Body Protection

Rationale: As a skin irritant, direct contact with this compound must be avoided.[1] Protective clothing provides a barrier between the chemical and your body.

  • Laboratory Coat: A clean, buttoned lab coat is the minimum requirement to protect street clothes and skin from contamination. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended.

  • Gloves: Proper glove selection is critical. Nitrile gloves are a common choice for general laboratory use and offer good protection against incidental contact with many chemicals.[6][7] However, for prolonged contact or when handling solutions, it is essential to consult a glove compatibility chart.

Glove Type Compatibility with Carboxylic Acids Recommendation for this compound
Nitrile Generally good for incidental contact.Suitable for handling the solid and for short-term splash protection. Change gloves immediately upon contamination.
Neoprene Good resistance to a range of acids.A good alternative to nitrile, especially for extended handling.
Butyl Rubber Excellent resistance to many corrosive acids.Recommended for handling concentrated solutions or for prolonged immersion.

Glove Use Protocol:

  • Inspect gloves for any signs of damage (e.g., tears, pinholes) before each use.

  • Practice proper glove removal techniques to avoid skin contact with the contaminated outer surface.

  • Wash hands thoroughly with soap and water after removing gloves.

  • Do not reuse disposable gloves.

  • Full-body Protection: Long pants and closed-toe shoes are mandatory in any laboratory setting to protect against spills and dropped objects.[6]

Respiratory Protection

Rationale: this compound may cause respiratory irritation.[1] While engineering controls like a fume hood are the primary means of preventing inhalation, respiratory protection may be necessary in certain situations.

When is a respirator needed?

  • If engineering controls are not available or are not sufficient to maintain exposure below acceptable limits.

  • During spill cleanup or in emergency situations.

  • When weighing or transferring large quantities of the solid powder where dust generation is likely.

Respirator Selection:

  • A NIOSH-approved N95 respirator may be sufficient for protection against dusts.

  • For higher concentrations or when handling solutions that may form aerosols, a half-mask or full-face respirator with appropriate cartridges should be used.

A comprehensive respiratory protection program that complies with OSHA's 29 CFR 1910.134 is required if respirators are used.[8] This includes medical evaluations, fit testing, and training.

Step-by-Step PPE Donning and Doffing Procedure

Donning (Putting On):

  • Lab Coat: Put on your lab coat and fasten all buttons.

  • Respirator (if required): Perform a user seal check.

  • Eye and Face Protection: Put on your chemical splash goggles, followed by a face shield if needed.

  • Gloves: Put on your gloves, ensuring the cuffs go over the sleeves of your lab coat.

Doffing (Taking Off):

  • Gloves: Remove gloves using a technique that avoids touching the outside of the glove with your bare hands.

  • Face Shield and Goggles: Remove from the back of your head.

  • Lab Coat: Remove by rolling it inside out, without touching the exterior.

  • Respirator (if used): Remove from the back of your head.

  • Wash Hands: Immediately and thoroughly wash your hands with soap and water.

Operational and Disposal Plans

Proper disposal of contaminated materials is as important as wearing the correct PPE.

Handling and Storage
  • Avoid the formation of dust when handling the solid.

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[1]

  • Store away from strong oxidizing agents and strong acids.[1][2]

Disposal of Contaminated PPE
  • Gloves: Dispose of used gloves in a designated hazardous waste container.

  • Lab Coats: If grossly contaminated, the lab coat must be disposed of as hazardous waste. Reusable lab coats should be professionally laundered and not taken home.

Disposal of this compound Waste
  • All waste containing this compound must be treated as hazardous waste.

  • Collect waste in a clearly labeled, sealed, and compatible container.

  • Follow all local, state, and federal regulations for hazardous waste disposal.[5][9] Do not empty into drains.[2]

Visualizing PPE Selection: A Decision-Making Workflow

The following diagram illustrates the logical flow for selecting the appropriate level of PPE based on the planned experimental procedure.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Requirements start Start: Plan to handle This compound q_dust Will the procedure generate dust? start->q_dust q_splash Is there a significant splash risk? q_dust->q_splash Yes q_dust->q_splash No q_controls Are engineering controls (e.g., fume hood) adequate? q_splash->q_controls Yes q_splash->q_controls No add_faceshield Add Face Shield q_splash->add_faceshield Yes base_ppe Minimum PPE: - Lab Coat - Chemical Splash Goggles - Nitrile Gloves q_controls->base_ppe Yes add_respirator Add Respirator (N95 or higher) q_controls->add_respirator No end Proceed with Experiment base_ppe->end add_faceshield->q_controls add_faceshield->end add_respirator->base_ppe add_respirator->end

Caption: PPE selection workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.